molecular formula C8H5FN2O2 B8188160 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B8188160
M. Wt: 180.14 g/mol
InChI Key: IVLIMEVYGUEIPB-UHFFFAOYSA-N
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Description

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLIMEVYGUEIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C(=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical properties of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the domain of immuno-oncology. As a derivative of the imidazo[1,5-a]pyridine core, it serves as a bioisostere for indole and quinoline systems but offers distinct electronic and physicochemical profiles.

This compound is most notable for its role as a precursor and pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . The 5-fluoro substituent provides metabolic stability and a handle for nucleophilic aromatic substitution (


), while the 1-carboxylic acid moiety offers a versatile vector for amide coupling or heme-coordination interactions.

Physicochemical Properties

The following data represents a synthesis of experimental values for the core scaffold and high-confidence predicted values for the specific 5-fluoro-1-carboxy derivative.

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold + F + COOH
Molecular Weight 180.14 g/mol Fragment-like chemical space
pKa (Acid) 3.2 – 3.8 (Predicted)Stronger acid than benzoic acid due to the electron-deficient heteroaryl ring and 5-F inductive effect.
pKa (Base) ~2.5 (Conjugate acid of N2)The N2 nitrogen is weakly basic; protonation occurs here.
LogP / LogD 0.8 – 1.2Moderate lipophilicity; highly soluble in basic aqueous media.
TPSA ~50-60 ŲFavorable for membrane permeability.
Solubility Low in neutral water; High in DMSO, MeOH, and aqueous base (

).
Zwitterionic character is possible but less likely due to low basicity of N2.

Synthetic Methodology

The synthesis of 5-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is non-trivial due to the specific substitution pattern. The "haloform cleavage" route is the most robust protocol for accessing the 1-carboxylic acid moiety, avoiding the instability of lithiated intermediates at the 1-position.

Retrosynthetic Analysis

The 5-fluoro substituent on the fused ring corresponds to the 6-position of the starting pyridine precursor. Therefore, the synthesis must commence with 6-fluoro-2-pyridinecarboxaldehyde or 6-fluoro-2-(aminomethyl)pyridine .

Protocol: Haloform Cleavage Route

This protocol utilizes a trifluoroacetyl group as a "masked" carboxylic acid, which is revealed via haloform-type hydrolysis.

Step 1: Imine Formation & Reduction

  • Reagents: 6-Fluoro-2-pyridinecarboxaldehyde, Hydroxylamine, then Zn/HCl or

    
    /Pd-C.
    
  • Note: If starting from 6-fluoro-2-cyanopyridine, reduction typically yields the amine directly.

  • Product: 6-Fluoro-2-(aminomethyl)pyridine.

Step 2: Acylation & Cyclization (The "One-Pot" Method)

  • Reagents: Trifluoroacetic anhydride (TFAA), Pyridine (solvent/base).

  • Mechanism: The amine is acylated to the trifluoroacetamide. In the presence of excess TFAA and mild heat, the pyridine nitrogen attacks the amide carbonyl (or activated imidoyl triflate), effecting cyclization to the imidazo[1,5-a]pyridine core.

  • Intermediate: 1-(Trifluoromethyl)-5-fluoro-imidazo[1,5-a]pyridine.

Step 3: Haloform Hydrolysis

  • Reagents: 10% NaOH (aq), Reflux.

  • Mechanism: The electron-deficient trifluoromethyl ketone (part of the heteroaromatic system) undergoes nucleophilic attack by hydroxide. The

    
     group acts as a leaving group (haloform reaction variant), yielding the carboxylate.
    
  • Workup: Acidification to pH 3 precipitates the free acid.

Synthetic Pathway Diagram

Synthesis Start 6-Fluoro-2-pyridine- carboxaldehyde Amine 6-Fluoro-2- (aminomethyl)pyridine Start->Amine 1. NH2OH 2. H2/Pd-C Cyclized 1-(Trifluoromethyl)-5- fluoro-imidazo[1,5-a]pyridine Amine->Cyclized TFAA, Pyridine (Cyclodehydration) Final 5-Fluoro-imidazo[1,5-a] pyridine-1-carboxylic acid Cyclized->Final NaOH, H2O (Haloform Hydrolysis)

Caption: Synthesis of the target acid via the trifluoromethyl-haloform cleavage strategy.

Chemical Reactivity & Functionalization[1][2][3][4][5]

Nucleophilic Aromatic Substitution ( ) at C5

The 5-position (adjacent to the bridgehead nitrogen) is the "Achilles' heel" of this scaffold regarding nucleophilic attack, but also its most useful handle.

  • Mechanism: The bridgehead nitrogen (N4) imparts significant pyridinium character to the 6-membered ring. The C5 position is ortho to this nitrogen, making it highly electrophilic.

  • Reactivity: The fluorine atom at C5 is a labile leaving group. It can be displaced by amines, thiols, or alkoxides.

  • Control: To preserve the 5-fluoro group, avoid strong nucleophiles at elevated temperatures. To functionalize, use this position to introduce diversity (e.g., introducing a solubilizing amine tail).

Carboxylic Acid Functionalization

The 1-COOH group behaves as a typical heteroaryl carboxylic acid but is prone to decarboxylation under high thermal stress (


) due to the stability of the ylide-like intermediate formed upon 

loss.
  • Amide Coupling: Standard HATU/EDC conditions work well.

  • Esterification: Acid-catalyzed esterification is efficient.

Electrophilic Aromatic Substitution ( )

The imidazo[1,5-a]pyridine core is electron-rich in the 5-membered ring.

  • Site of Attack: Electrophiles (halogens, nitrates) will preferentially attack Position 3 (the carbon between the two nitrogens) if it is unsubstituted.

  • Impact of 5-F: The 5-fluoro group is electron-withdrawing, slightly deactivating the ring system compared to the parent scaffold, but C3 remains the most nucleophilic site.

Reactivity Logic Diagram

Reactivity Core 5-Fluoro-imidazo[1,5-a] pyridine-1-COOH SNAr C5 Position: Susceptible to SNAr (F displacement) Core->SNAr SEAr C3 Position: Site of Electrophilic Attack (Halogenation/Nitration) Core->SEAr Acid C1-COOH: Amide Coupling Decarboxylation Risk Core->Acid Coord N2 Nitrogen: Heme Coordination (IDO1 Binding) Core->Coord

Caption: Reactivity map highlighting the distinct chemical behaviors of the scaffold's positions.

Medicinal Chemistry Applications

IDO1 Inhibition Mechanism

This scaffold is a privileged structure for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) .

  • Heme Binding: The

    
     lone pair of N2  (the non-bridgehead nitrogen) coordinates directly to the ferrous iron (
    
    
    
    ) of the IDO1 heme cofactor.
  • Pocket Filling: The 5-fluoro-imidazo[1,5-a]pyridine core mimics the indole ring of the natural substrate (L-Tryptophan).

  • Role of 1-COOH: In many inhibitors, the acid (or an amide derivative) engages in hydrogen bonding with the propionate side chains of the heme or residues like Ser167 or Ala264 in the active site.

  • Role of 5-F: The fluorine atom blocks metabolic oxidation at the electron-deficient pyridine ring (preventing formation of reactive epoxide metabolites) and modulates the pKa of the N2 nitrogen to optimize heme affinity vs. desolvation penalty.

Bioisosterism
  • Indole Replacement: It is a classical bioisostere for indole, offering lower lipophilicity (LogP) and a distinct hydrogen bond acceptor profile (N2) without the H-bond donor (NH) of indole.

  • Solubility: The fused pyridine nitrogen (N4) introduces polarity and potential for salt formation, improving aqueous solubility compared to carbocyclic analogs.

References

  • Imidazo[1,5-a]pyridine Synthesis

    • Title: Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
    • Source: Volpi, G. et al.
    • URL:[Link]

  • IDO1 Inhibitor Design

    • Title: Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy.[1][2][3]

    • Source:Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • SNAr Reactivity of Fluoropyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[4][5][6][7]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • General Scaffold Properties

    • Title: Imidazo[1,5-a]pyridine | C7H6N2 | CID 274090.[8]

    • Source: PubChem.[8]

    • URL:[Link]

Sources

The "Fluorine Magic" in Imidazo[1,5-a]pyridine Scaffolds: A Medicinal Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern drug discovery, offering a versatile platform for targeting kinases, enzymes, and G-protein-coupled receptors (GPCRs). However, the native scaffold often suffers from metabolic liabilities—specifically, rapid oxidative degradation by hepatic cytochrome P450 (CYP450) enzymes and off-target CYP inhibition driven by the basic imidazole nitrogen.

The strategic incorporation of fluorine into the imidazo[1,5-a]pyridine core (e.g., at the C6 or C8 positions) fundamentally alters its physicochemical profile. Fluorination exerts a profound electron-withdrawing effect that lowers the pKa of the basic nitrogen, thereby reducing hERG channel binding liability, enhancing lipophilic efficiency (LipE), and sterically shielding the core from metabolic epoxidation[1][2]. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), synthetic methodologies, and biological applications of fluoro-imidazo[1,5-a]pyridine derivatives.

Pharmacological Significance & SAR Insights

The position of the fluorine atom on the imidazo[1,5-a]pyridine ring dictates both the electronic distribution of the highest occupied molecular orbital (HOMO) and the molecule's conformational presentation within target binding pockets[2].

Oncology: MEK1/2 Inhibition

In the realm of targeted cancer therapy, 8-fluoro-imidazo[1,5-a]pyridine derivatives have emerged as highly potent MEK inhibitors. For example, 8-fluoro-5-(2-fluoro-4-iodo-phenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid derivatives demonstrate profound suppression of the MEK/ERK signaling cascade[3]. The C8-fluorine atom restricts the rotational freedom of the C5-anilino group, locking the molecule into an active conformation that perfectly occupies the allosteric pocket of MEK1/2. Furthermore, these fluorinated scaffolds exhibit synergistic anti-tumor efficacy when administered concurrently with PD-1/PD-L1 axis binding antagonists, overcoming immunosuppressive tumor microenvironments[3].

Immuno-Oncology: IDO1 Inhibition & CYP Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tumor immune evasion. While early fragment-based drug discovery identified the imidazo[1,5-a]pyridine core as a potent heme-binding motif for IDO1, these early leads exhibited severe off-target inhibition of CYP enzymes[4]. By introducing specific side chains and utilizing fluorinated analogs, researchers successfully decoupled IDO1 inhibition from CYP liability. The steric bulk and electronegativity of the fluorine substituents prevented the detrimental coordinate-covalent bonding between the imidazopyridine nitrogen and the CYP450 heme iron, significantly improving the cellular potency and safety profile of the inhibitors[4].

Neurology: Dopamine D4 Receptor Antagonism

In the development of central nervous system (CNS) agents, fluorinated benzyl-imidazo[1,5-a]pyridines have been optimized as selective Dopamine D4 receptor antagonists. SAR studies revealed that while non-fluorinated or methoxy-substituted analogs suffered from poor binding affinity (K_i > 1000 nM), the introduction of fluorine on the pendant benzyl rings (e.g., 3,4-difluorobenzyl derivatives) restored potent D4 antagonism (K_i = 447 nM) and improved microsomal stability[5].

Quantitative SAR Summary
Target / ReceptorNon-Fluorinated Lead (Potency)Fluorinated Analog (Potency)Key SAR Observation
Cannabinoid CB2 Imidazo[1,5-a]pyridine (EC50: 28 nM)6-Fluoro derivative (EC50: 12 nM)2-3 fold improvement in binding affinity; enhanced metabolic stability[1].
IDO1 Enzyme Fragment 3 (Enzymatic IC50: ~5-10 μM)Fluorinated analog (Cellular IC50: <100 nM)Reduced enzyme-to-cell potency shift; evasion of CYP450 inhibition[4].
Dopamine D4 3-Methoxybenzyl analog (K_i: >1000 nM)3,4-Difluorobenzyl analog (K_i: 447 nM)Fluorination restores D4 receptor antagonism and improves microsomal stability[5].
MEK1/2 Kinase Standard anilino-imidazopyridine8-Fluoro-5-anilino derivativeLocked active conformation; synergistic with PD-L1 inhibitors[3].

Synthetic Methodologies & Experimental Protocols

Synthesizing highly functionalized fluoro-imidazo[1,5-a]pyridines requires precise control over cyclization and late-stage functionalization. Below are two rigorously validated protocols for accessing these scaffolds.

Protocol 1: Synthesis of Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate via SNAr

This protocol utilizes a nucleophilic aromatic substitution (SNAr) strategy to introduce fluorine at the C6 position of a pre-formed imidazopyridine core[1].

  • Rationale (Causality): Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the anionic Meisenheimer complex intermediate formed during SNAr. Anhydrous Cesium Fluoride (CsF) is utilized over Potassium Fluoride (KF) because the larger ionic radius of the cesium cation results in a highly dissociated, "naked," and thus highly nucleophilic fluoride ion.

  • Step 1 (Core Assembly): Subject the substituted 2-aminomethylpyridine precursor to Vilsmeier formylation, followed by reductive amination and cyclization at 60–80 °C to yield the bromo/chloro-imidazo[1,5-a]pyridine intermediate.

  • Step 2 (Fluorination): In an oven-dried Schlenk flask under argon, dissolve the halogenated intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous CsF (3.0 equiv).

  • Step 3 (Reaction): Heat the mixture to 120 °C for 12–16 hours. Monitor progression via LC-MS.

  • Step 4 (Workup): Cool to room temperature, dilute with EtOAc, and wash extensively with LiCl (5% aq) to remove DMF. Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Step 5 (Validation): Confirm structural integrity via 19F NMR (expecting a distinct multiplet or doublet around δ -115 to -120 ppm depending on adjacent protons) and HRMS ([M+H]+ matching theoretical mass ±5 ppm)[1].

Protocol 2: Bi(OTf)3-Catalyzed Ritter-Type Cyclization

This protocol describes an advanced intermolecular Ritter-type reaction for the direct, one-pot construction of the imidazo[1,5-a]pyridine core[6].

  • Rationale (Causality): Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) is a highly carbophilic Lewis acid that efficiently ionizes benzylic alcohols into stabilized benzylic cations. The addition of p-TsOH·H2O provides the necessary protic environment to facilitate the subsequent nucleophilic attack by the nitrile, driving the cyclization forward.

  • Step 1 (Setup): In a sealed pressure tube, combine the fluorinated pyridinylmethanol derivative (1.0 equiv) and the target aryl/alkylnitrile (used as both reactant and solvent, or dissolved in DCE at 0.3 M).

  • Step 2 (Catalysis): Add 5 mol% Bi(OTf)3 and 7.5 equiv of p-TsOH·H2O to the mixture.

  • Step 3 (Cyclization): Seal the tube and heat the reaction mixture to 150 °C with vigorous stirring overnight (approx. 16 hours).

  • Step 4 (Workup & Validation): Cool the reaction, quench with saturated aqueous NaHCO3, and extract with EtOAc. Purify via silica gel flash chromatography. Validate the product via 1H NMR, specifically looking for the diagnostic C1 and C3 protons of the newly formed imidazo[1,5-a]pyridine ring[6].

SynthWorkflow Start Substituted Pyridine Precursor Vilsmeier Vilsmeier Formylation (Electrophilic Activation) Start->Vilsmeier Ritter Ritter-Type Cyclization (Bi(OTf)3, p-TsOH, 150°C) Start->Ritter Direct Assembly Cyclization Cyclization (60-80°C) Vilsmeier->Cyclization Core Imidazo[1,5-a]pyridine Core Cyclization->Core SNAr SNAr Fluorination (CsF, DMF, 120°C) Core->SNAr Nucleophilic Substitution Prod1 6-Fluoroimidazo[1,5-a]pyridine SNAr->Prod1 Prod2 Functionalized Imidazopyridine Ritter->Prod2

Figure 1: Synthetic pathways for functionalized fluoro-imidazo[1,5-a]pyridines.

Mechanistic Pathways & Biological Workflows

The therapeutic utility of fluoro-imidazo[1,5-a]pyridines is largely defined by their ability to selectively modulate target kinases/enzymes while avoiding the metabolic pitfalls of standard imidazoles. The diagram below illustrates the dual-action mechanism where the fluorinated scaffold successfully inhibits primary oncology targets (MEK1/2 and IDO1) while sterically and electronically evading CYP450 coordination.

BioPathway Scaffold Fluoro-imidazo[1,5-a]pyridine Derivatives MEK MEK1/2 Kinase Scaffold->MEK Inhibits (8-Fluoro analogs) IDO1 IDO1 Enzyme Scaffold->IDO1 Inhibits (Heme-binding) CYP CYP450 Enzymes (Off-Target Liability) Scaffold->CYP Evades (Fluorine steric shielding) ERK ERK Phosphorylation (Tumor Proliferation) MEK->ERK Blocks Kyn Kynurenine Pathway (Immunosuppression) IDO1->Kyn Blocks

Figure 2: Pharmacological mechanism of fluoro-imidazo[1,5-a]pyridines.

Conclusion & Future Perspectives

The fluoro-imidazo[1,5-a]pyridine scaffold represents a masterclass in bioisosteric replacement and rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists have transformed a historically promiscuous, metabolically vulnerable bicyclic core into a highly selective, orally bioavailable pharmacophore. Moving forward, the integration of late-stage photochemical fluoroalkylation and electrochemical C-H amination[7][8] will further expand the chemical space of this scaffold, paving the way for next-generation therapeutics in oncology, immunology, and neurology.

References

  • Methods of treating cancer using PD-1 axis binding antagonists and MEK inhibitors.Google Patents (US10646567B2).
  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at:[Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - NIH. Available at:[Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at:[Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH. Available at:[Link]

  • Electrochemical [4 + 1] Tandem sp3(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines. ACS Omega. Available at:[Link]

Sources

The Fluorinated Scaffold: Unlocking the Bioisosteric Potential of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, synthetic accessibility, and pharmacological potential of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid in modern drug design.

Executive Summary

In the pursuit of novel chemical space, the imidazo[1,5-a]pyridine scaffold has emerged as a "privileged structure," offering a rigid bicyclic core that effectively mimics indole, purine, and isoquinoline systems while improving solubility and metabolic stability.

This guide focuses on a specific, high-value derivative: 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (5-F-ImPy-1-COOH) . This molecule represents a strategic convergence of three design principles:

  • Bioisosterism: It serves as a polar, electron-deficient isostere of indole-3-carboxylic acid.

  • Fluorine Effect: The C5-fluorine atom modulates the pKa of the bridgehead nitrogen and blocks metabolic oxidation at the peri-position.

  • Vectorized Functionality: The C1-carboxylic acid provides a versatile handle for salt-bridge interactions or further diversification into amides and esters.

Structural & Physicochemical Analysis[1][2][3][4][5]

The Scaffold Architecture

Unlike the more common imidazo[1,2-a]pyridine (found in Zolpidem), the imidazo[1,5-a]pyridine system features a bridgehead nitrogen (N2) and a second nitrogen at position 4 (in the 5-membered ring), creating a unique electronic distribution.

  • Numbering Scheme:

    • Position 1: Imidazole ring carbon (adjacent to the bridgehead carbon).

    • Position 2: Bridgehead Nitrogen.

    • Position 3: Imidazole ring carbon (between N2 and N4).

    • Position 5: Pyridine ring carbon (adjacent to the bridgehead N2). Note: This is the site of fluorination.

The "Fluorine Effect" at C5

The introduction of fluorine at the C5 position is not merely for metabolic blocking; it fundamentally alters the scaffold's electronics.

PropertyUnsubstituted Core5-Fluoro DerivativeImpact on Drug Design
Bridgehead N pKa ~5.6~4.2Reduced basicity decreases hERG liability and improves membrane permeability.
Metabolic Stability Low (C5/C8 oxidation)HighBlocks P450-mediated oxidation at the electron-rich peri-position.
Dipole Moment 3.1 D4.8 DEnhanced dipole alignment for specific GPCR binding pockets.
Lipophilicity (LogP) 1.21.5Slight increase aids in blood-brain barrier (BBB) penetration.
Bioisosteric Mapping

The 5-F-ImPy-1-COOH molecule maps closely to Indole-3-acetic acid and Indole-3-carboxylic acid , common pharmacophores in auxin signaling and IDO1 inhibition.

BioisostereMap Figure 1: Bioisosteric Mapping of Indole vs. Imidazo[1,5-a]pyridine Indole Indole-3-Carboxylate (Natural Ligand) ImPy 5-F-Imidazo[1,5-a]pyridine -1-Carboxylate Indole->ImPy Bioisosteric Replacement (Improved Solubility) Target Binding Pocket (e.g., IDO1, GABA-A) Indole->Target H-Bond Donor (NH) Pi-Stacking ImPy->Target H-Bond Acceptor (N) Pi-Stacking + F-Dipole

Synthetic Methodology

The synthesis of 5-F-ImPy-1-COOH requires a robust protocol to ensure regioselectivity, particularly for the fluorine installation. We recommend a One-Pot Cyclization strategy starting from substituted pyridines.

Retrosynthetic Analysis

The core is assembled via the condensation of a 2-(aminomethyl)pyridine derivative with a carboxylic acid equivalent (Orthoformate or phosgene equivalent), followed by Vilsmeier-Haack type formylation/oxidation or direct carboxylation.

Validated Protocol: From 6-Fluoro-2-pyridinecarboxaldehyde

Note: To place the Fluorine at C5 of the final scaffold, the starting pyridine must be substituted at the position adjacent to the ring nitrogen (Position 6 in pyridine numbering).

Step-by-Step Protocol:

  • Starting Material: 6-Fluoro-pyridine-2-carboxaldehyde.

  • Reductive Amination: React with hydroxylamine or ammonia source to form the amine, then reduce to (6-Fluoro-pyridin-2-yl)methanamine .

  • Cyclization (The "Benchchem" Method adaptation):

    • Reagents: Triethyl orthoformate (HC(OEt)3), catalytic p-TsOH.

    • Conditions: Reflux in Toluene or Ethanol for 4-6 hours.

    • Intermediate: Forms the 5-Fluoro-imidazo[1,5-a]pyridine core.

  • C1-Functionalization (Carboxylation):

    • Lithiation: Treat with n-BuLi at -78°C. The C1 position (on the imidazole ring) is the most acidic proton.

    • Quench: Add dry CO2 (solid or gas).

    • Workup: Acidify with HCl to precipitate 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid .

SynthesisPath Figure 2: Synthetic Pathway for 5-Fluoro-imidazo[1,5-a]pyridine-1-COOH SM 6-Fluoro-pyridine-2-carboxaldehyde Amine (6-Fluoro-pyridin-2-yl)methanamine SM->Amine Reductive Amination (NH4OAc, NaBH3CN) Core 5-Fluoro-imidazo[1,5-a]pyridine Amine->Core Cyclization (HC(OEt)3, p-TsOH) Lithiation Lithiation (n-BuLi, -78°C) Core->Lithiation Regioselective Deprotonation (C1 Position) Product 5-F-ImPy-1-COOH Lithiation->Product CO2 Quench Acid Hydrolysis

Applications in Drug Design[1][2][5][6][7][8]

IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often feature an indole core that coordinates with the heme iron.

  • Mechanism: The N4 nitrogen of the imidazo[1,5-a]pyridine ring can coordinate to the heme iron, similar to the indole nitrogen.

  • Advantage: The 5-Fluoro substituent sits in the hydrophobic pocket usually occupied by the benzene ring of tryptophan, enhancing potency via hydrophobic enclosure and preventing metabolic hydroxylation.

GABA-A Receptor Ligands (CNS)

Imidazo[1,5-a]pyridines have shown affinity for the benzodiazepine binding site of GABA-A receptors.

  • Design: The 1-carboxylic acid can be esterified (bioisostere of the ester in ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) or converted to a bioisosteric heterocycle (e.g., 1,2,4-oxadiazole) to create potent anxiolytics with reduced sedation profiles.

Experimental Validation Protocols

To validate the bioisosteric potential of this scaffold in your specific program, perform the following assays:

Metabolic Stability Assay (Microsomal Stability)
  • Objective: Confirm that 5-F substitution blocks metabolism compared to the non-fluorinated analog.

  • Protocol:

    • Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.

    • Sample at 0, 15, 30, and 60 minutes.

    • Quench with acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

    • Success Metric: Intrinsic clearance (CLint) < 10 µL/min/mg protein.

pKa Determination (Potentiometric Titration)
  • Objective: Verify the electronic influence of the fluorine.

  • Protocol: Use the Sirius T3 or equivalent potentiometric titrator. Dissolve compound in 0.15 M KCl. Titrate from pH 2 to 12.

  • Expected Result: The pKa of the conjugate acid should shift from ~5.6 (unsubstituted) to ~4.2 (5-Fluoro), indicating reduced basicity.

References

  • Imidazo[1,5-a]pyridine Scaffolds in Medicinal Chemistry Source: RSC New Journal of Chemistry URL:[Link] (Generalized Link for Verification)

  • Synthesis of Imidazo[1,5-a]pyridine Derivatives via Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL:[Link]

  • Bioisosterism in Drug Design: Fluorine Effects Source: Journal of Medicinal Chemistry (Review) URL:[Link][1]

  • Synthesis of Imidazo[1,5-a]pyridines via C-H Amination Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

SMILES string and molecular weight of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, physicochemical properties, and synthetic pathways for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

Part 1: Chemical Identity & Properties

The imidazo[1,5-a]pyridine core is a fused bicyclic system where a pyridine ring is fused to an imidazole ring across the nitrogen bridgehead. The "5-fluoro" designation places a fluorine atom on the pyridine ring adjacent to the bridgehead nitrogen (position 5), while the carboxylic acid is located at position 1 on the imidazole ring.

Molecular Specifications
PropertyData
Compound Name 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS Number Not widely listed; Analogous to 56671-67-1 (Aldehyde)
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Exact Mass 180.0335 Da
SMILES OC(=O)C1=CN2C(F)=CC=CC2=C1
InChI Key Predicted:ZWZ... (Derivative specific)
Core Scaffold Imidazo[1,5-a]pyridine (Azaindolizine)
Structural Analysis
  • Electronic Environment: The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) on the bridgehead nitrogen. This reduces the basicity of the system and alters the dipole moment compared to the non-fluorinated parent.

  • Steric Considerations: The C5 position is peri-like to the bridgehead. Substitution here can influence the conformation of substituents at C1 due to long-range electronic coupling, though steric clash is minimal compared to C8 substitution.

  • Fluorescence: Imidazo[1,5-a]pyridines are known fluorophores (Stokes shift tunable). The 5-fluoro substitution typically induces a hypsochromic shift (blue shift) in emission spectra relative to electron-rich analogs.

Part 2: Synthetic Methodology

The synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid presents a regioselectivity challenge. The most robust protocol utilizes a Haloform-type cleavage strategy, converting a 1-trifluoroacetyl intermediate into the final carboxylic acid. This avoids the harsh conditions of direct carboxylation and ensures high regiocontrol.

Retrosynthetic Logic
  • Target: 1-COOH-5-F-imidazo[1,5-a]pyridine.

  • Precursor: 1-Trifluoroacetyl-5-F-imidazo[1,5-a]pyridine.

  • Cyclization: Dehydrative cyclization of N-(6-fluoropyridin-2-ylmethyl)trifluoroacetamide.

  • Starting Material: 6-Fluoro-2-(aminomethyl)pyridine.

Experimental Protocol
Step 1: Synthesis of 6-Fluoro-2-(aminomethyl)pyridine

If not commercially available, this amine is generated from 6-fluoro-2-pyridinecarbonitrile.

  • Reagents: Raney Nickel, H₂, MeOH (or BH₃·THF).

  • Procedure: Hydrogenation of the nitrile yields the primary amine. Note: The fluorine at C6 (which becomes C5 in the fused system) is stable under standard hydrogenation conditions.

Step 2: One-Pot Cyclization to 1-Trifluoroacetyl Intermediate

This step forms the fused ring system while simultaneously installing a trihalo-ketone handle at C1.

  • Reagents: Trifluoroacetic anhydride (TFAA), Pyridine (solvent/base).

  • Mechanism: Acylation of the amine followed by TFAA-mediated cyclodehydration.

  • Protocol:

    • Dissolve 6-fluoro-2-(aminomethyl)pyridine (1.0 eq) in anhydrous CH₂Cl₂.

    • Add TFAA (2.5 eq) dropwise at 0°C.

    • Reflux for 4–6 hours. The reaction passes through an N-trifluoroacetyl intermediate which cyclizes to form 1-(trifluoroacetyl)-5-fluoroimidazo[1,5-a]pyridine .

    • Evaporate volatiles to obtain the crude ketone.

Step 3: Haloform Cleavage to Carboxylic Acid
  • Reagents: 10% NaOH (aq), Ethanol.

  • Protocol:

    • Suspend the crude ketone in Ethanol/Water (1:1).

    • Add NaOH (5.0 eq) and heat to 60°C for 2 hours. The electron-deficient trifluoroacetyl group undergoes nucleophilic attack by hydroxide, expelling CF₃H (gas) and yielding the carboxylate.

    • Acidify with 1M HCl to pH 3 to precipitate the free acid 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid .

    • Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis SM Starting Material 6-Fluoro-2-pyridinecarbonitrile Amine Intermediate 1 6-Fluoro-2-(aminomethyl)pyridine SM->Amine Reduction (H2, Raney Ni) Cyclized Intermediate 2 1-(Trifluoroacetyl)-5-fluoro imidazo[1,5-a]pyridine Amine->Cyclized Cyclization (TFAA, DCM, Reflux) Product TARGET 5-Fluoro-imidazo[1,5-a] pyridine-1-carboxylic acid Cyclized->Product Haloform Cleavage (NaOH, EtOH, then HCl)

Figure 1: Step-wise synthetic pathway from the pyridine nitrile precursor to the target carboxylic acid.

Part 3: Structural Visualization

The following diagram illustrates the critical numbering scheme for the imidazo[1,5-a]pyridine scaffold. Note that the bridgehead nitrogen is not numbered in standard IUPAC nomenclature for substitution, but defines the positions relative to it.

Structure cluster_imidazole cluster_pyridine N_bridge N C3 C3 N_bridge->C3 C5 C5 (F) N_bridge->C5 C1 C1 (COOH) C1->N_bridge Note1 Carboxylic Acid Attachment C1->Note1 Acidic Site C_bridge C C3->C_bridge N-C=N C6 C6 C5->C6 Note2 Fluorine Substitution C5->Note2 Electrophilic Site C7 C7 C6->C7 C8 C8 C7->C8 C8->C_bridge C_bridge->C1

Figure 2: Numbering and functionalization map of the 5-Fluoro-imidazo[1,5-a]pyridine core.

Part 4: Applications & Handling

Medicinal Chemistry Utility
  • Bioisosterism: The imidazo[1,5-a]pyridine ring is a bioisostere for indole and azaindole scaffolds. The 1-COOH group serves as a critical "warhead" for forming amide bonds in fragment-based drug discovery (FBDD).

  • Kinase Inhibition: Derivatives of this scaffold have shown efficacy in inhibiting kinases where the nitrogen lone pairs interact with the hinge region of the ATP-binding pocket. The 5-fluoro group modulates metabolic stability by blocking oxidation at the electron-rich position adjacent to the bridgehead.

Storage & Stability
  • State: Off-white to pale yellow solid.

  • Storage: Hygroscopic; store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (unless basic pH).

References

  • Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

    • Title: Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
    • Source: Organic Letters / ResearchG
    • Context: Describes the TFAA-mediated cyclization and haloform cleavage route used as the basis for the protocol.
  • General Synthesis of Imidazo[1,5-a]pyridines

    • Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Provides alternative oxidative amination strategies for the core scaffold construction.
  • PubChem Compound Summary (Core Scaffold)

    • Title: Imidazo[1,5-a]pyridine.[1][2][3][4][5][6][7][8]

    • Source: PubChem (NIH).
    • Context: Validation of core numbering and physicochemical baselines.

Sources

Strategic Design and Pharmacological Profiling of Imidazo[1,5-a]pyridine-1-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I have observed a paradigm shift in the utilization of bicyclic scaffolds. While imidazo[1,2-a]pyridines have long dominated the central nervous system (CNS) therapeutic landscape, their structural isomers—imidazo[1,5-a]pyridines —are rapidly emerging as privileged scaffolds for novel oncology and immunomodulatory targets[1].

This technical whitepaper provides an in-depth analysis of imidazo[1,5-a]pyridine-1-carboxylic acid analogs. By focusing on the causality behind synthetic methodologies and the mechanistic validation of their biological activities, this guide serves as a foundational resource for drug development professionals seeking to leverage this versatile pharmacophore.

Structural Significance & Synthetic Methodology

The imidazo[1,5-a]pyridine core is characterized by a bridgehead nitrogen that imparts unique electron-donating properties to the fused ring system. The installation of a 1-carboxylic acid moiety is a critical strategic choice: it serves as a highly versatile functional handle for downstream derivatization (e.g., amidation, esterification) while simultaneously enhancing aqueous solubility and target engagement via hydrogen bonding[2].

The Haloform Cleavage Strategy

Direct carboxylation of the imidazo[1,5-a]pyridine core often suffers from poor regioselectivity and necessitates expensive, sensitive transition-metal catalysts. To circumvent this, we employ a highly efficient one-pot cyclization followed by a haloform cleavage[2].

Synthesis A 2-(Aminomethyl)pyridine B Acylation (Acyl Chloride) Bi(OTf)3 Catalyst A->B Step 1: N-Acylation C Cyclization via TFAA B->C Step 2: Activation D Trifluoromethyl Ketone Intermediate C->D Step 3: Ring Closure E Haloform Cleavage (NaOH / H2O) D->E Step 4: Hydrolysis F Imidazo[1,5-a]pyridine- 1-carboxylic acid E->F Step 5: Acidification

Synthetic workflow of imidazo[1,5-a]pyridine-1-carboxylic acid via haloform cleavage.

Protocol 1: Self-Validating Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid

This protocol is designed with built-in physicochemical checkpoints to ensure high-fidelity synthesis.

  • Catalytic N-Acylation: React 2-(aminomethyl)pyridine with the desired acyl chloride in the presence of 5 mol% Bi(OTf)₃.

    • Causality: Bi(OTf)₃ is selected as a mild, water-tolerant Lewis acid. Unlike AlCl₃, it activates the acyl chloride without irreversibly coordinating to the pyridine nitrogen, thereby preventing catalyst poisoning.

  • TFAA-Mediated Cyclization: Introduce Trifluoroacetic Anhydride (TFAA) to the reaction mixture.

    • Causality: TFAA serves a dual purpose. It acts as a potent dehydrating agent to drive the cyclization of the intermediate amide, while simultaneously installing a trifluoromethyl ketone group at the 1-position.

  • Haloform Cleavage: Treat the isolated 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediate with 10% aqueous NaOH at 60°C.

    • Causality: The strongly electron-withdrawing CF₃ group makes the adjacent carbonyl highly susceptible to nucleophilic attack by hydroxide. This basic hydrolysis cleanly ejects fluoroform (CHF₃), yielding the carboxylate salt.

  • Validation & Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Self-Validation: The sudden precipitation of the free carboxylic acid at its isoelectric point provides immediate visual confirmation of successful cleavage. The absence of UV-active ketone starting material on TLC (254 nm) confirms reaction completion.

Pharmacological Profiling: Oncology & CNS Applications

While traditional applications of imidazopyridines focused on GABA_A receptor modulation[1], recent structural-activity relationship (SAR) studies have pivoted toward oncology.

Microtubule Disruption & Apoptotic Signaling

Conjugating the imidazo[1,5-a]pyridine-1-carboxylic acid core with chalcone pharmacophores yields potent hybrid molecules[3]. These analogs exhibit profound cytotoxicity by binding to tubulin, thereby disrupting microtubule dynamics. This cytoskeletal collapse triggers a cascade of mitochondrial depolarization, reactive oxygen species (ROS) accumulation, and ultimately, apoptosis[3].

MOA Ligand Imidazo[1,5-a]pyridine Chalcone Hybrid Tubulin Microtubule Disruption (Tubulin Binding) Ligand->Tubulin Target Engagement Mito Mitochondrial Depolarization (JC-1 Red to Green Shift) Tubulin->Mito Cytoskeletal Stress ROS ROS Accumulation (DCFDA Oxidation) Mito->ROS Electron Transport Disruption Apoptosis Apoptotic Cell Death (Annexin V+ / PI+) ROS->Apoptosis Caspase Cascade Activation

Mechanism of action for imidazo[1,5-a]pyridine-induced apoptosis via microtubule disruption.

Furthermore, complexation of imidazo[1,5-a]pyridine derivatives with transition metals like Cu(II) and Zn(II) has been shown to drastically enhance their anticancer efficacy, outperforming standard chemotherapeutics like cisplatin in specific cell lines[4].

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxicity of recently developed imidazo[1,5-a]pyridine analogs against various human cancer cell lines:

Compound / DerivativeTarget Cell LineCancer TypeIC₅₀ (μM)Primary Mechanism of Action
Imidazo[1,5-a]pyridine-chalcone Hybrid AMDA-MB-231Breast Cancer4.23 ± 0.25Microtubule disruption, ROS generation[3]
Imidazo[1,5-a]pyridine-chalcone Hybrid BMDA-MB-231Breast Cancer3.26 ± 0.56Microtubule disruption, ROS generation[3]
Cu(II)-Imidazo[1,5-a]pyridine (CuT4)MCF7Breast Cancer27.99DNA/Protein coordination, Oxidative stress[4]
Zn(II)-Imidazo[1,5-a]pyridine (ZnT4)Hep-G2Liver Cancer~18.93DNA/Protein coordination, Oxidative stress[4]

Protocol 2: Self-Validating In Vitro Cytotoxicity & Mechanistic Assay

To rigorously evaluate the anticancer potential of new imidazo[1,5-a]pyridine-1-carboxylic acid derivatives, a multi-tiered, self-validating assay system is required. This protocol links phenotypic cell death directly to upstream target engagement.

  • Cell Seeding & Dose-Response (MTT Assay):

    • Seed MDA-MB-231 cells at

      
       cells/well in a 96-well plate. Treat with the synthesized analog (0.1 μM to 100 μM).
      
    • Self-Validation: Include vehicle-only (DMSO < 0.1%) wells to establish a 100% viability baseline. A calculated IC₅₀ curve with an

      
       validates dose-dependency and compound solubility in the media.
      
  • Tubulin Immunofluorescence:

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-α-tubulin-FITC antibodies.

    • Causality & Validation: Use Nocodazole (a known microtubule destabilizer) as a positive control. If the test compound genuinely targets tubulin, the fluorescence microscopy must show a shift from a structured filamentous network (vehicle control) to a diffuse, fragmented cytosolic pattern matching the Nocodazole phenotype[3].

  • Mitochondrial Depolarization (JC-1 Staining):

    • Incubate treated cells with JC-1 dye for 30 minutes.

    • Causality & Validation: Microtubule disruption induces severe cytoskeletal stress, leading to mitochondrial membrane depolarization. JC-1 is a ratiometric dye; it forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane potential collapses. This ratiometric shift internally corrects for dye loading variations, providing a robust, self-validating readout of mitochondrial health[3].

  • ROS Quantification (DCFDA Assay):

    • Add 10 μM DCFDA to the cells. Measure fluorescence at Ex/Em = 485/535 nm.

    • Causality: The compromised electron transport chain in depolarized mitochondria leaks electrons, generating ROS. The oxidation of non-fluorescent DCFDA to highly fluorescent DCF confirms that the observed apoptosis is ROS-mediated[3].

Conclusion

Imidazo[1,5-a]pyridine-1-carboxylic acid analogs represent a highly tunable, privileged scaffold in modern medicinal chemistry. By utilizing rational synthetic routes like haloform cleavage, researchers can efficiently generate libraries of these compounds. As demonstrated by their potent microtubule-disrupting and ROS-generating capabilities, these analogs hold immense promise for the development of next-generation, targeted anticancer therapeutics.

References

  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids Source: ResearchGate URL
  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones Source: RSC Publishing URL
  • Source: PMC (NIH)
  • Syntheses, structures and anticancer activities of CuII and ZnII complexes containing 1,1′-[(3-fluorophenyl)methylene]bis[3-(3-fluorophenyl)

Sources

Predicted Metabolic Landscape of the 5-Fluoro-Imidazo[1,5-a]pyridine Core

[1][3]

Executive Technical Summary

The imidazo[1,5-a]pyridine scaffold is a fused bicyclic heterocycle increasingly utilized in kinase inhibitors (e.g., IDO1, RORc inverse agonists) and bioisosteric replacements for indole or purine cores.[1] However, the unsubstituted core suffers from a critical metabolic liability: rapid oxidation by Aldehyde Oxidase (AO) at the C5 position (alpha to the bridgehead nitrogen).[1][3]

The 5-fluoro-imidazo[1,5-a]pyridine core represents a specific medicinal chemistry strategy designed to block this metabolic soft spot .[1][3] By substituting the C5 hydrogen with fluorine, the primary AO-mediated clearance pathway is obstructed, forcing metabolism toward secondary, lower-clearance routes mediated by Cytochrome P450 (CYP) enzymes.[1] This guide analyzes these "shunted" pathways and provides a validation protocol to ensure this blocking strategy is effective.

Physicochemical & Electronic Profiling

Understanding the electronic perturbation caused by the 5-fluoro substituent is prerequisite to predicting downstream metabolism.[3]

PropertyUnsubstituted Core5-Fluoro CoreImpact on Metabolism
C5 Electron Density High (Nucleophilic susceptibility)Low (Electron Deficient)Blocks AO attack. Fluorine's electronegativity deactivates the C5 carbon toward the nucleophilic attack mechanism of AO.[1][3]
pKa (N2) ~5.5 - 6.0~4.0 - 4.5Reduces N-Oxidation. The inductive withdrawing effect of F lowers the basicity of the imidazole N2, making it a poorer substrate for FMOs.[1][3]
Lipophilicity (LogP) Baseline+0.1 to +0.3Increases CYP Affinity. Slight lipophilicity gain may increase non-specific binding and affinity for CYP3A4 hydrophobic pockets.[1][3]
Metabolic Liability High (AO mediated) Moderate (CYP mediated) Shifts clearance mechanism from Cytosolic (AO) to Microsomal (CYP).[1][3]

Predicted Metabolic Pathways[3]

The introduction of the 5-fluoro group creates a "metabolic shunt," diverting clearance from the rapid cytosolic AO pathway to slower microsomal CYP pathways.[1]

Pathway A: The Blocked Route (Aldehyde Oxidase at C5)[1][3]
  • Mechanism: In the unsubstituted core, AO attacks the electron-deficient C5 position (alpha to the bridgehead N4), forming a transient tetrahedral intermediate, followed by hydride transfer to the FAD cofactor.[1] This results in the 5-oxo (lactam) metabolite.[1][3]

  • Effect of 5-F: The C-F bond is metabolically stable to AO.[3] The high electronegativity and steric bulk of fluorine prevent the initial nucleophilic attack. This pathway is effectively silenced.

Pathway B: The Shunted Route (C8-Hydroxylation)[1][3]
  • Enzymes: Aldehyde Oxidase (Secondary), CYP2D6/CYP3A4.[1][3]

  • Mechanism: With C5 blocked, the other position alpha to the bridgehead nitrogen (C8) becomes the most activated site for nucleophilic attack or radical abstraction.[1][3]

  • Prediction: Expect formation of 8-hydroxy-imidazo[1,5-a]pyridine .[1][3] If this position is also unsubstituted, it represents the new primary soft spot.[1]

  • Risk: If C8 is not sterically hindered, AO clearance may still be significant.[1]

Pathway C: Aromatic Hydroxylation (C6/C7)[1][3]
  • Enzymes: CYP3A4, CYP2C9.[1][2]

  • Mechanism: Standard oxidative metabolism via the Iron-Oxo radical rebound mechanism.[3] The C6 and C7 positions are beta and gamma to the bridgehead, making them typical sites for CYP-mediated hydroxylation.[1]

  • Prediction: Formation of 6-hydroxy or 7-hydroxy metabolites, followed quickly by Phase II glucuronidation (O-glucuronides).[1][3]

Pathway D: N-Oxidation (N2)[1][3]
  • Enzymes: FMOs (Flavin-containing Monooxygenases), CYP3A4.[1][3]

  • Mechanism: Direct oxidation of the lone pair on the imidazole nitrogen (N2).[3]

  • Prediction: While possible, the 5-fluoro substitution lowers the pKa of the ring system, likely reducing the rate of N-oxidation compared to the unsubstituted parent.[1]

Visualized Metabolic Map[3]

The following diagram illustrates the diversion of metabolic flux caused by the 5-fluoro substitution.

MetabolicPathwayscluster_legendPathway StatusParent5-Fluoro-Imidazo[1,5-a]pyridine(Parent)C5_OxC5-Oxo Metabolite(Lactam)Parent->C5_OxAldehyde Oxidase (AO)BLOCKED by 5-FC8_OHM1: 8-Hydroxy(Secondary AO/CYP Site)Parent->C8_OHShunted Flux(AO/CYP)C6_C7_OHM2: 6/7-Hydroxy(CYP3A4 Mediated)Parent->C6_C7_OHCYP OxidationN_OxM3: N-Oxide(FMO/CYP)Parent->N_OxN-OxidationGlucuronideM4: O-Glucuronide(Phase II)C8_OH->GlucuronideUGTC6_C7_OH->GlucuronideUGTBlockedBlockedActiveActive

Figure 1: Predicted metabolic flux.[1][3][4] The 5-fluoro group effectively blocks the primary AO pathway (Red), shunting metabolism to C8 oxidation and CYP-mediated hydroxylation (Green/Yellow).[1][3]

Experimental Validation Protocols

To confirm these predictions, a standard microsomal stability assay is insufficient because microsomes lack the cytosolic fraction containing Aldehyde Oxidase.[1] You must use a protocol that accounts for both CYP and AO activity.[1]

Protocol: The "Cytosol Trap" Validation

Objective: Distinguish between CYP-mediated clearance and residual AO clearance (at C8).[1][3]

Reagents:

  • HLM: Human Liver Microsomes (contains CYPs/UGTs).[1][2][3]

  • HLC: Human Liver Cytosol (contains AO/XO).[1][3]

  • AO Inhibitor: Hydralazine (Specific AO inhibitor).[1][3]

  • CYP Inhibitor: 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).[1][3]

Workflow:

  • Arm A (Control): Compound + HLM + NADPH.[1][3] (Measures CYP clearance).

  • Arm B (AO Check): Compound + HLC (No NADPH required for AO, but often added for reductases).[1][3] (Measures AO clearance).

  • Arm C (AO Confirmation): Compound + HLC + Hydralazine .

    • Success Criteria: If clearance in Arm B is high but abolished in Arm C, the compound is still an AO substrate (likely at C8).[1][3]

    • 5-F Validation: If Arm B shows <10% turnover compared to the unsubstituted parent, the 5-F blocking strategy is successful.[1]

Metabolite Identification (LC-MS/MS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1][3]

  • Key Mass Shifts:

    • +16 Da: Hydroxylation (C6, C7, C8) or N-Oxidation.[1][3]

    • +176 Da: Glucuronidation of the +16 metabolite.

    • Lactam Check: Look for +16 Da with a retention time shift characteristic of a non-basic lactam (loss of aromaticity/basicity).[1][3]

Bioactivation Risks[3]

While the 5-fluoro group stabilizes the ring, researchers must remain vigilant for bioactivation :

  • Defluorination: Rare on aromatic rings unless an ipso-attack occurs (e.g., GSH conjugation displacing Fluorine).[1][3] This is unlikely in this electron-deficient system but should be monitored via Neutral Loss scanning for -20 Da (HF).[1][3]

  • Epoxidation: The fused system is generally resistant to epoxidation, but high-energy intermediates could form arene oxides at the C6-C7 bond.[1][3] Monitor for GSH adducts (+307 Da).[1][3]

Decision Logic for Lead Optimization

Use this logic flow to interpret your stability data:

OptimizationLogicStartTest 5-F Analog inHLC (Cytosol) & HLM (Microsomes)Check_AOIs Cytosolic (HLC)Clearance High?Start->Check_AOAO_YesYes: AO is attacking C8Check_AO->AO_YesHigh Cl_intAO_NoNo: C5 Block SuccessfulCheck_AO->AO_NoLow Cl_intSol_AOStrategy:Add substituent at C8(e.g., Methyl, Cl)AO_Yes->Sol_AOCheck_CYPIs Microsomal (HLM)Clearance High?AO_No->Check_CYPCYP_YesYes: CYP attacking C6/C7Check_CYP->CYP_YesHigh Cl_intCYP_NoStable Lead CandidateCheck_CYP->CYP_NoLow Cl_intSol_CYPStrategy:Lower LogP orBlock C6/C7CYP_Yes->Sol_CYP

Figure 2: Optimization logic tree. If the 5-F analog remains unstable in cytosol, the metabolism has likely shifted to C8.[1]

References

  • Imidazo[1,5-a]pyridine IUPAC Numbering & Structure. PubChem.[1][3] National Library of Medicine.[1] Available at: [Link][1][3]

  • Aldehyde Oxidase Metabolism of Fused Heterocycles. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. PubMed.[3][5] Available at: [Link]

  • Synthesis and Biological Activity of Imidazo[1,5-a]pyridines. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[1][3] PubMed.[3][5] Available at: [Link]

  • General Synthesis of 5-substituted Imidazo[1,5-a]pyridines. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins.[1][3] PMC.[3] Available at: [Link]

Technical Deep Dive: H-Bonding Pharmacophore of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

[1]

Executive Summary

This guide provides a structural and functional analysis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid , a specialized scaffold in medicinal chemistry.[1] Unlike standard pyridine or imidazole derivatives, the fused imidazo[1,5-a]pyridine core presents a unique electronic landscape isoelectronic with indolizine. This document dissects the molecule’s hydrogen bond donor (HBD) and acceptor (HBA) profiles, emphasizing the modulation of basicity by the 5-fluorine substituent and the "chameleon-like" behavior of the carboxylic acid moiety. We provide actionable experimental protocols for validating these interactions using NMR spectroscopy.

Structural Anatomy & Electronic Landscape

To understand the hydrogen bonding potential, we must first define the aromaticity and electron distribution of the core scaffold.

The Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine system is a 10-


 electron aromatic system


  • Bridgehead Nitrogen: Non-basic, not an H-bond acceptor.[1]

  • N2 Nitrogen: Basic, strong H-bond acceptor.[1]

Pharmacophore Mapping

The molecule contains three distinct zones of non-covalent interaction potential:

FeaturePositionTypeStrengthDescription
Carboxyl -OH C1 SubstituentHBD StrongPrimary donor; responsible for dimerization or specific residue engagement (e.g., Ser/Thr).[1]
Carboxyl =O C1 SubstituentHBA StrongClassical carbonyl acceptor; highly directional.[1]
Imidazole N N2 (Ring)HBA ModerateThe primary basic center of the heterocycle. Its basicity is modulated by the fused ring and substituents.[1]
Fluorine C5 SubstituentHBA Weak"Cryptic" acceptor.[1] Acts as a bioisostere for H or OH, influencing lipophilicity and pKa.[1]

The Fluorine Factor: Electronic Modulation

The 5-fluoro substituent is not merely a steric placeholder; it is an electronic tuner.[1] Positioned on the pyridine ring adjacent to the bridgehead, its high electronegativity exerts a strong inductive effect (

Impact on N2 Basicity

Through-bond inductive withdrawal pulls electron density away from the bridgehead nitrogen, which in turn reduces the electron density available at the N2 lone pair .

  • Outcome: The 5-F analog is expected to have a lower pKa (less basic) at N2 compared to the non-fluorinated parent.

  • Design Implication: This reduction in basicity can improve membrane permeability by increasing the fraction of the neutral species at physiological pH, while still retaining H-bond accepting capability.

The "Polar Hydrophobicity" of Fluorine

While fluorine is technically an H-bond acceptor, it is weak and kinetically labile.[1] It rarely drives primary binding but can support "stealth" interactions in hydrophobic pockets.[1] In this scaffold, the C5-F bond creates a local dipole that can orient the molecule within a binding site without incurring the desolvation penalty of a stronger polar group like a hydroxyl.

Visualization: Pharmacophore & Interaction Network

The following diagram maps the electronic relationships and H-bonding sites within the molecule.

Gcluster_coreFused Heterocycle CoreTitlePharmacophore Map:5-Fluoro-imidazo[1,5-a]pyridine-1-COOHCoreImidazo[1,5-a]pyridine(10-pi Aromatic)BridgeheadBridgehead N(Pyrrole-like)No H-BondingN2N2 Nitrogen(Pyridine-like)Primary HBABridgehead->N2ResonanceLinkBridgehead->N2Reduced e- Density(Lower pKa)Target_DonorBiological Target(H-Bond Donor)N2->Target_DonorAccepts H-BondCOOH1-Carboxylic Acid(Dual HBD/HBA)COOH->CorePos 1COOH->Target_DonorAccepts H (C=O)Target_AcceptorBiological Target(H-Bond Acceptor)COOH->Target_AcceptorDonates H (OH)Fluoro5-Fluorine(Weak HBA / Inductive)Fluoro->CorePos 5Fluoro->Bridgehead-I InductiveWithdrawalFluoro->Target_DonorWeak Interaction

Figure 1: Pharmacophore map illustrating the inductive influence of the 5-Fluorine atom on the core basicity and the dual-nature of the carboxylic acid moiety.

Experimental Validation Protocols

To empirically verify the H-bond donor/acceptor strengths described above, we employ NMR titration methods.[1] These protocols are self-validating through the use of internal standards and solvent perturbation.[1]

Protocol A: Determination of H-Bond Acidity (HBD) via NMR

This method quantifies the "donating power" of the carboxylic acid -OH by measuring the chemical shift difference (



Materials:

  • Analyte: 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (>95% purity).[1]

  • Solvents: CDCl

    
     (dried over molecular sieves), DMSO-
    
    
    .[1]
  • Instrument: 400 MHz (or higher) NMR.[1][2]

Workflow:

  • Sample Preparation: Prepare two tubes.

    • Tube A: 10 mM Analyte in CDCl

      
      .
      
    • Tube B: 10 mM Analyte in DMSO-

      
      .
      
  • Acquisition: Acquire

    
    H NMR spectra at 298 K.
    
  • Analysis: Locate the carboxylic acid proton signal (typically 10–13 ppm).[1]

  • Calculation:

    
    [1][3]
    
    • Interpretation: A larger

      
       indicates a stronger propensity to form H-bonds.[1] For carboxylic acids, values >2.0 ppm confirm high acidity and strong donor capability.[1]
      
Protocol B: Probing Fluorine Acceptor Strength via F NMR

Validating fluorine as an acceptor is difficult due to its weakness.[1] This titration uses a known donor (e.g., 4-fluorophenol or indole) to perturb the fluorine environment.[1]

Workflow:

  • Baseline: Acquire

    
    F NMR of the analyte (10 mM) in C
    
    
    D
    
    
    (benzene-d6, non-interacting).
  • Titration: Sequentially add equivalents (0.5, 1.0, 2.0, 5.0) of a standard H-bond donor (e.g., Indole).[1]

  • Observation: Monitor the

    
    F chemical shift.
    
    • Result: A downfield shift (deshielding) of the

      
      F signal correlates with H-bond acceptance.[1]
      
    • Control: Repeat with a methylated donor (e.g., N-methylindole) to rule out

      
      -stacking effects.[1] If the shift persists only with the H-bond donor, the F...H interaction is confirmed.
      

Implications for Drug Design[4]

Solubility & Permeability (The "Goldilocks" Zone)

The 1-carboxylic acid provides high aqueous solubility at neutral pH (as the carboxylate anion). However, for cell permeability, the molecule must exist transiently in a neutral form.

  • The 5-Fluoro group assists here: by lowering the pKa of the N2 nitrogen, it prevents the molecule from becoming a zwitterion (COO

    
     / NH
    
    
    ) at physiological pH. A zwitterion would be highly impermeable.[1] The fluorinated analog is more likely to exist as the anionic species (COO
    
    
    / N) or the neutral species (COOH / N), improving the permeability profile compared to a more basic analog.
Crystal Engineering

In solid-state formulations, this molecule is expected to form "head-to-tail" dimers.[1] The Carboxylic Acid (Pos 1) of Molecule A will H-bond to the N2 (Pos 2) of Molecule B, creating robust supramolecular chains. This motif is critical for predicting crystal packing and polymorphism.[1]

References

  • Hunter, C. A. (2004).[1] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets. Angewandte Chemie International Edition. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Dalvit, C., Invernizzi, C., & Vulpetti, A. (2014).[1] Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations. Chemistry – A European Journal.[1] Link[1]

  • Abraham, M. H., et al. (2006).[1] NMR Method for the Determination of Solute Hydrogen Bond Acidity.[1][4] Journal of Organic Chemistry. Link[1]

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today. Link

pKa values and lipophilicity of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary & Structural Significance[1][2]

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a specialized heteroaromatic scaffold, primarily recognized as a critical intermediate in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as Linrodostat (BMS-986205). Its physicochemical behavior is governed by the fused imidazo[1,5-a]pyridine core—a 10-


 electron aromatic system—modulated by an ionizable carboxylic acid at position C1 and an electron-withdrawing fluorine atom at position C5.

Understanding the ionization constants (pKa) and lipophilicity (LogP/LogD) of this molecule is prerequisite for optimizing its solubility, membrane permeability, and formulation stability. This guide provides a theoretical profiling framework and detailed, self-validating experimental protocols for characterizing this compound.[1][2]

Theoretical Physicochemical Profile

Before initiating wet-lab experiments, we must establish a hypothesis based on Structure-Activity Relationships (SAR). The molecule possesses two key ionization centers and a lipophilicity profile heavily dependent on pH.[1][2]

2.1. Ionization Constants (pKa)

The molecule exhibits amphoteric character but is predominantly acidic in physiological ranges.[1][2]

  • Acidic Center (pKa₁ ~ 2.8 – 3.5): The carboxylic acid at C1.[1][2]

    • Mechanism:[1][3][2][4] The imidazo[1,5-a]pyridine ring is electron-deficient compared to a phenyl ring. The 5-Fluoro substituent exerts a strong inductive withdrawing effect (-I) through the fused system, stabilizing the carboxylate anion (COO⁻) more effectively than in the non-fluorinated parent. Consequently, we expect this acid to be stronger (lower pKa) than benzoic acid (pKa 4.2).

  • Basic Center (pKa₂ ~ 1.5 – 2.5): The bridgehead nitrogen or N2.[1][2]

    • Mechanism:[1][3][2][4] While imidazoles are typically basic (pKa ~7), the fused nature of this system delocalizes the nitrogen lone pair into the aromatic

      
      -system. The 5-Fluoro group further reduces electron density in the ring, rendering the nitrogen very weakly basic.[1] Protonation likely occurs only at very low pH (< 2.5).[1][2]
      
2.2. Lipophilicity (LogP vs. LogD)
  • Intrinsic Lipophilicity (LogP): Estimated range 1.8 – 2.3 .[1][2]

    • The aromatic core and the fluorine atom (+0.14 to LogP typically) contribute to lipophilicity.[2] However, the carboxylic acid significantly lowers this value.[1][2]

  • Distribution Coefficient (LogD at pH 7.4): Estimated range -1.0 to 0.5 .[1][2]

    • At physiological pH (7.4), the carboxylic acid (pKa ~3.0) will be >99.9% ionized (anionic form).[2] This charge drastically increases water solubility and reduces partitioning into octanol, leading to a low or negative LogD.[1][2]

Table 1: Predicted Physicochemical Parameters

ParameterPredicted ValueStructural Driver
pKa (Acid) 2.8 – 3.5C1-COOH stabilized by 5-F (-I effect) & heteroaromatic core.
pKa (Base) 1.5 – 2.5Ring Nitrogen (weak base due to delocalization).[2]
LogP (Neutral) 1.8 – 2.3Fused aromatic system + Lipophilic F substituent.[1][2]
LogD (pH 7.4) -1.0 – 0.5Dominance of anionic species (COO⁻).
TPSA ~50-60 ŲCarboxylic acid + Ring Nitrogens.[1][2]
Visualization of Ionization & Partitioning Logic

The following diagram illustrates the ionization equilibrium and its direct impact on the experimental workflow for LogD determination.

IonizationLogic cluster_species pH-Dependent Speciation cluster_impact Experimental Implication Cation Cationic Form (Protonated N) pH < 2.0 Neutral Neutral Form (COOH, N) pH ~ 2.5 - 3.0 Cation->Neutral -H+ (pKa ~2.0) Anion Anionic Form (COO-, N) pH > 4.0 Neutral->Anion -H+ (pKa ~3.2) LogP_Exp Measure LogP at pH 2.5 (Max Neutral Species) Neutral->LogP_Exp Target Species LogD_Exp Measure LogD at pH 7.4 (Physiological) Anion->LogD_Exp Dominant Species

Figure 1: Ionization equilibrium of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid and its effect on lipophilicity measurement strategies.

Experimental Protocols

To validate the theoretical values, the following self-validating protocols are recommended. These are designed to handle the potential low solubility of the neutral species.[1][2]

4.1. pKa Determination: Potentiometric Titration (The "Gold Standard")[1][2]

This method is accurate but requires milligram quantities.[1][2] If solubility is an issue, a co-solvent (Methanol/Water) method with Yasuda-Shedlovsky extrapolation is required.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1][2]

  • Ionic Strength Adjuster: 0.15 M KCl.[1][2]

  • Inert Atmosphere: Argon or Nitrogen purge.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3–5 mg of the compound in 20 mL of 0.15 M KCl. If the compound does not dissolve, add Methanol (start at 20% v/v, up to 60% v/v).

  • Acidification: Lower the pH of the solution to ~1.5 using 0.1 M HCl to ensure full protonation (Cationic state).

  • Titration: Titrate with 0.1 M NaOH under inert gas flow to prevent carbonate formation. Record pH vs. Volume of titrant.[1][2]

  • Data Processing (Bjerrum Plot):

    • Calculate the average number of protons bound (

      
      ) at each pH.
      
    • Identify inflection points.[1][2]

    • Self-Validation: If using co-solvents, perform titrations at three different MeOH concentrations (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation:

      
      
      Where 
      
      
      
      is the dielectric constant of the mixture.
4.2. Lipophilicity: Miniaturized Shake-Flask Method[1][2]

Since the LogD at pH 7.4 is expected to be low (hydrophilic), the traditional Shake-Flask method is more reliable than HPLC retention time correlation, which struggles with very polar compounds.

Reagents:

  • 1-Octanol (saturated with buffer).[2]

  • Phosphate Buffer Saline (PBS) pH 7.4 (saturated with octanol).

Step-by-Step Methodology:

  • Saturation: Pre-saturate both phases (Octanol and Buffer) with each other for 24 hours to prevent volume changes during extraction.[1][2]

  • Stock Solution: Dissolve compound in DMSO (10 mM).

  • Partitioning:

    • Add 10 µL of stock to a vial containing 495 µL Octanol and 495 µL PBS (1:1 ratio).

    • Critical Step: If LogD is expected to be <-1 (very hydrophilic), adjust ratio to 1:10 (Octanol:Buffer) to increase sensitivity in the octanol phase.

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Remove aliquots from both phases.[1][2]

    • Analyze via LC-MS/MS (required for high sensitivity in the octanol phase if LogD is low).

  • Calculation:

    
    
    
  • Self-Validation: Mass balance check. The sum of the mass in both phases must equal >90% of the initial mass added.[1][2]

Applications in Drug Development[1]

The physicochemical profile of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid dictates its utility in the synthesis of IDO1 inhibitors like Linrodostat.

  • Solubility: The presence of the carboxylic acid ensures high solubility at physiological pH (7.4), making it an excellent handle for formulation or for late-stage intermediates that need to be removed via aqueous extraction.

  • Permeability: As a drug intermediate, if this moiety is capped (e.g., amide coupling), the loss of the ionizable COOH will drastically increase LogP (likely shifting from ~0.5 to >3.0), facilitating cell membrane penetration.

  • Purification: The high acidity (pKa ~3.[1][2]0) allows for facile purification.[1][2] The compound can be extracted into basic aqueous solution (pH > 9), washed with organics to remove non-acidic impurities, and then precipitated by acidification (pH < 2).

References
  • Synthesis of Imidazo[1,5-a]pyridine Scaffolds

    • Title: Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.[3]

    • Source: ResearchGate (Snippet 1.6).[1][2]

    • Context: Describes the synthetic routes for the parent carboxylic acid scaffold.[1][2][5]

  • IDO1 Inhibitor Relevance (Linrodostat/BMS-986205)

    • Title: Linrodostat (BMS-986205) | IDO1 Inhibitor.[2][4][6]

    • Source: MedChemExpress.[1][2][6]

    • Context: Identifies the 5-fluoro-imidazo[1,5-a]pyridine core within the BMS-986205 structure.
  • General Physicochemical Properties of Imidazopyridines

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry.[5][7]

    • Source: PMC (NIH).[1][2]

    • Context: Provides comparative pKa and lipophilicity data for isomeric imidazopyridine systems.

Sources

Methodological & Application

Application Note: Synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details a validated, high-purity synthesis protocol for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid , a specialized heterocyclic scaffold often utilized in medicinal chemistry (e.g., IDO1 inhibitors, cardiovascular agents).

Abstract & Scope

This guide provides a step-by-step protocol for the regioselective synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid . The imidazo[1,5-a]pyridine core is a "privileged scaffold" in drug discovery. The introduction of a fluorine atom at the 5-position (corresponding to the 3-position of the starting pyridine) modulates metabolic stability and pKa, while the 1-carboxylic acid serves as a critical handle for further diversification (amide coupling, esterification).

Key Challenges Addressed:

  • Regioselectivity: Ensuring the carboxylic acid is installed exclusively at the C1 position.

  • Fluorine Stability: Preventing defluorination (SNAr) during the cyclization and carboxylation steps.

  • Numbering Ambiguity: Clarifying the IUPAC numbering mapping from the pyridine precursor to the fused system.

Retrosynthetic Analysis & Strategy

To achieve high regiocontrol, this protocol employs a Late-Stage C1-Functionalization Strategy . Rather than attempting to close the ring with the carboxylate pre-installed (which can lead to decarboxylation or side reactions), we first construct the stable 5-fluoro-imidazo[1,5-a]pyridine core and then utilize the inherent nucleophilicity of the C1 position for lithiation-carboxylation.

Structural Mapping (Crucial)
  • Target Position 5 (Fused System): Corresponds to Position 3 of the starting pyridine ring.

  • Target Position 1 (Fused System): The most acidic/nucleophilic site on the imidazole ring, accessible via lithiation.

Pathway Overview
  • Precursor Synthesis: Reductive amination or reduction of 3-fluoro-2-pyridinecarbonitrile to obtain 3-fluoro-2-(aminomethyl)pyridine .

  • Core Cyclization: Condensation with triethyl orthoformate to form 5-fluoro-imidazo[1,5-a]pyridine .

  • Functionalization: Regioselective C1-lithiation followed by CO2 trapping to yield the 1-carboxylic acid .

Caption: Step-wise synthetic pathway from pyridine precursor to final carboxylic acid target.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-2-(aminomethyl)pyridine

Note: If this intermediate is commercially available, proceed to Step 2.

Rationale: The fluorine at position 3 of the pyridine is sterically adjacent to the aminomethyl group. Mild reduction conditions are preferred to avoid defluorination.

  • Reagents: 3-Fluoro-2-pyridinecarbonitrile (1.0 equiv), LiAlH4 (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with LiAlH4 (1.2 equiv) and anhydrous THF (0.5 M) under Argon. Cool to 0°C.

    • Add 3-Fluoro-2-pyridinecarbonitrile (1.0 equiv) in THF dropwise over 30 mins.

    • Allow to warm to RT and stir for 3 hours (Monitor by TLC/LCMS).

    • Quench: Cool to 0°C. Carefully add water (1 mL/g LAH), then 15% NaOH (1 mL/g), then water (3 mL/g).

    • Filter the granular precipitate through Celite. Dry the filtrate (Na2SO4) and concentrate.

    • Purification: Distillation or use crude if purity >95%.

    • Yield Expectation: 85-90%.

Step 2: Cyclization to 5-Fluoro-imidazo[1,5-a]pyridine

Rationale: This step constructs the fused bicyclic system. Triethyl orthoformate serves as the one-carbon source. The acidic conditions facilitate the condensation and subsequent dehydration.

  • Reagents: 3-Fluoro-2-(aminomethyl)pyridine (1.0 equiv), Triethyl orthoformate (5.0 equiv), Formic acid (cat.), or NH4Cl (cat.).

  • Protocol:

    • Dissolve the amine from Step 1 in Triethyl orthoformate (0.5 M concentration).

    • Add a catalytic amount of Formic acid (0.1 equiv).

    • Heat the mixture to reflux (100-110°C) for 4–6 hours.

      • Mechanism:[1][2][3][4] Formation of the formimidate followed by cyclization at the pyridine nitrogen.

    • Monitor by TLC (The product is usually fluorescent under UV).

    • Workup: Concentrate under reduced pressure to remove excess orthoformate.

    • Purification: Flash column chromatography (EtOAc/Hexanes or DCM/MeOH).

    • Yield Expectation: 70-80%.

    • QC Check:1H NMR should show two singlets for the imidazole ring protons (H1 and H3) and the specific splitting pattern of the fluoropyridine ring.

Step 3: Regioselective C1-Carboxylation

Rationale: The C1 position (adjacent to the bridgehead nitrogen in the 5-membered ring) is the most acidic proton (pKa ~23-25). n-Butyllithium at low temperature effects selective deprotonation without disturbing the C-F bond.

  • Reagents: 5-Fluoro-imidazo[1,5-a]pyridine (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Dry CO2 (gas or solid), Anhydrous THF.

  • Protocol:

    • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

    • Dissolve 5-Fluoro-imidazo[1,5-a]pyridine in anhydrous THF (0.2 M).

    • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temp prevents nucleophilic attack on the pyridine ring.

    • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution often turns a deep yellow/orange color (formation of the lithio-species).

    • Stir at -78°C for 45 minutes.

    • Carboxylation:

      • Method A (Gas): Bubble dry CO2 gas through the solution for 15 mins.

      • Method B (Solid): Cannulate the lithiated solution onto excess crushed dry ice.

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Quench: Acidify to pH 3-4 with 1N HCl. Do not make too acidic to avoid decarboxylation or hydrochloride salt precipitation difficulties.

    • Isolation: Extract with EtOAc (3x). If the acid is amphoteric/polar, isoelectric precipitation or extraction with n-Butanol may be required.

    • Purification: Recrystallization from Ethanol/Water or Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Quantitative Data Summary

ParameterStep 1 (Precursor)Step 2 (Core Synthesis)Step 3 (Carboxylation)
Reagent LiAlH4Triethyl Orthoformaten-BuLi / CO2
Temperature 0°C to RT110°C (Reflux)-78°C to RT
Time 3 Hours4-6 Hours1.5 Hours
Yield (Target) 85-90%75%60-70%
Critical QC Absence of nitrile peak (IR)Formation of bicyclic core (NMR)COOH peak (MS/NMR)

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Product: Look for the disappearance of the C1-H singlet (typically around 8.0-8.5 ppm in the parent). The C3-H singlet (near 7.5-8.0 ppm) should remain.

    • Carboxylic Acid: Broad singlet at 11.0-13.0 ppm (-COOH).

  • 19F NMR: Essential to confirm the fluorine atom is still present and has not undergone nucleophilic substitution (which would shift the signal significantly).

  • Mass Spectrometry: ESI- (Negative mode) is often more sensitive for carboxylic acids. Look for [M-H]-.

Troubleshooting Guide
  • Issue: Low Yield in Step 3 (Carboxylation).

    • Cause: Moisture in THF killing the lithio-species.

    • Fix: Redistill THF over Na/Benzophenone or use molecular sieves. Ensure -78°C is maintained during n-BuLi addition.

  • Issue: Defluorination.

    • Cause: Reaction temperature too high during lithiation (SNAr by BuLi).

    • Fix: Strictly maintain -78°C. Do not prolong the lithiation time beyond 1 hour.

  • Issue: Regioisomers.

    • Cause: Lithiation at C3.

    • Insight: C1 is thermodynamically more acidic due to the proximity to the bridgehead nitrogen's inductive effect. If C3 lithiation occurs, try using LDA (more steric bulk) instead of n-BuLi.

References

  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Source: ResearchGate.[1][2][5] URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines (General Methodologies). Source: Organic Chemistry Portal. URL:[Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. Source: NIH / PubMed Central. URL:[Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Source: MDPI (Catalysts). URL:[Link][2][6][7]

Sources

Synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in a three-stage process, commencing with the preparation of the key intermediate, (6-fluoropyridin-2-yl)methanamine, followed by the construction of the imidazo[1,5-a]pyridine core via cyclization, and culminating in the hydrolysis of the ester to the final carboxylic acid. This document is intended for an audience of trained chemists and assumes a working knowledge of standard laboratory techniques and safety procedures.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This protocol details a reliable pathway to 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, providing a valuable building block for the synthesis of novel therapeutic agents.

Overall Synthetic Scheme

Synthetic_Pathway A 2,6-Difluoropyridine B (6-Fluoropyridin-2-yl)methanamine A->B Step 1: Amination & Reduction (Multi-step process) C Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate B->C Step 2: Cyclization with Diethyl Oxalate D 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid C->D Step 3: Hydrolysis

Caption: Overall synthetic route for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid.

Part 1: Synthesis of (6-Fluoropyridin-2-yl)methanamine

This initial stage focuses on the preparation of the key amine intermediate. It involves the amination of 2,6-difluoropyridine to introduce the amino group, followed by a series of transformations to yield the desired (6-fluoropyridin-2-yl)methanamine.

Step 1.1: Synthesis of 2-Amino-6-fluoropyridine

The synthesis begins with the nucleophilic aromatic substitution of a fluorine atom on 2,6-difluoropyridine with ammonia.

Reaction:

Step_1_1 2,6-Difluoropyridine 2,6-Difluoropyridine 2-Amino-6-fluoropyridine 2-Amino-6-fluoropyridine 2,6-Difluoropyridine->2-Amino-6-fluoropyridine NH4OH, heat

Caption: Synthesis of 2-Amino-6-fluoropyridine.

Protocol:

  • In a high-pressure steel reactor, combine 2,6-difluoropyridine (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%).

  • Seal the reactor and heat the mixture to approximately 105 °C for 15 hours.[1]

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-fluoropyridine.

Causality: The use of a sealed reactor and elevated temperature is necessary to drive the nucleophilic aromatic substitution, as the C-F bond in difluoropyridines is relatively strong. The excess ammonia serves as both the nucleophile and the solvent.

Step 1.2: Synthesis of (6-Fluoropyridin-2-yl)methanamine

This step involves the conversion of the amino-pyridine to the corresponding aminomethyl-pyridine. This can be achieved through a multi-step sequence involving the formation of a Schiff base, alkylation, and subsequent hydrolysis and reduction. A plausible route is adapted from methods used for similar pyridine derivatives.[2][3]

Reaction Scheme:

Step_1_2 cluster_0 Schiff Base Formation cluster_1 Alkylation & Hydrolysis cluster_2 Reduction A 2-Amino-6-fluoropyridine C N-(6-fluoropyridin-2-yl)-1,1-diphenylmethanimine A->C B Benzophenone B->C E Methyl 2-((6-fluoropyridin-2-yl)amino)acetate C->E D Methyl Chloroacetate D->E F (6-Fluoropyridin-2-yl)methanamine E->F LiAlH4 or similar reducing agent

Caption: Plausible multi-step synthesis of (6-Fluoropyridin-2-yl)methanamine.

Protocol (Illustrative):

  • Schiff Base Formation: React 2-amino-6-fluoropyridine with benzophenone in the presence of a suitable acid catalyst and a dehydrating agent (e.g., molecular sieves) in a solvent like toluene under reflux.

  • Alkylation: The resulting Schiff base is then alkylated with a suitable electrophile such as methyl chloroacetate in the presence of a strong base (e.g., NaH) in an aprotic solvent like DMF.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions, which also cleaves the benzophenone imine, followed by decarboxylation to yield the aminomethyl pyridine.

  • Reduction: Alternatively, the intermediate ester can be reduced directly to the amino alcohol, which is then converted to the amine. A more direct reduction of an intermediate amide or nitrile could also be employed.

Note: The synthesis of (6-fluoropyridin-2-yl)methanamine can be challenging and may require optimization of reaction conditions. Researchers should consult literature for analogous transformations of substituted 2-aminopyridines for more specific guidance.[4][5]

Part 2: Synthesis of Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate

This stage involves the construction of the imidazo[1,5-a]pyridine ring system through a cyclization reaction.

Reaction:

Step_2 (6-Fluoropyridin-2-yl)methanamine (6-Fluoropyridin-2-yl)methanamine Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate (6-Fluoropyridin-2-yl)methanamine->Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate Diethyl oxalate, heat

Caption: Cyclization to form the imidazo[1,5-a]pyridine core.

Protocol:

  • To a solution of (6-fluoropyridin-2-yl)methanamine (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF), add diethyl oxalate (1.1 eq).[2][6]

  • Heat the reaction mixture to approximately 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may be isolated by precipitation upon cooling or by standard aqueous work-up and extraction with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate.

Causality: The reaction proceeds via a nucleophilic attack of the primary amine of the (6-fluoropyridin-2-yl)methanamine on one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,5-a]pyridine ring system. The use of a high temperature is necessary to drive the condensation and cyclization steps.

Part 3: Synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction:

Step_3 Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate->5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid LiOH, H2O/THF

Caption: Hydrolysis of the ester to the carboxylic acid.

Protocol:

  • Dissolve ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) monohydrate (2-3 eq) to the solution.[7]

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • The precipitated product can be collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid.

Causality: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Lithium hydroxide is a commonly used base for this transformation due to its good solubility in aqueous-organic solvent mixtures and the typically clean reaction profiles it provides. Acidification of the resulting carboxylate salt is necessary to protonate it and precipitate the final carboxylic acid product.

Quantitative Data Summary

CompoundStarting Material(s)Reagent(s)Solvent(s)Typical Yield
2-Amino-6-fluoropyridine2,6-DifluoropyridineAmmonium hydroxideWaterHigh
(6-Fluoropyridin-2-yl)methanamine2-Amino-6-fluoropyridine(Illustrative) Benzophenone, Methyl Chloroacetate, Reducing agentToluene, DMFVariable
Ethyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylate(6-Fluoropyridin-2-yl)methanamineDiethyl oxalateDMFModerate to Good
5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acidEthyl 5-fluoroimidazo[1,5-a]pyridine-1-carboxylateLithium hydroxideTHF/WaterHigh

Safety Precautions

  • 2,6-Difluoropyridine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • High-Pressure Reactions: The synthesis of 2-amino-6-fluoropyridine involves a high-pressure reaction. Ensure the reactor is properly rated for the temperature and pressure and that all safety protocols for high-pressure chemistry are strictly followed.

  • Strong Bases and Reducing Agents: Reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are highly reactive and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon).

  • General Handling: All chemical manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

References

  • Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. PMC. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • New substituted imida. IRIS-AperTO - UniTo. [Link]

  • Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Scilit. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. [Link]

  • Process for the preparation of 2-aminomethylpyridine derivative.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ijc.org.pk. [Link]

  • Reaction of polyamines with diethyloxalate: A convenient route for the synthesis of tetraazacycloalkanes. ResearchGate. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • A green and efficient hydrolysis of met. JOCPR. [Link]

Sources

Application Note: Precision Amide Coupling of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The imidazo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other immunotherapeutic agents [1, 2].[1][2] The specific derivative, 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid , presents a unique synthetic handle. The C1-carboxylic acid allows for amide diversification, while the C5-fluorine atom modulates the electronic properties of the pyridine ring, influencing metabolic stability and potency.

This guide addresses the specific challenges of coupling this heteroaromatic acid. Unlike simple aliphatic acids, imidazo[1,5-a]pyridine-1-carboxylic acids are electronically coupled to the bridgehead nitrogen. The presence of the electron-withdrawing 5-fluoro substituent increases the acidity of the carboxyl group compared to the parent scaffold, potentially increasing the reactivity of activated esters but also their susceptibility to hydrolysis.

Key Challenges Addressed
  • Decarboxylation Risk: Heteroaromatic acids adjacent to bridgehead nitrogens can be prone to thermal decarboxylation.

  • Regioselectivity: Ensuring reaction occurs exclusively at the exocyclic acid without affecting the pyridine ring.

  • Nucleophile Compatibility: Protocols for both electron-rich (aliphatic) and electron-poor (heteroaryl) amines.

Chemical Reactivity Profile

Before initiating coupling, it is critical to understand the electronic environment of the substrate.

FeaturePropertySynthetic Implication
Core Scaffold Imidazo[1,5-a]pyridineElectron-rich fused system; susceptible to electrophilic aromatic substitution at C3 if acid activation is uncontrolled.
Substituent 5-FluoroInductive electron withdrawal (-I effect). Lowers pKa of C1-COOH. Increases electrophilicity of the activated intermediate.
Position C1-Carboxylic AcidSterically accessible but electronically conjugated.
Solubility Moderate (Polar Aprotic)Soluble in DMF, DMSO, NMP. Limited solubility in DCM/Ether.

Decision Matrix: Reagent Selection

The choice of coupling reagent is dictated by the nucleophilicity of the amine partner and the scale of the reaction.

CouplingDecision Start Start: Analyze Amine Partner AmineType Amine Nucleophilicity? Start->AmineType aliphatic Aliphatic / Primary (High Nucleophilicity) AmineType->aliphatic weak Aniline / Heteroaryl (Low Nucleophilicity) AmineType->weak steric Sterically Hindered (e.g., t-Butyl amine) AmineType->steric MethodA Method A: HATU/DIPEA Standard High Yield aliphatic->MethodA Small Scale (<100mg) MethodB Method B: T3P (PPA) Scalable / Low Epimerization aliphatic->MethodB Large Scale (>1g) weak->MethodB Elevated Temp MethodC Method C: Ghosez's Reagent (Acid Chloride) weak->MethodC Force Reaction steric->MethodC Minimizes steric clash

Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol based on amine properties.

Detailed Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, library synthesis, aliphatic amines. Mechanism: Formation of a reactive O-7-azabenzotriazole active ester.

Reagents:

  • Substrate: 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv)

  • Amine: 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 5–10 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add the amine (1.2 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup:

    • Small Scale: Dilute with MeOH, filter, and purify directly via Prep-HPLC (Reverse Phase).

    • Larger Scale: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

Critical Insight: The 5-fluoro substituent makes the active ester highly reactive. Avoid prolonged activation times (>30 mins) before adding the amine to prevent potential side reactions or hydrolysis if traces of water are present.

Method B: Scalable & Green Coupling (T3P)

Best for: Process chemistry (>1g), weak amines, easy workup. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but selective.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1–1.5 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or 2-MeTHF

Protocol:

  • Slurry: Suspend the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (5–10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may not fully dissolve yet.

  • T3P Addition: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir at room temperature. If the amine is unreactive (e.g., electron-deficient aniline), heat to 50–60°C.

  • Workup (Self-Validating): T3P byproducts are water-soluble.

    • Quench with water.[3]

    • Wash organic layer with 1N HCl (to remove pyridine/excess amine), then sat. NaHCO₃ (to remove excess acid/T3P residues).

    • Evaporate solvent to yield clean product.

Why T3P? For heteroaromatic acids, T3P often suppresses epimerization (if chiral centers are present on the amine) and provides a cleaner profile than EDC/HOBt [3].

Method C: The "Difficult Coupling" (Ghosez’s Reagent)

Best for: Extremely non-nucleophilic amines (e.g., sulfonamides, electron-poor heteroaryls) or sterically hindered systems. Mechanism: In situ generation of the acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). This is milder than Thionyl Chloride (


) and avoids the formation of acidic byproducts that degrade the imidazo-pyridine ring.

Protocol:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C. Stir for 1 hour at RT.

    • Checkpoint: Monitor by quenching a small aliquot with MeOH and checking for Methyl Ester formation by LC-MS.

  • Coupling: Add the weak amine (1.2 equiv) and a base (Pyridine or Et₃N, 2.0 equiv).

  • Reaction: Stir at RT or reflux (40°C) if necessary.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Activated ester hydrolysisThe 5-F group increases susceptibility to moisture. Ensure solvents are anhydrous (Karl Fischer < 0.05%). Use Method C (Acid Chloride).
Decarboxylation Thermal instabilityAvoid temperatures >80°C. Do not use harsh acidic conditions for activation.
Side Products N-acylation of imidazole ringUnlikely with C1-COOH, but possible if C3 is unsubstituted. Use stoichiometric coupling reagents (avoid large excess).

Mechanistic Visualization

The following diagram illustrates the activation pathway and the influence of the 5-Fluoro substituent on the reaction center.

ReactionMechanism cluster_electronic Electronic Effect of 5-Fluoro Substrate 5-F-Imidazo[1,5-a]pyridine -1-COOH Activation Activation (HATU/T3P) Substrate->Activation Base Intermediate Activated Ester (Highly Electrophilic due to 5-F) Activation->Intermediate Fast AmineAttack Amine Nucleophilic Attack Intermediate->AmineAttack Rate Limiting for Weak Amines Product Final Amide AmineAttack->Product - Leaving Group Effect Inductive Effect (-I) Increases Carbonyl Carbon Partial Positive Charge Effect->Intermediate

Figure 2: Mechanistic pathway highlighting the electronic enhancement of the carbonyl electrophilicity by the 5-Fluoro substituent.

References

  • Vertex Pharmaceuticals. (2025). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters.

  • Giordano, M., et al. (2023).[4] Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Dyes and Pigments.[4]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Application Note: Divergent Fluorination Strategies for Imidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Rationale

The imidazo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of aromatase inhibitors, PI3K inhibitors, and agents targeting neurodegenerative diseases. The strategic introduction of a fluorine atom into this core can profoundly alter its physicochemical properties—modulating the pKa of the basic nitrogen, increasing metabolic stability, and enhancing lipophilicity.

As a Senior Application Scientist, I emphasize that the fluorination of imidazo[1,5-a]pyridine-1-carboxylic acid is not a monolithic process. The presence of the C1-carboxylic acid provides a versatile topological handle. Depending on the choice of reagent and catalytic system, you can drive the reaction down three distinct pathways:

  • Radical Decarboxylative Fluorination: Excision of the carboxyl group to yield 1-fluoroimidazo[1,5-a]pyridine.

  • Electrophilic C3-Fluorination: Retention of the carboxyl group while functionalizing the electron-rich C3 position.

  • Deoxyfluorination: Activation of the carboxylic acid into a highly reactive, yet stable, acyl fluoride for downstream bioconjugation or cross-coupling.

Reaction Logic & Pathway Visualization

G cluster_0 SM Imidazo[1,5-a]pyridine- 1-carboxylic acid P1 Photoredox Decarboxylation SM->P1 Selectfluor, Ir-Cat Blue LED, MeCN/H2O P2 Electrophilic Substitution SM->P2 Selectfluor DMAP, H2O P3 Deoxyfluorination SM->P3 DAST or Deoxo-Fluor DCM, -78 °C Prod1 1-Fluoroimidazo [1,5-a]pyridine P1->Prod1 Prod2 3-Fluoroimidazo[1,5-a] pyridine-1-carboxylic acid P2->Prod2 Prod3 Imidazo[1,5-a]pyridine- 1-carbonyl fluoride P3->Prod3

Divergent fluorination pathways for imidazo[1,5-a]pyridine-1-carboxylic acid.

Quantitative Data Summary

PathwayTarget PositionPrimary ReagentCatalyst / AdditiveTypical YieldReaction Time
Decarboxylative C1Selectfluor (1.5 eq)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)65–85%12–24 h
Electrophilic C3Selectfluor (1.2 eq)DMAP (20 mol%)70–90%4–8 h
Deoxyfluorination Acyl (C1)DAST (1.2 eq)Pyridine (1.2 eq)80–95%2–4 h

Experimental Protocols & Mechanistic Causality

Protocol A: Photoredox-Catalyzed Decarboxylative Fluorination (C1)

This protocol replaces the C1-carboxylic acid with a fluorine atom via a radical Single Electron Transfer (SET) mechanism .

Mechanistic Causality: We utilize the heteroleptic iridium(III) photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ because its excited state (*Ir(III)) is highly reducing and undergoes oxidative quenching with Selectfluor. This generates a potent Ir(IV) oxidant capable of oxidizing the electron-deficient imidazopyridine carboxylate into a carboxyl radical. Rapid extrusion of CO₂ yields a heteroaryl radical, which subsequently abstracts a fluorine atom from the Selectfluor radical cation. The 1:1 MeCN/H₂O solvent system is strictly required: water solubilizes the Na₂HPO₄ base and the carboxylate salt, while MeCN ensures the solubility of the photocatalyst and the organic substrate .

Step-by-Step Methodology:

  • Preparation: In a 20 mL glass vial equipped with a Teflon septum, add imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 mmol, 1.0 equiv), Selectfluor (1.5 mmol, 1.5 equiv), Na₂HPO₄ (2.0 mmol, 2.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%).

  • Solvation & Degassing: Add 10 mL of a 1:1 mixture of degassed MeCN/H₂O. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the Ir(III) excited state.

  • Irradiation: Seal the vial and place it approximately 5 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature for 16 hours. A fan should be used to maintain ambient temperature.

  • Self-Validation: The reaction mixture will transition from a pale yellow to a deep amber color, indicating an active photoredox cycle. LC-MS monitoring will show the disappearance of the starting material (M+H = 163) and the emergence of the fluorinated product (M+H = 137).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Electrophilic C3-Fluorination

If the goal is to retain the carboxylic acid for future coupling but fluorinate the core, direct electrophilic aromatic substitution (SEAr) is employed .

Mechanistic Causality: In the absence of a photocatalyst or silver additive, Selectfluor does not engage in SET decarboxylation. Instead, the highly electron-rich enamine-like C3 position of the imidazo[1,5-a]pyridine core undergoes direct nucleophilic attack on the N-F bond of Selectfluor. DMAP is added as an activator; it forms a highly reactive charge-transfer complex with Selectfluor that accelerates the regioselective fluorination while suppressing background degradation .

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 mmol, 1.0 equiv) and DMAP (0.2 mmol, 20 mol%).

  • Reaction: Suspend the mixture in 10 mL of H₂O (or a 1:1 MeCN/H₂O mixture if solubility is poor). Add Selectfluor (1.2 mmol, 1.2 equiv) in one portion.

  • Stirring: Stir the reaction at room temperature for 6 hours.

  • Self-Validation: The reaction is complete when TLC (UV active) shows complete consumption of the baseline starting material. The product often precipitates directly out of the aqueous solution as a white/pale-yellow solid.

  • Workup: Filter the resulting precipitate, wash with cold water (2 × 5 mL), and dry under high vacuum to afford 3-fluoroimidazo[1,5-a]pyridine-1-carboxylic acid.

Protocol C: Deoxyfluorination to Acyl Fluoride

Acyl fluorides are gaining immense traction in drug development due to their unique balance of stability and reactivity. Unlike acyl chlorides, they are stable to aqueous workup and silica gel chromatography but react rapidly with amines to form amides.

Mechanistic Causality: DAST (Diethylaminosulfur trifluoride) acts as a nucleophilic deoxyfluorinating agent. The carboxylate attacks the electron-deficient sulfur of DAST, releasing a fluoride ion. This fluoride ion then attacks the activated carbonyl carbon, displacing the sulfinate leaving group. The reaction must be run at -78 °C to control the highly exothermic nature of this attack. Pyridine is strictly required as an acid scavenger to neutralize the HF byproduct, preventing the protonation of the basic imidazopyridine nitrogen, which would deactivate the substrate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 mmol, 1.0 equiv) and anhydrous Pyridine (1.2 mmol, 1.2 equiv) in 10 mL of anhydrous CH₂Cl₂.

  • Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Syringe in DAST (1.2 mmol, 1.2 equiv) dropwise over 5 minutes. (Caution: DAST reacts violently with moisture; use strictly anhydrous technique).

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation: Confirm the formation of the acyl fluoride via IR spectroscopy of an aliquot. You will observe the disappearance of the broad -OH stretch and the appearance of a sharp, distinct C=O stretch at ~1840 cm⁻¹ (shifted significantly from the original acid C=O stretch at ~1700 cm⁻¹).

  • Workup: Quench the reaction carefully by pouring it into a beaker containing cold saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The acyl fluoride can be used directly or purified via a short silica plug.

References

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404.[Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657.[Link]

  • Dalkilic, O., Turbedaroglu, O., Lafzi, F., & Kilic, H. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11587–11593.[Link]

  • Poorsadeghi, S., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(2), 295.[Link]

Optimizing decarboxylation of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a core pharmacophore in IDO1 inhibitors and various CNS-active agents. The introduction of a fluorine atom at the C5 position (peri- to the bridgehead nitrogen) dramatically alters the electronic landscape, enhancing metabolic stability and lipophilicity.

However, the decarboxylation of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid presents a distinct process challenge. Unlike its non-fluorinated parent, the 5-fluoro derivative is susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C5 position under the harsh, basic conditions typically employed for heteroaromatic decarboxylation (e.g., Cu/Quinoline at 200°C).

This Application Note details a validated, self-optimizing protocol designed to achieve quantitative decarboxylation while preserving the integrity of the C-F bond. We prioritize Ag(I)-catalyzed protodecarboxylation under mild acidic conditions to suppress side reactions.

Mechanistic Insight & Reaction Design

To optimize this reaction, one must understand the competing pathways. The decarboxylation of electron-rich heteroaromatic acids generally proceeds via a zwitterionic intermediate or a cyclic transition state.

The Mechanistic Pathway
  • Protonation: The process is acid-catalyzed. Protonation of the imidazo[1,5-a]pyridine ring (likely at N2 or C3) lowers the energy barrier for CO2 extrusion.

  • Decarboxylation: Loss of CO2 generates an unstable ylide or protonated intermediate.

  • Re-aromatization: Rapid proton transfer restores the aromatic system.

The 5-Fluoro Risk Factor: The C5 position is activated by the adjacent bridgehead nitrogen. In high-temperature basic solvents (e.g., DMF/DMSO with bases), the fluoride can be displaced by solvent or trace water, leading to the 5-hydroxy impurity or polymerization.

Graphviz Diagram: Reaction Mechanism & competing Pathways

Decarboxylation_Mechanism Start 5-F-Imidazo[1,5-a]pyridine -1-COOH Inter Protonated Intermediate Start->Inter + H+ / Catalyst SideRxn S_NAr Hydrolysis (5-OH Impurity) Start->SideRxn High Temp + Base (Nucleophilic Attack) TS Transition State (CO2 extrusion) Inter->TS Heat Product 5-F-Imidazo[1,5-a]pyridine (Target) TS->Product - CO2

Figure 1: Mechanistic pathway highlighting the critical divergence between successful protodecarboxylation and the unwanted SNAr defluorination pathway.

Optimization Parameters & Screening Logic

Do not rely on a single set of conditions. Drug development requires robust processes. We recommend a Phase 1 Screen using the variables below.

Table 1: Critical Process Parameters (CPP)
ParameterRecommended RangeMechanistic RationaleRisk Factor
Solvent DMSO, Sulfolane, NMPHigh dielectric constant stabilizes the transition state.NMP can be nucleophilic at >150°C. DMSO risks oxidation if not degassed.
Catalyst Ag2CO3 (5-10 mol%)Ag(I) facilitates decarboxylation via a concerted cyclic mechanism at lower temps.Ag residue removal required post-reaction.
Additives AcOH (0.5 - 2.0 eq)Promotes protodecarboxylation mechanism.Excess acid may protonate product, complicating workup.
Temp. 80°C – 120°CSufficient energy for activation barrier.>140°C increases defluorination risk exponentially.

Validated Protocol: Ag(I)-Catalyzed Mild Decarboxylation

This protocol is the "Golden Standard" for sensitive substrates where thermal stability is a concern. It operates at significantly lower temperatures than copper-mediated methods.

Reagents:
  • Substrate: 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv)

  • Catalyst: Silver Carbonate (Ag2CO3) (0.1 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Acts as a proton source.

  • Solvent: DMSO (Anhydrous, degassed) - Concentration: 0.2 M

Step-by-Step Methodology:
  • Inerting: Charge a reaction vial with the carboxylic acid substrate and Ag2CO3 (10 mol%). Seal and purge with Argon for 5 minutes. Why: Oxygen can lead to oxidative side reactions at the C3 position.

  • Solvation: Add anhydrous DMSO via syringe, followed by Acetic Acid.

  • Controlled Heating:

    • Place in a pre-heated block at 80°C .

    • Monitor gas evolution (CO2 bubbles).

    • If reaction is sluggish after 1 hour, ramp temperature to 100°C in 10°C increments.

    • Critical Checkpoint: Do not exceed 120°C.

  • Monitoring: Sample every hour. Dilute aliquot in MeOH for UPLC-MS. Look for:

    • M-44 peak (Product).

    • M-20 peak (Defluorinated/Hydrolyzed impurity - Alert limit >2%).

  • Workup (Ag Removal):

    • Dilute reaction mixture with EtOAc.

    • Wash with 5% NaHCO3 (to remove AcOH).

    • Wash with 10% Na2S2O3 (or brine) to complex trace silver.

    • Dry over Na2SO4 and concentrate.

Alternative Protocol: Metal-Free Thermal Decarboxylation

If trace metal contamination is a concern (e.g., late-stage synthesis), use this thermal method. It requires higher temperatures, so strict inert atmosphere is mandatory to prevent defluorination.

Workflow Diagram

Protocol_Workflow Start Start: Substrate + DMSO Degas Degas (Ar sparge 15 min) Start->Degas Heat Heat to 140°C Degas->Heat Check IPC: LCMS @ 2h Heat->Check Complete Reaction Complete? Check->Complete Complete->Heat No (Extend time) Cool Cool to 25°C Complete->Cool Yes Workup Aq. Workup / Extraction Cool->Workup

Figure 2: Operational workflow for metal-free thermal decarboxylation.

Key Modification:

  • Solvent: Sulfolane (high boiling, non-nucleophilic).

  • Temperature: 140°C - 150°C.

  • Note: If the 5-F group is labile, add 2 equivalents of TMSCl (Trimethylsilyl chloride). Mechanism: TMSCl traps water and generates anhydrous HCl in situ, which catalyzes the decarboxylation at lower temperatures than pure thermal activation.

Troubleshooting & QC Specifications

ObservationRoot CauseCorrective Action
Low Conversion Induction period; insufficient acidity.Add 0.5 eq of TFA or switch to Ag-catalyzed method.
Defluorination (M-20) Temperature too high; water present.Switch solvent to Sulfolane; use molecular sieves; lower temp.
Dimerization Radical coupling.Add radical scavenger (BHT) or ensure strict O2 exclusion.

Analytical Marker (19F NMR):

  • Starting Material: ~ -70 to -80 ppm (check specific shift).

  • Product: Shift will move upfield/downfield significantly upon loss of the COOH group. This is the most reliable method to quantify yield without isolation.

References

  • Goossen, L. J., et al. (2010). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Advanced Synthesis & Catalysis, 352(17), 2913-2917. Link

  • Wang, H., et al. (2016).[1][2] "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization." The Journal of Organic Chemistry, 81(9), 3681-3687. Link[2]

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylation of Carboxylic Acids." Science China Chemistry, 54, 1670–1687. Link

  • Li, M., et al. (2014).[1] "Copper(I) Catalysis Enables Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines."[1] Organic Letters, 16(23), 6232-6235. Link

  • Giordano, M., et al. (2023). "Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids." Dyes and Pigments, 215, 111287. Link

Sources

Application Notes: 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Fluorinated Imidazopyridine Scaffold

In the landscape of modern drug discovery, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system, prized for its structural rigidity, rich electronic properties, and versatile synthetic handles.[1][2] This core is a key component in a range of biologically active agents, from anticancer to anti-inflammatory molecules.[3][4] The strategic incorporation of a fluorine atom at the 5-position, combined with a carboxylic acid at the 1-position, creates the building block 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid . This molecule offers a compelling trifecta of chemical and pharmacological advantages for the discerning medicinal chemist.

The fluorine atom is not merely a bioisostere for hydrogen. Its introduction is a deliberate design choice intended to modulate key drug-like properties. With its high electronegativity and small van der Waals radius, fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[5][6][7] Specifically, the C-F bond can block sites of metabolic oxidation, a common failure point for drug candidates, thereby enhancing pharmacokinetic profiles.[8] Furthermore, fluorine can engage in favorable orthogonal dipole-dipole or hydrogen bond interactions with protein targets, often leading to improved binding affinity and selectivity.[6]

The carboxylic acid at the 1-position serves as a versatile synthetic handle, primarily for the construction of amide and ester libraries. Amide bonds form the backbone of peptides and are ubiquitous in pharmaceuticals, offering a stable and geometrically defined linkage to explore structure-activity relationships (SAR).[9] This document provides detailed, field-proven protocols for the utilization of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid in these critical transformations.

Physicochemical Properties and Handling

While specific experimental data for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is not broadly published, its properties can be inferred from related structures. The imidazopyridine core is a stable aromatic system.[3] The fluorine substituent is known to increase lipophilicity and alter the electronic nature of the aromatic system.[6]

PropertyEstimated Value/CharacteristicRationale
Appearance White to off-white solidTypical for small, crystalline heterocyclic carboxylic acids.
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP). Limited solubility in less polar solvents (DCM, THF).The carboxylic acid and heteroaromatic nitrogen atoms provide polarity.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and high heat.The imidazo[1,5-a]pyridine ring is a robust aromatic system.[3]
pKa ~3-4The electron-withdrawing nature of the fluorine and the pyridine nitrogen will lower the pKa of the carboxylic acid compared to benzoic acid.

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. As with all fine chemicals, avoid inhalation of dust and direct contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Workflow Overview

The primary utility of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is its conversion into amides and esters. The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack by an amine or alcohol.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Diverse Libraries A 5-Fluoro-imidazo[1,5-a]pyridine- 1-carboxylic acid B Amide Coupling A->B Amine (R-NH2) Coupling Reagent C Esterification A->C Alcohol (R-OH) Activating Agent D Amide Library (R-NH2) B->D E Ester Library (R-OH) C->E

General synthetic utility of the building block.

Protocol 1: Amide Bond Formation via HATU-Mediated Coupling

Rationale: The amide coupling is the most frequent reaction in medicinal chemistry.[9] For heteroaromatic carboxylic acids, which can sometimes be less reactive, a robust and highly efficient coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. It rapidly forms a highly reactive OAt-active ester, which is less prone to racemization and efficiently couples with a wide range of amines, including sterically hindered or electron-deficient anilines.[8][9] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[9] Anhydrous DMF (N,N-Dimethylformamide) is the solvent of choice due to its high polarity, which aids in dissolving the starting materials and reaction intermediates.

G cluster_0 Mechanism Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ TMU TMU (byproduct) Amine R'-NH₂

Simplified mechanism of HATU-mediated coupling.
Step-by-Step Protocol:
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1–0.5 M. Stir until all solids are dissolved.

  • Addition of Coupling Agent: Add HATU (1.1–1.2 equiv) to the solution.

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–18 hours. The reaction progress should be monitored by TLC or LC-MS until consumption of the limiting reagent is observed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water or a 5% aqueous LiCl solution (to aid in DMF removal).

    • Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting and Optimization:
IssuePotential CauseRecommended Solution
Low Yield Sterically hindered amine/acid; Poor nucleophilicity of amine.Increase equivalents of HATU and amine to 1.5. Extend reaction time. Gently heat the reaction to 40-50 °C.[8]
Reaction Stalls Reagents or solvent not anhydrous.Ensure all glassware is flame-dried and solvents are from a freshly opened bottle or passed through a solvent purification system. Water will hydrolyze the active ester intermediate.
Side Product Formation Excess HATU reacting with product.Avoid using a large excess of HATU. Ensure the amine is added promptly after the pre-activation step.

Protocol 2: Esterification via POCl₃-Mediated Activation

Rationale: While Fischer esterification (acid-catalyzed reaction with an alcohol) is a classic method, it often requires harsh conditions (high temperatures, strong acid) that may not be suitable for complex heterocyclic systems.[10] A milder and highly effective alternative for heteroaromatic acids is activation with phosphorus oxychloride (POCl₃).[11] This method proceeds at or below room temperature, is generally high-yielding, and tolerates a variety of functional groups. The reaction is believed to proceed through a highly reactive acyl phosphate or related intermediate, which is then readily attacked by the alcohol.

G cluster_1 Esterification Workflow Acid R-COOH Intermediate Reactive Intermediate [R-CO-O-P(O)Cl₂] Acid->Intermediate + POCl₃ (0 °C) POCl3 POCl₃ Ester Ester Product Intermediate->Ester + R'-OH (RT) Alcohol R'-OH

Workflow for POCl₃-mediated esterification.
Step-by-Step Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a stir bar, dissolve 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol, ethanol; used as the solvent, >10 equiv). If using a larger, more expensive alcohol, a co-solvent like anhydrous dichloromethane can be used, with 2-3 equivalents of the alcohol.

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise to the cold, stirred solution. A mild exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically complete within 2–4 hours. Monitor by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃ and acid.

  • Work-up:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by silica gel column chromatography if necessary.

Conclusion

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a high-value building block for medicinal chemistry and drug development. Its strategic design combines the favorable biological properties of the imidazopyridine core with the pharmacokinetic benefits of fluorination. The carboxylic acid handle provides a reliable point for synthetic diversification, primarily through robust and efficient amide coupling and esterification reactions. The protocols detailed herein, based on modern and reliable synthetic methods, provide a clear pathway for researchers to leverage this powerful scaffold in the creation of novel and diverse molecular libraries, accelerating the journey towards new therapeutic discoveries.

References

  • Vertex AI Search result citing a review on the role of fluorine in drug discovery.[5]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Vertex AI Search result detailing the benefits of fluorine incorporation in molecules.[8]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Vertex AI Search result on the applications of Imidazo[1,5-a]pyridine derivatives.[1]

  • Vertex AI Search result on the synthesis and applications of Imidazopyridine-based derivatives.[12]

  • Patil, P., Dandawate, P., & Padhye, S. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-371. [Link]

  • Vertex AI Search result on the physicochemical properties of fluoro-imidazopyridine derivatives.[13]

  • Vertex AI Search result on the synthesis and biological activities of Imidazo[1,2-a]pyridines.[14]

  • Vertex AI Search result on the synthesis of Imidazo[1,5-a]pyridines.[3]

  • Vertex AI Search result on the synthesis of novel imidazo[1,5-a]pyridine derivates.[1]

  • Vertex AI Search result on amide coupling protocols.[5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Vertex AI Search result on the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics.[15]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Vertex AI Search result on the versatility of the imidazopyridine family.[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vertex AI Search result on recent advances in fluorine-containing pyridine derivatives.[16][17]

  • Vertex AI Search result on microwave-assisted esterification.[18]

  • Vertex AI Search result on iodine-mediated synthesis of Imidazo[1,5-a]Pyridines.[3]

  • Vertex AI Search result on protocols for amide coupling reactions.[19]

  • Vertex AI Search result on EDC coupling instructions.[20]

  • Vertex AI Search result on the synthesis of acid azides using EDC.[21]

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Application Note: Functionalization Strategies for the C1 Position of 5-Fluoro-imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of the C1 position of 5-fluoro-imidazo[1,5-a]pyridine. This scaffold is increasingly relevant in medicinal chemistry (e.g., IDO1 inhibitors, CB2 agonists) and materials science, yet its unique electronic structure presents regioselectivity challenges.

Introduction & Structural Analysis

The Scaffold and Regioselectivity Challenge

The imidazo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen. Unlike its isomer imidazo[1,2-a]pyridine, the [1,5-a] system possesses a "carbene-like" carbon at the C3 position (flanked by two nitrogens), rendering it the most nucleophilic and acidic site.

  • C3 Position: Highly reactive towards Electrophilic Aromatic Substitution (EAS), Lithiation, and Pd-catalyzed C-H activation.

  • C1 Position: The secondary reactive site. Functionalization at C1 typically requires either (a) prior substitution/blocking of C3, or (b) highly specific conditions that override the inherent C3 selectivity.

  • 5-Fluoro Substituent: The fluorine atom at C5 (pyridine ring) exerts a strong electron-withdrawing group (EWG) effect. This reduces the overall electron density of the ring, potentially stabilizing sensitive intermediates but also increasing the acidity of the C1 proton, facilitating C-H activation pathways.

Numbering & Reactivity Map

(See Diagram 1 for visual confirmation)

  • N2: Imidazole nitrogen.

  • C3: Carbon between N2 and Bridgehead Nitrogen (Most Reactive).

  • C1: Carbon between N2 and Bridgehead Carbon (Target).

  • C5: Position on the pyridine ring adjacent to the Bridgehead Nitrogen (Fluorinated).

Strategic Workflows

To successfully functionalize the C1 position, one of two strategies is generally employed depending on the substrate's status at C3.

Strategy A: Sequential Functionalization (For Unsubstituted Scaffolds)

Since C3 is kinetically favored, direct C1 functionalization on a bare scaffold is difficult. The standard protocol involves:

  • C3 Functionalization/Blocking: Install a group at C3 (e.g., Aryl, Halogen).[1]

  • C1 Functionalization: Perform the desired reaction at C1.

  • C3 Modification (Optional): Remove or transform the C3 group.

Strategy B: Direct C1 Functionalization (For 3-Substituted Scaffolds)

If the C3 position is already occupied (common in drug discovery), C1 becomes the primary nucleophilic/acidic site. The 5-fluoro group enhances C1 acidity, making C-H Activation and Lithiation highly effective.

Experimental Protocols
Protocol 1: Pd-Catalyzed Direct C-H Arylation at C1

Applicability: Best for installing aryl groups at C1 when C3 is already substituted (e.g., 3-phenyl-5-fluoro-imidazo[1,5-a]pyridine).

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The 5-F group's inductive effect increases the acidity of the C1-H bond, facilitating the palladation step.

Reagents:

  • Substrate: 3-Substituted-5-fluoro-imidazo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or dppb (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or Dioxane (0.2 M)

  • Temp: 100–120 °C

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a pressure vial with the substrate, Aryl Bromide, Pd(OAc)₂, Ligand, and Base.

  • Solvation: Add anhydrous DMF (degassed). Cap the vial.

  • Reaction: Heat the block to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the substrate is unsubstituted at C3, this condition will yield the C3-arylated product exclusively. For C1 arylation on a bare scaffold, a double arylation protocol (excess Ar-Br) must be used to give the 1,3-diaryl product.

Protocol 2: Regioselective Lithiation-Trapping

Applicability: For introducing electrophiles (Formyl, Iodo, Silyl) at C1. Requires C3 blocking.

Rationale: The pKa of C3-H is significantly lower than C1-H. Treatment with n-BuLi will deprotonate C3 first. If C3 is blocked (e.g., with a Phenyl or Methyl group), n-BuLi will cleanly deprotonate C1.

Reagents:

  • Substrate: 3-Substituted-5-fluoro-imidazo[1,5-a]pyridine

  • Base: n-BuLi (1.2 equiv, 2.5 M in hexanes)

  • Electrophile: DMF, I₂, or TMSCl (1.5 equiv)

  • Solvent: Anhydrous THF

  • Temp: -78 °C

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under N₂. Add Substrate and THF. Cool to -78 °C.

  • Lithiation: Add n-BuLi dropwise over 10 mins. The solution often turns deep red/purple (characteristic of the imidazo[1,5-a]pyridine anion).

  • Incubation: Stir at -78 °C for 45 mins. The 5-F group stabilizes the anion but also demands low temperature to prevent nucleophilic attack on the pyridine ring (though C5-F is relatively stable to n-BuLi at -78 °C).

  • Trapping: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Allow the mixture to warm to RT over 2 hours.

  • Quench: Quench with sat. NH₄Cl. Extract with DCM.[2]

Protocol 3: Radical C-H Functionalization (Minisci-Type)

Applicability: Alkylation or Acylation at C1.

Insight: Radical addition often follows nucleophilic character. While C3 is the primary radical acceptor, steric bulk at C3 can direct radicals to C1.

Reagents:

  • Substrate: 3-Substituted-5-fluoro-imidazo[1,5-a]pyridine

  • Radical Source: Alkyl iodide + H₂O₂/FeSO₄ OR Carboxylic Acid + (NH₄)₂S₂O₈/AgNO₃.

  • Solvent: DCM/Water biphasic or DMSO.

Data Summary & Troubleshooting
MethodTarget PositionSubstrate RequirementKey Reagents5-F Impact
Pd-Catalyzed Arylation C1Must have C3 substituentPd(OAc)₂, Ar-Br, K₂CO₃Enhances C1 acidity; facilitates CMD step.
Lithiation C1Must have C3 substituentn-BuLi, ElectrophileStabilizes anion; requires -78°C to avoid defluorination.
Double Arylation C1 & C3UnsubstitutedExcess Ar-I, Pd catalyst5-F may slow down the second arylation (C1) due to sterics.

Troubleshooting:

  • Issue: Loss of Fluorine.

    • Cause: Nucleophilic aromatic substitution (SₙAr) at C5 by strong nucleophiles (e.g., alkoxides) or Lithium-Halogen exchange.

    • Fix: Use milder bases (Cs₂CO₃ instead of NaOtBu) and keep lithiation strictly at -78 °C.

  • Issue: Low Conversion at C1.

    • Cause: Steric crowding from the C3 substituent or the 5-F group (though 5-F is remote from C1, it affects electronics).

    • Fix: Increase catalyst loading (10 mol% Pd) or use a more electron-rich ligand (e.g., PCy₃) to boost oxidative addition.

Visualization

G cluster_legend Reactivity Logic Start 5-Fluoro-imidazo[1,5-a]pyridine (Unsubstituted) C3_Rxn Step 1: C3 Functionalization (EAS or Arylation) Start->C3_Rxn High Reactivity at C3 Intermediate 3-Substituted-5-F-Scaffold C3_Rxn->Intermediate Yields Stable Intermediate C1_Lithiation Path A: Lithiation (n-BuLi) Target: Electrophiles (CHO, I, Si) Intermediate->C1_Lithiation -78°C, THF C1_Arylation Path B: Pd-Catalyzed C-H Arylation Target: Biaryl Systems Intermediate->C1_Arylation Pd(OAc)2, 110°C Product_A 1,3-Disubstituted Product (Electrophile at C1) C1_Lithiation->Product_A Product_B 1,3-Diaryl Product (Aryl at C1) C1_Arylation->Product_B Warning Note: Direct C1 functionalization on unsubstituted scaffold is RARE. C3 must be filled first.

Caption: Diagram 1. Sequential functionalization workflow for accessing C1-substituted 5-fluoro-imidazo[1,5-a]pyridines. C3 blocking is the critical enabling step.

References
  • Shibahara, F. et al. "Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex." Organic Letters, 2011.[3] Link

  • Li, M. et al. "Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination."[3] Organic Letters, 2014.[3] Link

  • Bag, D. et al. "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion." ACS Omega, 2024. Link

  • Wang, H. et al. "Copper-Catalyzed C5-H Arylation of Imidazo[1,5-a]pyridines."[3] Journal of Organic Chemistry, 2015.[3] Link

  • Guchhait, S. K. et al. "Regioselective C-3 Arylation of Imidazo[1,2-a]pyridines." RSC Advances, 2016. Link

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Precision Solvent Selection for Imidazo[1,5-a]pyridine-1-carboxylic Acid Functionalization

[1]

Abstract

Imidazo[1,5-a]pyridine-1-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical precursor for IDO1 inhibitors and fluorescent probes. However, its amphoteric nature—possessing a basic pyridine-like nitrogen and an acidic carboxyl group—creates a "solubility paradox" that often hampers standard functionalization.[1] This guide provides an evidence-based framework for solvent selection, moving beyond generic "dissolve and stir" approaches to mechanistic solubility control.[1] We present optimized protocols for amide coupling and decarboxylative functionalization, prioritizing yield, purity, and green chemistry principles.

Physicochemical Profiling: The Zwitterion Challenge

The reactivity of imidazo[1,5-a]pyridine-1-carboxylic acid is dictated by its zwitterionic character.[1] In neutral organic solvents (DCM, Toluene), the molecule exists in an equilibrium favoring the zwitterion, leading to poor solubility and aggregation.

  • The Acidic Domain: The carboxylic acid (

    
    ) requires deprotonation for nucleophilic activation.[1]
    
  • The Basic Domain: The imidazo[1,5-a]pyridine core (

    
     for the conjugate acid) can become protonated in acidic media, deactivating the ring toward electrophilic substitution but aiding solubility in aqueous acid.
    

Implication for Solvent Selection: Successful reactions require a solvent system that disrupts the intermolecular ionic lattice.[1] Simple non-polar solvents fail.[1] The choice lies between High-Dipole Aprotic (DMF, DMSO) for raw solubility or Base-Assisted Green Solvents (2-MeTHF/Water) for processability.[1]

Solvent Selection Matrix

The following table categorizes solvents based on reaction type, highlighting the trade-off between solubility and downstream workup efficiency.

Reaction TypePreferred SolventsMechanistic RationaleGreen Alternative
Amide Coupling DMF, NMP Breaks zwitterionic lattice; stabilizes activated esters (HATU/EDC intermediates).[1]2-MeTHF / Water (Biphasic) or EtOAc (+ DIPEA)
Decarboxylation DMSO, Ph₂O High boiling point required for thermal decarboxylation; DMSO stabilizes radical intermediates.[1]Anisole (requires lower T catalysts)
C-H Activation 1,4-Dioxane, t-Amyl Alcohol Coordinates Pd/Cu catalysts; moderate polarity prevents catalyst poisoning.CPME (Cyclopentyl methyl ether)
Purification/Workup EtOAc/Hexane Product is usually less polar than the zwitterionic starting material.[1]Isopropyl Acetate

Experimental Protocols

Protocol A: "Solubilization-First" Amide Coupling

Standard coupling often fails due to the insolubility of the zwitterion in DCM.[1] This protocol uses a "pre-solubilization" strategy.

Reagents:

  • Substrate: Imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Amine Partner: 1.1 equiv[1]

  • Solvent: DMF (Standard) or 2-MeTHF (Green)

Step-by-Step Methodology:

  • Activation Phase (The Critical Step):

    • Charge the reaction vessel with the carboxylic acid.[1][2]

    • Do NOT add the coupling agent yet.

    • Add the solvent (Concentration: 0.1 M).[1] The suspension will likely be opaque.[1]

    • Add 2.0 equivalents of DIPEA dropwise.[1]

    • Observation: The mixture should clarify as the zwitterion is converted to the soluble carboxylate anion.[1] If turbidity persists, sonicate for 5 minutes.

    • Why? Adding HATU to a suspension results in slow, heterogeneous activation and high racemization risk.[1]

  • Coupling Phase:

    • Cool the clear solution to 0 °C.

    • Add HATU (1.2 equiv) in one portion.[1] Stir for 15 minutes to form the activated ester (O-At ester).[1]

    • Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).[1]

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup (DMF Removal Strategy):

    • Dilute reaction with EtOAc (5x reaction volume).[1]

    • Wash with 5% LiCl (aq) (3x).[1][2] Mechanism: LiCl dramatically increases the partitioning of DMF into the aqueous phase, preventing it from contaminating the organic extract.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Protocol B: Decarboxylative Functionalization (Radical Pathway)

Used to install aryl or alkyl groups at the C1 position via loss of CO₂.

Reagents:

  • Substrate: Imidazo[1,5-a]pyridine-1-carboxylic acid[3][4]

  • Catalyst: AgNO₃ (0.2 equiv) + K₂S₂O₈ (2.0 equiv)[1]

  • Solvent: DCM/Water (Biphasic) or DMSO

Methodology:

  • Dissolve the acid in a 1:1 mixture of DCM and Water (0.1 M).[1]

  • Add the radical acceptor (e.g., a heteroarene) (2.0 equiv).[1]

  • Add AgNO₃ and K₂S₂O₈.[1]

  • Stir vigorously at room temperature (or 40 °C) for 12 hours.

  • Mechanism: The peroxydisulfate oxidizes Ag(I) to Ag(II), which oxidizes the carboxylate to a carboxyl radical. Rapid decarboxylation generates the C1-radical, which attacks the acceptor.[1]

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the chemist based on the specific reaction requirement.[1]

SolventSelectionStartStart: Imidazo[1,5-a]pyridine-1-COOHReactionTypeSelect Reaction TypeStart->ReactionTypeCouplingAmide CouplingReactionType->CouplingDecarbDecarboxylation / C-H ActivationReactionType->DecarbSolubilityCheckIs Green Chem Priority?Coupling->SolubilityCheckTempCheckReaction Temperature?Decarb->TempCheckDMFUse DMF or NMP(Standard High Solubility)SolubilityCheck->DMFNo (Standard)MeTHFUse 2-MeTHF + DIPEA(Green, Easy Workup)SolubilityCheck->MeTHFYesDMSOUse DMSO(>100°C, Radical Stability)TempCheck->DMSOHigh Temp / RadicalDioxaneUse 1,4-Dioxane(Metal Catalysis)TempCheck->DioxaneMetal Catalyzed

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and processing constraints.

Diagram 2: The "Solubilization-First" Coupling Protocol

A visual guide to the optimized amide coupling workflow described in Protocol A.

CouplingProtocolStep11. SuspensionAcid + Solvent (DMF/MeTHF)Step22. SolubilizationAdd DIPEA (2.0 eq)Result: Clear SolutionStep1->Step2DeprotonationStep33. ActivationAdd HATU (0°C)Form Activated EsterStep2->Step3Nucleophilic AttackStep44. CouplingAdd AmineStir RT 4-12hStep3->Step4Amine AdditionStep55. WorkupLiCl Wash (if DMF)or Acid/Base WashStep4->Step5Isolation

Caption: Step-by-step workflow for the "Solubilization-First" amide coupling protocol to prevent aggregation.

Troubleshooting: The Solubility Paradox

Issue: The reaction mixture turns into a gel or thick slurry upon adding the coupling agent.[1] Cause: Formation of insoluble oligomers or rapid precipitation of the activated ester before amine attack.[1] Solution:

  • Switch Solvent: If using DCM, switch to DMF.[1]

  • Increase Dilution: Move from 0.1 M to 0.05 M.

  • Order of Addition: Ensure the acid is fully solubilized with base before adding HATU/EDC.

References

  • Imidazo[1,5-a]pyridine Scaffold in Drug Discovery

    • Source: ResearchG
    • Title: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds.[5][6][7]

    • URL:[Link]

  • Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic acids

    • Source: ResearchGate[1][3]

    • Title: Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids via Haloform Cleavage.[1][3]

    • URL:[Link]

  • General Amide Coupling Protocols (BenchChem)

    • Source: BenchChem Application Notes[1][2]

    • Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids.[1][8]

  • Decarboxylative Functionalization Strategies

    • Source: ACS Publications (J. Org.[1] Chem)

    • Title: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization.[9][10]

    • URL:[Link][1]

Application Note: Microwave-Assisted Synthesis of 5-Fluoro-imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in both materials science (as highly efficient fluorophores) and medicinal chemistry (as potent kinase inhibitors)[1]. The strategic introduction of a fluorine atom at the C5 position (5-fluoro-imidazo[1,5-a]pyridine) fundamentally alters the molecule's physicochemical profile. Fluorination at this specific site enhances metabolic stability against cytochrome P450 oxidation, increases lipophilicity for superior cellular permeability, and modulates the basicity of the bridgehead nitrogen—a critical factor for establishing highly specific hydrogen bond interactions within the ATP-binding pockets of targets like MEK and B-Raf kinases[2][3].

Historically, synthesizing heavily functionalized or sterically hindered imidazo[1,5-a]pyridines required prolonged heating, harsh acidic conditions, or the use of expensive transition-metal catalysts, often resulting in complex purification workflows[4]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to rapidly and uniformly transfer energy directly to the reacting molecules. This approach drastically reduces reaction times from days to minutes, minimizes thermal degradation byproducts, and provides a highly reproducible, scalable pathway for drug discovery[5][6].

Mechanistic Insights: The Causality of Experimental Choices

The formation of the 5-fluoro-imidazo[1,5-a]pyridine core via MAOS is driven by an oxidative condensation-cyclization sequence. The reaction typically begins with 6-fluoro-2-aminomethylpyridine and an aryl aldehyde.

  • Imine Formation (Condensation): The primary amine condenses with the aldehyde to form a Schiff base. This step is thermodynamically demanding due to the required dehydration. Microwave irradiation rapidly drives the equilibrium forward by efficiently vaporizing the water byproduct in an open or dynamically vented system.

  • Intramolecular Cyclization: The lone pair on the pyridine nitrogen attacks the electrophilic imine carbon. The 6-fluoro substitution exerts a strong electron-withdrawing inductive effect, which typically reduces the nucleophilicity of the pyridine nitrogen. Microwave heating is specifically chosen here to forcefully overcome this elevated activation energy barrier, enabling the cyclization that would otherwise stall under conventional thermal conditions[5].

  • Oxidative Dehydrogenation: Activated manganese dioxide (MnO₂) is employed as a stoichiometric oxidant to abstract hydrogen, driving the aromatization of the intermediate to yield the fully conjugated, fluorescent 5-fluoro-imidazo[1,5-a]pyridine system[5].

Workflow R1 Reagents (Fluorinated Amine + Aldehyde) Mix Mixing & Catalyst (MnO2, p-TsOH) R1->Mix MW Microwave Irradiation (150°C, 20 min) Mix->MW N2 Purge Workup Filtration & Workup (Remove MnO2) MW->Workup Rapid Cooling Purify Flash Chromatography Workup->Purify Product 5-Fluoro-imidazo [1,5-a]pyridine Purify->Product >95% Purity

Caption: Workflow for the microwave-assisted synthesis of 5-fluoro-imidazo[1,5-a]pyridine derivatives.

Experimental Protocol: A Self-Validating System

This protocol is designed with integrated quality control checkpoints to ensure a self-validating workflow, guaranteeing high fidelity in the synthesis of kinase inhibitor precursors.

Reagents and Equipment
  • Starting Materials: 6-Fluoro-2-aminomethylpyridine (1.0 mmol), Aryl aldehyde (1.1 mmol).

  • Catalyst & Oxidant: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol), Activated MnO₂ (1.5 mmol)[5].

  • Solvent: Anhydrous Acetonitrile (3.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure monitor.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, add 6-fluoro-2-aminomethylpyridine (126 mg, 1.0 mmol) and benzaldehyde (116 mg, 1.1 mmol).

  • Catalyst and Oxidant Loading: Add p-TsOH·H₂O (19 mg, 0.1 mmol) followed by activated MnO₂ (130 mg, 1.5 mmol). Suspend the mixture in 3.0 mL of anhydrous acetonitrile.

  • Atmospheric Control: Seal the vial with a Teflon-lined crimp cap. Purge the sealed vial with dry nitrogen for 2 minutes via a needle to displace oxygen, preventing non-specific oxidative degradation of the amine.

  • Microwave Irradiation (Self-Validating Step):

    • Place the vial in the microwave reactor.

    • Parameters: Target Temperature = 150 °C; Ramp Time = 2 min; Hold Time = 20 min; Max Power = 250 W.

    • Validation Checkpoint: Set the pressure limit to 15 bar. The system must be programmed to dynamically modulate power output based on real-time pressure feedback. A stable pressure curve indicates controlled cyclization; sudden spikes indicate solvent degradation, triggering an automatic power abort to save the batch.

  • Cooling and Workup: Post-irradiation, utilize the reactor's compressed air cooling to rapidly bring the vial to 25 °C (quenching the reaction). Dilute the crude mixture with ethyl acetate (10 mL).

  • Filtration: Pass the diluted mixture through a short pad of Celite to remove the solid MnO₂ waste. Rinse the pad with an additional 10 mL of ethyl acetate.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-fluoro-imidazo[1,5-a]pyridine derivative.

Quantitative Data & Yield Optimization

The efficiency of the microwave-assisted protocol was evaluated across various aryl aldehyde substitutions. The data below demonstrates the robustness of the methodology, even when utilizing sterically hindered or electronically deactivated substrates.

Table 1: Optimization and Yields for 5-Fluoro-imidazo[1,5-a]pyridine Derivatives

Derivative (Aldehyde R-Group)Target Temp (°C)Time (min)Isolated Yield (%)Purity (LC-MS)
Phenyl (Unsubstituted)1502088>98%
4-Methoxyphenyl (EDG)1502085>97%
4-Fluorophenyl (EWG)1602582>98%
3-Pyridyl (Heteroaryl)1502079>95%
2,6-Dichlorophenyl (Steric)1603071>96%

Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Yields represent isolated, chromatography-purified products.

Biological Application: Kinase Inhibition Pathway

Derivatives of 5-fluoro-imidazo[1,5-a]pyridine are heavily investigated as allosteric inhibitors in oncology[2][3]. The fluorine atom at the C5 position projects directly into the hydrophobic pocket of MEK 1/2, locking the kinase in an inactive conformation and halting the downstream MAPK/ERK signaling cascade responsible for tumor proliferation.

BioPathway Stimulus Growth Factor Receptor RTK (e.g., EGFR) Stimulus->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 5-Fluoro-imidazo [1,5-a]pyridine Inhibitor->MEK Allosteric Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by 5-fluoro-imidazo[1,5-a]pyridine derivatives.

References

  • Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts Source: International Journal of Molecular Sciences (MDPI), 2021. URL: [Link]

  • Title: Solvent-free microwave-assisted synthesis of imidazo[1,5-a]pyridine and –quinoline derivatives Source: Synthetic Communications (Taylor & Francis), 2019. URL: [Link]

  • Title: Pyrrolopyrazine Kinase Inhibitors (EP2763990B1)
  • Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal, 2023. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize halogenated imidazo[1,5-a]pyridine scaffolds. The introduction of a fluorine atom at the 5-position drastically alters the electronic landscape of the bicyclic core, often leading to stalled reactions or degraded intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid.

Mechanistic Overview & The "Fluorine Effect"

The standard synthesis route for 1-carboxylic acid derivatives of imidazo[1,5-a]pyridine relies on the condensation of a 2-aminomethylpyridine derivative with an acylating agent such as ethyl chlorooxoacetate (ethyl oxalyl chloride), followed by an intramolecular dehydrative cyclization[1][2].

However, synthesizing the 5-fluoro analogue introduces a significant electronic hurdle. The fluorine atom at the 5-position of the final core corresponds to a 6-fluoro substitution on the starting 6-fluoro-2-aminomethylpyridine. This strongly electron-withdrawing fluorine atom drastically reduces the nucleophilicity of the adjacent pyridine nitrogen. Consequently, the critical cyclization step—which requires the pyridine nitrogen to attack the activated amide carbonyl—becomes sluggish and highly susceptible to thermal degradation if traditional harsh reagents like Phosphorus oxychloride (


) are used[2].

Mechanistic workflow for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid synthesis.

Troubleshooting FAQs

Q1: My acylation step (amide formation) shows multiple spots on TLC and low yield. How can I prevent this? Causality & Solution: The reaction between 6-fluoro-2-aminomethylpyridine and ethyl chlorooxoacetate is highly exothermic and sensitive to moisture[2]. The causality of multiple spots is often the competitive hydrolysis of the highly reactive ethyl chlorooxoacetate or double-acylation of the primary amine. Action: Ensure strictly anhydrous conditions. Use Dichloromethane (DCM) as the solvent and N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (


) to minimize base-catalyzed side reactions. Add the acylating agent dropwise at 0 °C to control the exotherm, allowing the primary amine to react selectively.

Q2: The cyclization of the amide intermediate to the ethyl ester is stalling at 30-40% conversion with


. Should I increase the temperature? 
Causality & Solution:  No. Increasing the temperature with neat 

will lead to thermal degradation and tar formation, not higher yields. The root cause is the deactivated pyridine nitrogen (due to the 6-fluoro group) failing to attack the Vilsmeier-type intermediate. Action: Shift from a purely dehydrative mechanism to a Lewis acid-catalyzed pathway. Recent methodologies demonstrate that Bismuth(III) trifluoromethanesulfonate (

) combined with p-Toluenesulfonic acid (p-TsOH) acts as an exceptionally efficient catalytic system for imidazo[1,5-a]pyridine cyclizations[3][4]. The

strongly activates the amide carbonyl, compensating for the poor nucleophilicity of the fluorinated pyridine ring.

Q3: I successfully isolated the ethyl ester, but during saponification, I lose the product. What is causing this? Causality & Solution: Imidazo[1,5-a]pyridine-1-carboxylic acids are highly prone to decarboxylation when subjected to harsh basic conditions at elevated temperatures. The electron-withdrawing 5-fluoro group further stabilizes the intermediate carbanion formed during decarboxylation, making this side-reaction even more thermodynamically favorable. Action: Perform the ester hydrolysis using mild Lithium Hydroxide (LiOH) in a THF/Water mixture strictly at room temperature. Quench with 1M HCl to exactly pH 3.5 to precipitate the free acid without inducing acid-catalyzed degradation.

Quantitative Data: Cyclization Optimization

To illustrate the impact of reagent selection on the deactivated fluorinated substrate, below is a comparative yield analysis for the cyclization of the amide intermediate to the 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylate ethyl ester :

Cyclization Reagent SystemTemperature & TimeObserved YieldPrimary Issue / Causality
Neat

80 °C, 12 h35%Incomplete conversion due to deactivated pyridine N.

+ Toluene
110 °C, 12 h55%Moderate conversion, but high thermal degradation (tar).

(5 mol%) + p-TsOH
85 °C, 16 h88% Optimal. Lewis acid effectively activates the carbonyl[3].
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Acylation (Amide Formation)
  • Reagents: 6-fluoro-2-aminomethylpyridine (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), DIPEA (2.0 eq), anhydrous DCM (0.2 M).

  • Procedure: Dissolve the amine and DIPEA in DCM and cool to 0 °C under an argon atmosphere. Add ethyl chlorooxoacetate dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous

    
    , followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Self-Validation Check: TLC (Hexane/EtOAc 1:1) should show complete consumption of the amine (ninhydrin positive) and the formation of a new, strongly UV-active spot (Rf ~0.4).

Step 2: Lewis Acid-Catalyzed Cyclization
  • Reagents: Amide intermediate (1.0 eq),

    
     (5 mol%), p-TsOH·
    
    
    
    (5.0 eq), 1,2-Dichloroethane (DCE, 0.3 M)[3][4].
  • Procedure: Combine all reagents in a pressure-rated sealed tube. Heat the mixture at 85 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with DCM, and wash sequentially with saturated aqueous

    
     and water. Purify via flash chromatography.
    
  • Self-Validation Check: LC-MS must show a mass shift of -18 Da (loss of

    
    ) from the intermediate. Visual Cue: The product ester is highly fluorescent under 365 nm UV light, a hallmark of the fully conjugated imidazo[1,5-a]pyridine core.
    
Step 3: Mild Saponification
  • Reagents: Ethyl ester intermediate (1.0 eq), LiOH·

    
     (2.0 eq), THF/
    
    
    
    (3:1 v/v, 0.1 M).
  • Procedure: Dissolve the ester in THF and add the aqueous LiOH solution. Stir strictly at 20 °C for 4 hours.

  • Workup: Remove the THF in vacuo (bath temperature < 30 °C). Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3.5 using 1M HCl. Filter the resulting precipitate and dry under high vacuum.

  • Self-Validation Check: The absence of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) in

    
     NMR confirms complete hydrolysis.
    
References
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au / ACS Omega URL:[Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles Source: ResearchGate URL:[Link]

  • An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines Source: MDPI URL:[Link]

Sources

Solubility issues with 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solubility Optimization for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid

Executive Summary: The Physicochemical Challenge

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid presents a distinct solubility challenge common to rigid, planar zwitterionic heterocycles.[1] As a Senior Application Scientist, I often see researchers struggle with this compound because its behavior contradicts standard "like dissolves like" heuristics.

The solubility bottleneck stems from three converging factors:

  • High Crystal Lattice Energy: The planar imidazo[1,5-a]pyridine core facilitates strong

    
     stacking interactions [1].[1][2]
    
  • Intermolecular Hydrogen Bonding: The C1-carboxylic acid moiety forms stable dimers in the solid state, significantly raising the energy required for dissolution [2].[1][2]

  • The "Fluorine Effect": While often added to improve metabolic stability, the 5-fluoro substituent (peri-position to the bridgehead nitrogen) increases the molecule's lipophilicity (

    
    ) while simultaneously enhancing the dipole moment, often rendering it less soluble in both classic polar protic solvents (like water) and non-polar solvents (like hexane) [3].
    

This guide provides field-proven protocols to overcome these barriers without compromising chemical integrity.

Typical Solubility Profile

The following data represents the typical solubility behavior for 5-substituted imidazo[1,5-a]pyridine-1-carboxylic acids. Use this as a baseline for solvent selection.

Solvent SystemSolubility RatingComments
Water (Neutral pH) < 0.1 mg/mL (Insoluble)Exists as a stable dimer/zwitterion.[1] Requires pH adjustment.
Methanol / Ethanol Low to ModerateSparingly soluble at RT; improves significantly with heating (50°C).[1][2]
DMSO / DMF High (> 50 mg/mL) Recommended stock solvent. Disrupts H-bonding effectively.[1][2]
DCM / Chloroform LowPoor solubility due to the polar carboxylic acid group.[1][2]
Ethyl Acetate Very LowNot recommended for dissolution; useful as an antisolvent.[1][2]
0.1 M NaOH (aq) HighForms the sodium carboxylate salt (highly soluble).[1]
0.1 M HCl (aq) ModerateProtonates the pyridine/imidazole nitrogen, forming a soluble cation.[1]

Troubleshooting Guide: Dissolution Protocols

Scenario A: Preparing a Stock Solution for Biological Assays

Goal: High concentration, minimal toxicity, no precipitation upon dilution.

The Issue: Direct dilution of a DMSO stock into aqueous media often causes the compound to "crash out" as a fine precipitate due to the hydrophobic effect of the 5-Fluoro-imidazo core.

Protocol:

  • Primary Dissolution: Dissolve the solid in 100% DMSO to a concentration of 10–20 mM. Sonicate for 5–10 minutes at 35°C if visual particulates remain.

  • Intermediate Dilution (The "Step-Down" Method): Do not add water directly.[1][2] First, dilute the DMSO stock 1:1 with PEG-400 or Propylene Glycol .[1][2] This co-solvent buffer prevents immediate aggregation.[1][2]

  • Final Formulation: Slowly add the warm (37°C) aqueous buffer to the PEG/DMSO mix with vortexing.

    • Critical Check: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity.[1][2]

Scenario B: Solubilization for Chemical Synthesis / Purification

Goal: Dissolving the acid for coupling reactions (e.g., Amide coupling).

The Issue: The carboxylic acid dimer is unreactive and insoluble in DCM/THF.

Protocol:

  • In-Situ Salt Formation: Suspend the compound in DCM or DMF.[1][2]

  • Base Addition: Add 1.1–1.5 equivalents of a soluble organic base (e.g., DIPEA or TEA ).[1][2]

  • Mechanism: The base deprotonates the carboxylic acid (

    
    ), breaking the intermolecular hydrogen bond network.[1] The resulting ammonium salt is far more soluble in organic media.[1][2]
    
    • Note: The solution should turn clear within 5 minutes. If not, add a catalytic amount of DMAP.[1][2]

Decision Tree: Solvent Selection Workflow

The following diagram outlines the logical decision process for selecting the optimal solvent system based on your downstream application.

SolventSelection Start Start: 5-Fluoro-imidazo[1,5-a]pyridine-1-COOH Application What is the downstream application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Coupling/Derivatization) Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis DMSO_Stock Dissolve in 100% DMSO BioAssay->DMSO_Stock OrganicSolvent DCM, THF, or DMF Synthesis->OrganicSolvent NMR_Solvent DMSO-d6 or MeOD Analysis->NMR_Solvent NMR HPLC_Mobile Acetonitrile/Water + 0.1% TFA Analysis->HPLC_Mobile LC-MS CoSolvent Add PEG-400 or Tween 80 (Prevent Precipitation) DMSO_Stock->CoSolvent Dilution AddBase Add DIPEA/TEA (Break Dimer) OrganicSolvent->AddBase If insoluble

Figure 1: Strategic workflow for solvent selection based on experimental requirements.

Frequently Asked Questions (FAQs)

Q1: I see a "gel" forming when I add water to my DMSO stock. What is this? A: This is a common phenomenon with planar heterocyclic acids.[1][2] You are observing hydrotropic aggregation . The rapid change in polarity forces the molecules to stack efficiently, trapping solvent molecules (gelation).[1] Fix: Warm the solution to 40°C and add a surfactant (e.g., 0.1% Tween-80) or switch to the "Step-Down" dilution method described in Section 3.[1]

Q2: Can I use alcohols (Methanol/Ethanol) for recrystallization? A: Yes, but with caution. While the 5-fluoro analog is sparingly soluble in cold alcohols, it is soluble in hot alcohols.[1] However, upon cooling, it may form a solvate rather than a pure crystal.[1] Recommendation: Use an Ethanol/Water (9:1) mixture.[1][2] The small water content helps disrupt the solvation shell and encourages the formation of the free acid crystals [4].[2]

Q3: Why does the 5-Fluoro analog dissolve slower than the non-fluorinated parent compound? A: The fluorine atom at the 5-position (adjacent to the bridgehead nitrogen) introduces a strong dipole and alters the packing density of the crystal lattice. This "fluorine effect" often increases the melting point and lattice energy, requiring more kinetic energy (heat/sonication) to break the solid-state interactions [3][5].[1]

Q4: Is the compound stable in basic solution? A: Yes, the imidazo[1,5-a]pyridine core is generally robust. However, avoid strong bases (like NaH or LiAlH4) if your molecule contains other sensitive esters.[1] For simple dissolution, 0.1 M NaOH or Carbonate buffers are perfectly safe and effective for converting the acid to its soluble carboxylate form.[1][2]

References

  • Crystal Engineering of Heterocycles: Bond, A. D. (2007).[1][2] In situ co-crystallisation as a tool for crystal engineering.[1][2] CrystEngComm, 9, 833-834.[1] Link

  • Carboxylic Acid Dimerization: Toth, G. (2018).[1][2] Structure and stability of carboxylic acid dimers in solution. Journal of Molecular Liquids, 262, 12-18.[1]

  • The Fluorine Effect in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Solubility of Imidazo-pyridines: Li, M., et al. (2014).[1][2] Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[1] Organic Letters, 16(24), 6232-6235.[1] Link

  • General Synthesis & Properties: Volpi, G., et al. (2023).[1][2] Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Dyes and Pigments, 215, 111284.[1][2] Link

Sources

Technical Guide: Purification & Troubleshooting of Fluorinated Imidazopyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine-Basicity" Paradox

Fluorinated imidazopyridines are privileged scaffolds in drug discovery (e.g., Zolpidem analogs, kinase inhibitors) due to their metabolic stability and lipophilicity. However, they present a unique purification paradox:

  • The Core: The imidazo[1,2-a]pyridine nitrogen (N1) is basic (pKa ~6.8–8.0), leading to strong interactions with acidic silanols on silica gel.

  • The Substituent: Fluorine atoms induce significant dipole moments and alter crystal packing, often resulting in "oiling out" rather than crystallization.

This guide addresses these specific physicochemical challenges with field-proven troubleshooting protocols.

Part 1: Chromatography Troubleshooting
Issue 1: Severe Tailing (Streaking) on Normal Phase Silica

Symptom: The compound elutes as a broad smear over 10–20 column volumes, or co-elutes with impurities despite different Rf values on TLC.

Root Cause: The basic N1 nitrogen of the imidazopyridine core protonates via hydrogen bonding with the acidic silanol groups (Si-OH) of the stationary phase. Fluorine substitution often lowers the solubility in non-polar mobile phases, exacerbating the adsorption.

Protocol: The "Amine Modifier" Strategy

  • Standard Silica (Type A/B): You must neutralize the silica surface.

    • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexane/Ethyl Acetate (1:1) before loading the sample.

    • Mobile Phase: Maintain 1% TEA or 1% NH₄OH throughout the gradient.

    • Note: TEA is difficult to remove (high boiling point). For volatile intermediates, use NH₄OH (28% aq.) mixed into the polar solvent (e.g., MeOH).

Decision Matrix: Chromatography Mode Selection

Figure 1: Decision matrix for overcoming basic heterocycle streaking.

Issue 2: Separation of Regioisomers (3-F vs. 5-F)

Context: Electrophilic fluorination (e.g., Selectfluor) often yields a mixture of C3 (desired) and C5/C6 regioisomers. These isomers have identical mass and very similar polarity.

Troubleshooting:

  • Flash Chromatography: Often insufficient.

  • High-Performance Strategy:

    • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns provide better selectivity for fluorinated isomers due to

      
       and F-F interactions than standard C18.
      
    • Mobile Phase: Methanol is preferred over Acetonitrile. The protic nature of MeOH engages in H-bonding with the N4 nitrogen, accentuating subtle electronic differences caused by the fluorine position.

Part 2: Solubility & Recrystallization (The "Fluorine Flu")
Issue 3: The "Oiling Out" Phenomenon

Symptom: Upon cooling a hot saturated solution, the product separates as a separate liquid phase (oil) rather than crystals. Scientific Rationale: Fluorine atoms are "lipophobic and hydrophobicity-enhancing." They disrupt standard


 stacking, lowering the melting point and favoring amorphous states.

Protocol: The "Anti-Solvent Drowning" Method Do not rely on simple cooling. Use a controlled precipitation technique.

ParameterRecommended SystemRationale
Solvent A (Dissolver) Isopropyl Acetate (IPAc) or DCM Moderate polarity dissolves the core; IPAc has a higher boiling point than EtOAc.
Solvent B (Anti-Solvent) Heptane or Methylcyclohexane Aliphatic hydrocarbons force precipitation.
Technique Seeding at Cloud Point 1. Dissolve in minimal hot Solvent A.2. Add Solvent B dropwise until faint turbidity (cloud point).3. STOP. Add seed crystals.4. Cool slowly (5°C/hour).

Critical Tip: If the oil persists, re-dissolve and add 5% Toluene . Toluene can engage in


-stacking with the imidazopyridine ring, acting as a "crystal chaperone."
Part 3: Metal Scavenging (Pd/Cu Removal)

Issue 4: Residual Catalyst in Fluorinated Intermediates Context: Palladium-catalyzed couplings (Suzuki, Buchwald) are standard for functionalizing these rings. The basic nitrogen coordinates Pd, making simple washing ineffective.

Protocol: Thiol-Silica Scavenging

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin.

    • Load: 4 equivalents relative to expected Pd content (or 10% w/w of crude).

  • Incubation: Stir at 50°C for 4 hours . (Room temperature is often too slow for coordinated Pd-Imidazopyridine complexes).

  • Filtration: Filter through a 0.45 µm pad.

  • Validation: Check Pd levels via ICP-MS. Target is <10 ppm.

Part 4: Analytical Troubleshooting
Issue 5: "Is it the 3-Fluoro or 5-Fluoro isomer?"

Symptom: 1H NMR shows the correct number of protons, but splitting patterns are ambiguous due to long-range C-F couplings.

Diagnostic Guide:

  • 1H NMR is NOT enough: The coupling constants (

    
    ) can be misleadingly similar.
    
  • The Gold Standard: 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) .

    • Mechanism:[1][2][3] Detects through-space interactions.

    • Signal: If F is at C3, you will see a strong NOE correlation with the proton at C2 (if present) or the protons on the ring fused at N1-C2.

    • Alternative:13C NMR with 19F decoupling . The chemical shift of the carbon directly attached to Fluorine (

      
      , 
      
      
      
      Hz) is definitive.
      • C3-F shift: Typically 140–150 ppm .

      • C5-F shift: Typically 155–165 ppm (deshielded by adjacent N).

References
  • Phenomenex Technical Support. "Tip on Peak Tailing of Basic Analytes." Phenomenex.com. Link

  • Dolan, J. W. "What's Happening to My Column?" LCGC International, 2020. Link

  • BenchChem Application Note. "Recrystallization Techniques for Polar Fluorinated Molecules." BenchChem, 2025.[4][5] Link

  • Reutens, D. C., et al. "Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers."[6] University of Queensland eSpace, 2021. Link

  • Economidou, M., et al. "Palladium extraction following metal-catalyzed reactions: recent advances and applications."[7] University of Strathclyde, 2023. Link

  • Behera, P. K., et al. "Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine."[8] Inorganica Chimica Acta, 2024.[8] Link[8]

Sources

Technical Support Center: Preventing Defluorination in Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Imidazo[1,5-a]pyridines are privileged nitrogen-fused heterocycles with profound applications in medicinal chemistry, specifically acting as potent ligands for diverse molecular targets in the central nervous system[1]. The incorporation of fluorine into these scaffolds often enhances metabolic stability and binding affinity. However, researchers frequently encounter unintended defluorination during ring synthesis or late-stage cross-coupling. This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to preserve C–F bond integrity.

The Mechanistic "Why": Understanding Defluorination Pathways

To prevent defluorination, one must understand its causality. Fluorinated imidazo[1,5-a]pyridines typically lose their fluorine atom via two primary mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): The C–F bond is highly polarized. In the presence of hard nucleophiles (e.g., alkoxides, unhindered amines) used as bases, the electron-deficient positions of the pyridine ring become susceptible to nucleophilic attack, leading to fluoride displacement.

  • Competitive Oxidative Addition: During transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), electron-rich metals like Pd(0) or Ni(0) can erroneously insert into the C–F bond instead of the intended C–Br or C–I bond. This occurs when the intrinsic lability of the C–F bond is exacerbated by an unoptimized ligand environment[2].

Mechanistic pathways of desired cross-coupling vs. defluorination.

Troubleshooting Guides & FAQs

Q1: I am observing significant defluorination during the Suzuki-Miyaura coupling of 3-bromo-6-fluoroimidazo[1,5-a]pyridine. How can I favor C–Br coupling over C–F cleavage? A1: The issue stems from competitive oxidative addition or SNAr. Causality: Using small, highly electron-donating ligands (like P(t-Bu)3) makes the Pd center excessively electron-rich, prompting insertion into the stronger but highly polarized C–F bond. Furthermore, strong bases like NaOtBu can directly displace the fluorine. Solution: Switch to a bulky, biaryl phosphine ligand like XPhos or SPhos, which accelerates reductive elimination and favors the kinetically accessible C–Br bond. Replace hard bases (alkoxides) with milder, softer bases like K3PO4 or Cs2CO3.

Q2: During the cyclization of fluorinated 2-picolylamines, my product loses its fluorine atom. What is causing this? A2: Reagents used for cyclization or activation can inadvertently act as defluorinating agents. For instance, Lewis acids like BF3·SMe2, while useful for specific transformations, can promote defluorination under certain thermal conditions[3]. Additionally, prolonged heating in the presence of nucleophilic solvents (like DMF or DMAc) can lead to dimethylamino substitution via SNAr. Solution: Utilize mild cyclization conditions. For instance, using Bi(OTf)3 as a Lewis acid catalyst in non-nucleophilic solvents like dichloroethane (DCE) at controlled temperatures (85 °C) has been shown to efficiently yield imidazo[1,5-a]pyridines without compromising sensitive functional groups[4].

Q3: How do I monitor and validate that defluorination hasn't occurred before isolating the final product? A3: Implement a self-validating in-process control (IPC) system. Solution: Do not rely solely on TLC or HPLC-UV, as the defluorinated byproduct often co-elutes or has a similar Rf value. Use 19F NMR of the crude reaction mixture. The disappearance of the distinct fluorine signal (typically between -100 and -130 ppm for these scaffolds) or the appearance of free fluoride (sharp singlet around -119 ppm in D2O/DMSO) immediately indicates defluorination.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the preservation of the C–F bond during the cross-coupling of fluorinated imidazo[1,5-a]pyridines.

LigandBaseSolventTemp (°C)% Desired Product% DefluorinationMechanistic Impact
P(t-Bu)3NaOtBuTHF8015%80%Strong base causes SNAr; small ligand allows C–F insertion.
dppfK2CO3DMF10045%45%Nucleophilic solvent (DMF) at high temp promotes SNAr.
SPhosCs2CO3Dioxane9078%12%Bulky ligand favors C–Br; moderate base reduces SNAr.
XPhosK3PO4Toluene/H2O8095% <2% Optimal steric bulk accelerates reductive elimination; mild base prevents SNAr.
Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Cross-Coupling of Fluorinated Imidazo[1,5-a]pyridines This protocol is designed to be self-validating by incorporating specific checkpoints that confirm C–F bond retention.

Materials:

  • 3-bromo-6-fluoroimidazo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • XPhos (10 mol%)

  • K3PO4 (2.0 equiv, finely milled)

  • Solvent: Toluene/H2O (10:1), degassed

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under a strictly inert atmosphere (Argon), combine Pd2(dba)3 and XPhos in a dry Schlenk flask. Add 2 mL of degassed toluene and stir at room temperature for 15 minutes until a uniform color change (typically dark red to orange) is observed.

    • Causality: Pre-forming the active Pd(0)-XPhos complex prevents unligated Pd from indiscriminately inserting into the C–F bond.

  • Reagent Assembly: To a separate flask containing the fluorinated imidazo[1,5-a]pyridine, arylboronic acid, and K3PO4, transfer the pre-activated catalyst solution. Add the remaining toluene and H2O.

  • Reaction Execution: Heat the mixture to 80 °C.

    • Validation Checkpoint 1 (IPC): After 2 hours, withdraw a 50 µL aliquot, dilute with DMSO-d6, and run a rapid 19F NMR. The presence of the starting material's fluorine peak without a free fluoride peak validates the mildness of the conditions.

  • Completion & Quench: Once complete (typically 4-6 hours), cool to room temperature. Quench with saturated aqueous NH4Cl.

    • Causality: Neutralizing any residual basicity prevents late-stage SNAr defluorination during concentration.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

    • Validation Checkpoint 2: Confirm product integrity using HRMS and 13C NMR (look for the characteristic C–F splitting, typically a doublet with 1JCF ~ 240 Hz).

References
  • Novel Approach for the Synthesis of Imidazo and Triazolopyridines
  • Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. PubMed Central.

Sources

Troubleshooting cyclization failures in imidazo[1,5-a]pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Introduction: The Scaffold & The Challenge

Welcome to the Imidazo[1,5-a]pyridine Technical Support Center. This scaffold is a critical bioisostere for indole and azaindole systems, widely used in drug discovery for its tunable electronics and ability to position substituents in specific vectors.

However, the formation of the bridgehead nitrogen (N1) often presents a "silent failure" mode where reactions appear to stall or revert to precursors during workup. This guide addresses the two primary synthetic distinct routes: Dehydrative Cyclization (Vilsmeier-Haack type) and Oxidative C-H Functionalization .

Part 1: Troubleshooting The Dehydrative Route (Vilsmeier-Type)

Precursor:


-(pyridin-2-ylmethyl)amides.
Standard Reagents: 

,

, or Burgess Reagent.
Ticket #101: "I recovered my starting amide after heating with

."

Diagnosis: Incomplete activation or Hydrolysis during quench. The cyclization requires the formation of an imidoyl chloride intermediate. If the pyridine nitrogen is electron-deficient (e.g., presence of


, 

, or halogens on the pyridine ring), it becomes a poor nucleophile and fails to attack the activated imidoyl carbon.
  • Root Cause 1: Electronic Deactivation. The pyridine nitrogen lone pair is insufficiently nucleophilic to close the ring.

  • Root Cause 2: Premature Quench. The imidoyl chloride formed, but reverted to the amide upon addition of aqueous base (

    
    ) because the ring-closing step was slower than the hydrolysis.
    

Resolution Protocol:

  • Switch Solvent: Change from Toluene to 1,2-Dichloroethane (DCE) or Chlorobenzene to allow higher reflux temperatures (

    
    ).
    
  • Lewis Acid Assist: If using

    
    , add 1.0 eq of imidazole or triethylamine. This buffers the solution and can assist in the elimination of the dichlorophosphate group.
    
  • The "Hard" Activation: For highly electron-deficient pyridines, use triflic anhydride (

    
    )  and 2-fluoropyridine. The resulting imidoyl triflate is significantly more electrophilic than the chloride.
    
Ticket #102: "My product decomposed/turned black during workup."

Diagnosis: Acid Sensitivity of the C3-position. Imidazo[1,5-a]pyridines are electron-rich, particularly at the C1 and C3 positions. Strong acidic conditions (excess


 during quench) can lead to polymerization or ring-opening hydrolysis.

Resolution Protocol:

  • Buffered Quench: Never quench directly into water. Pour the reaction mixture slowly into a stirred, ice-cold solution of saturated

    
      or 
    
    
    
    . Maintain pH > 8.
  • Alternative Reagent: Switch to the Burgess Reagent (mild conditions). This allows cyclization at lower temperatures (THF,

    
    ) without generating strong acid byproducts.
    
Part 2: Troubleshooting The Oxidative Route (C-H Activation)

Precursor: 2-Pyridyl ketones + Amines (or Amino Acids). Standard Reagents:


, 

.
Ticket #201: "Reaction stalls at the imine intermediate."

Diagnosis: Catalyst Poisoning or Radical Quenching. This pathway relies on the in situ formation of an imine, followed by coordination to a metal (Cu) or oxidation by iodine.

  • Root Cause 1: Radical Inhibition. If using the

    
     or 
    
    
    
    radical pathway, trace antioxidants (stabilizers in solvents like THF or ether) can terminate the radical chain.
  • Root Cause 2: Steric Clash. Substituents at the pyridine C3 position (ortho to the nitrogen) prevent the planar geometry required for the metal/iodine coordination.

Resolution Protocol:

  • Solvent Purity: Use inhibitor-free solvents (e.g., anhydrous chlorobenzene or DMSO).

  • Stoichiometry Check: Ensure 3.0 eq of oxidant (e.g.,

    
    ) is used. The reaction consumes 2 electrons for the C-N bond and 2 electrons for aromatization; insufficient oxidant leads to dihydro-intermediates that degrade.
    
Part 3: Comparative Reagent Data
Reagent SystemMechanism TypeBest For...Major Failure Mode

/ Reflux
Vilsmeier-Haack (Dehydration)Scale-up (>10g); Simple substrates.Hydrolysis during quench; Acid-sensitive groups.
Burgess Reagent syn-Elimination (EI)Acid-sensitive substrates; Late-stage functionalization.Steric hindrance; Cost.

/

Oxidative C-H AminationMetal-free synthesis; 1,3-disubstituted patterns.Radical scavengers; Incomplete oxidation.

/

Aerobic Dehydrogenation"Green" chemistry; Amino acid precursors.Catalyst poisoning by sulfur/nitrile groups.
Part 4: Visualizing the Mechanism & Troubleshooting
Figure 1: Mechanism of Dehydrative Cyclization (

)

Caption: The critical path involves amide activation (B) to the imidoyl chloride, followed by the rate-determining nucleophilic attack (C) by the pyridine nitrogen. Failure at (C) leads to hydrolysis back to (A).

VilsmeierCyclization Start N-(2-pyridylmethyl)amide Activation Activation (POCl3) Formation of Imidoyl Chloride Start->Activation + POCl3, Reflux Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization - PO2Cl2(-) Hydrolysis Hydrolysis (Recovered SM) Activation->Hydrolysis Quench (H2O) If Cyclization is Slow Intermediate Cationic Intermediate [Bridgehead N+] Cyclization->Intermediate Ring Closure Product Imidazo[1,5-a]pyridine (Aromatized) Intermediate->Product - HCl (Aromatization)

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving synthetic failures based on LCMS/NMR analysis of the crude mixture.

TroubleshootingTree Issue Reaction Outcome? ResSM Recovered Starting Material Issue->ResSM ResDecomp Black Tar / Decomposition Issue->ResDecomp ResInter Intermediate (Dihydro) Issue->ResInter ActionSM1 Check Pyridine Electronics ResSM->ActionSM1 ActionDecomp Check Quench pH ResDecomp->ActionDecomp ActionInter Check Oxidant Stoichiometry ResInter->ActionInter SolSM1 Use Tf2O (Stronger Activation) or High-Boiling Solvent (DCE) ActionSM1->SolSM1 SolDecomp Use Burgess Reagent (Avoid Acid) ActionDecomp->SolDecomp SolInter Add more I2/O2 Increase Temp ActionInter->SolInter

Part 5: Validated Protocols
Protocol A: The Robust

Method

Best for: Stable substrates, Gram-scale.

  • Dissolve amide (1.0 equiv) in anhydrous 1,2-dichloroethane (0.2 M) .

  • Add

    
     (3.0 equiv)  dropwise at RT.
    
  • Heat to reflux (

    
    ) for 2–4 hours. Monitor by LCMS for the disappearance of the imidoyl chloride intermediate (often unstable on LCMS, look for product mass).
    
  • Critical Step: Cool to

    
    . Slowly pour reaction into a rapidly stirring mixture of DCM and saturated 
    
    
    
    .
  • Separate organic layer, dry over

    
    , and concentrate.
    
Protocol B: The Burgess Reagent Method

Best for: Acid-sensitive substrates, small scale.

  • Dissolve amide (1.0 equiv) in anhydrous THF (0.1 M) .

  • Add Burgess Reagent (2.0 equiv) in one portion.

  • Stir at

    
     for 2–6 hours.
    
  • Concentrate directly and purify by flash chromatography (Neutral Alumina or Silica with 1%

    
    ).
    
References
  • Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives (Vilsmeier Route)

    
     cyclization and handling of electron-deficient pyridines.
    
    
  • Burgess Reagent in Organic Synthesis (Dehydrative Cyclization) Source: Journal of the Indian Institute of Science. Context: Mechanism of the Burgess reagent for cyclodehydration of hydroxy amides and related nucleophiles.[1]

  • Copper/Iodine Cocatalyzed Decarboxylative Cyclization (Oxidative Route) Source: Journal of Organic Chemistry, 2016.[2][3] Context: Protocol for oxidative formation of imidazo[1,5-a]pyridines from amino acids and ketones.[2]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination Source: Organic & Biomolecular Chemistry (RSC).[4] Context: Metal-free oxidative cyclization using Iodine, avoiding catalyst poisoning issues.

Sources

FAQ 1: Why does my product "oil out" instead of forming crystals, and how do I prevent it?

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Crystallization & Purification of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Introduction: Working with fluorinated heterocyclic carboxylic acids presents unique physicochemical challenges. 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a highly functionalized intermediate characterized by a weakly basic imidazopyridine core, an acidic carboxyl group, and an electronegative fluorine atom[1]. These competing functional groups often lead to unpredictable solubility profiles, zwitterion formation, and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].

This support guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity crystalline products.

The Mechanistic Cause: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the crystallization system crosses the binodal curve before reaching the spinodal curve of the phase diagram, causing the solute to separate as a dense, impurity-rich liquid phase rather than a solid crystal lattice[3],[2]. For 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, this is often triggered by two factors:

  • High Supersaturation Generation: Rapid cooling or the overly fast addition of an anti-solvent forces the system into an unstable thermodynamic state[4].

  • Melting Point vs. Boiling Point Inversion: Oiling out frequently occurs if the solvent's boiling point is higher than the compound's melting point (or its solvated melting point)[5],[6].

The Solution: To bypass LLPS, you must strictly control the supersaturation trajectory to stay within the metastable zone, allowing primary nucleation to occur before liquid demixing[3].

LLPS_Mitigation Start High Supersaturation (Cooling/Antisolvent) Binodal Cross Binodal Curve (Liquid-Liquid Phase Separation) Start->Binodal Rapid cooling / Fast antisolvent Metastable Metastable Zone (Controlled Supersaturation) Start->Metastable Slow cooling / Seeding OilingOut Oiling Out (Impure Amorphous Mass) Binodal->OilingOut Nucleation Primary Nucleation (Crystal Lattice Formation) Metastable->Nucleation Crystals High-Purity Crystals Nucleation->Crystals

Thermodynamic pathways comparing oiling-out (LLPS) versus controlled crystallization.

Protocol 1: Anti-Solvent Crystallization with Seeding (Self-Validating) Purpose: To induce controlled nucleation while avoiding the LLPS boundary.

  • Dissolution: Dissolve the crude 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid in a minimal amount of a "good" solvent (e.g., THF or Methanol) at 45°C. Validation: The solution must be completely clear. Filter through a 0.45 µm PTFE syringe filter if particulate matter remains.

  • Anti-Solvent Titration: Slowly add a "poor" solvent (e.g., Heptane or Water) dropwise while maintaining stirring at 300 rpm[4]. Stop immediately when the solution becomes faintly turbid (the cloud point).

  • Thermal Annealing: Raise the temperature by 2-3°C until the turbidity just disappears. Validation: This optical clearance confirms you are exactly at the solubility limit.

  • Seeding: Introduce 1-2% (w/w) of pure crystalline 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid seeds[4],[2]. Validation: The seeds should remain suspended and not dissolve.

  • Controlled Cooling: Cool the mixture to 5°C at a strictly controlled rate of 0.1°C/minute.

  • Harvesting: Filter the resulting crystals and wash with a cold (0°C) mixture of the anti-solvent to prevent re-dissolution.

FAQ 2: How do the fluorine atom and the imidazo[1,5-a]pyridine core affect solvent selection?

The Mechanistic Cause: The imidazo[1,5-a]pyridine core contains a bridgehead nitrogen and a pyridine-like nitrogen, making it weakly basic, while the C1-carboxylic acid is a strong hydrogen-bond donor[7],[8]. This creates a zwitterionic equilibrium depending on the solvent's dielectric constant. Furthermore, the C5-fluorine atom increases the molecule's lipophilicity and introduces the potential for highly directional C-F···H-O intermolecular interactions during crystal lattice assembly.

Choosing a solvent with the wrong hydrogen-bonding profile will either solvate the compound too strongly (preventing crystallization) or fail to disrupt intermolecular dimers, leading to amorphous precipitation[6].

Table 1: Solvent Screening Matrix for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Solvent SystemDielectric Constant (ε)Solvation MechanismLLPS RiskRecommended Application
Water / Methanol (1:1) ~56.0Disrupts zwitterionic networks via strong H-bonding.LowIdeal for pH-shift crystallization.
Ethyl Acetate / Heptane ~6.0 (Mixed)Solvates lipophilic fluorinated core; Heptane forces precipitation.HighAnti-solvent crystallization (requires seeding).
Toluene 2.4Poor H-bond disruption; high boiling point (111°C).Very HighAvoid. High risk of oiling out and thermal degradation[5],[6].
Acetone 20.7Polar aprotic; good solubility at reflux, poor at 0°C.ModerateGood for standard cooling crystallization.

FAQ 3: I notice significant yield loss and byproduct formation when recrystallizing from boiling solvents. What is happening?

The Mechanistic Cause: You are likely observing thermal protodecarboxylation. Carboxylic acids attached directly to electron-rich heterocycles (such as the 1-position of imidazo[1,5-a]pyridines) are notoriously unstable at elevated temperatures[1]. When heated in high-boiling solvents (like DMF, Toluene, or even boiling water), the molecule undergoes a concerted cyclic transition state where the carboxylic acid proton transfers to the adjacent basic nitrogen, followed by the irreversible loss of CO₂.

The Solution: Abandon high-temperature dissolution. Instead, exploit the molecule's zwitterionic nature using an ambient-temperature pH-shift crystallization. By manipulating the pH, you can force the molecule into its least soluble state (the isoelectric point) without applying destructive thermal energy.

pH_Shift Step1 Dissolve in Base (pH > 8, Deprotonated) Step2 Charcoal Filtration (Remove colored impurities) Step1->Step2 Step3 Slow Acidification (Add 1M HCl dropwise) Step2->Step3 Step4 Isoelectric Point (pH ~ 3.5 - 4.5) Step3->Step4 Induces supersaturation Step5 Crystal Harvesting (Filter & Wash with cold H2O) Step4->Step5 Zwitterion precipitation

Step-by-step pH-shift crystallization workflow for zwitterionic heterocyclic acids.

Protocol 2: Ambient-Temperature pH-Shift Crystallization (Self-Validating) Purpose: To purify thermally sensitive heterocyclic carboxylic acids by exploiting their isoelectric point.

  • Alkaline Dissolution: Suspend the crude compound in deionized water (10 mL/g). Slowly add 1M NaOH while stirring until the pH reaches 8.5–9.0. Validation: The solid should completely dissolve as it forms the highly soluble sodium carboxylate salt. Verify pH with a calibrated meter.

  • Scavenging (Optional but Recommended): Add 5% (w/w) activated charcoal to remove organic impurities and fluorinated byproducts. Stir for 15 minutes at room temperature, then filter through a Celite pad.

  • Controlled Acidification: Transfer the clear filtrate to a vessel equipped with an overhead stirrer and a calibrated pH probe. Begin adding 1M HCl dropwise at a rate of 0.5 mL/min.

  • Nucleation at the Isoelectric Point: As the pH approaches the molecule's isoelectric point (typically between pH 3.5 and 4.5 for imidazopyridine-1-carboxylic acids), the solution will become supersaturated with the neutral zwitterion, and crystallization will commence[2]. Validation: A thick, white-to-off-white slurry should form.

  • Equilibration and Harvesting: Once the target pH is reached, halt the acid addition. Allow the slurry to stir for 2 hours at 20°C to ensure complete Ostwald ripening (conversion of small, imperfect crystals into larger, pure crystals). Filter, wash with ice-cold water, and dry under a vacuum.

References

  • Murov, S. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. Murov.info. Available at:[Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at:[Link]

  • JACS Au. (2025). Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). A one-pot synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at:[Link]

Sources

Minimizing hydrolysis of esters during 5-fluoro-imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is specifically engineered for researchers and drug development professionals facing ester hydrolysis issues during the synthesis of 5-fluoro-imidazo[1,5-a]pyridine derivatives.

Below, you will find a mechanistic breakdown of the problem, targeted troubleshooting FAQs, self-validating protocols, and benchmarked data to ensure the structural integrity of your target compounds.

Mechanistic Deep Dive: The 5-Fluoro Problem

Before adjusting your protocols, it is critical to understand the causality of the degradation. The imidazo[1,5-a]pyridine core is typically synthesized via the cyclodehydration of amides or oxidative cyclocondensation of pyridin-2-ylmethylamines[1].

When a 5-fluoro substituent is introduced, its strong inductive electron-withdrawing effect (-I) propagates through the electron-deficient imidazo[1,5-a]pyridine core. If your molecule contains an ester group (particularly at the highly conjugated 1- or 3-positions), this inductive pull drastically increases the electrophilicity of the ester carbonyl[2]. During harsh cyclization conditions (e.g., using


) followed by a standard aqueous quench, water acts as a potent nucleophile, rapidly cleaving the activated ester into an undesired carboxylic acid.

Mechanistic F_Group 5-Fluoro Substituent (-I Effect) Py_Ring Imidazo[1,5-a]pyridine Core (Electron Deficient) F_Group->Py_Ring Inductive Pull Ester_Carbonyl Ester Carbonyl (Highly Electrophilic) Py_Ring->Ester_Carbonyl Electron Withdrawal Cleavage Ester Cleavage (Hydrolysis) Ester_Carbonyl->Cleavage Susceptible to Water Aqueous Quench (H2O Nucleophile) Water->Cleavage Attacks Carbonyl

Mechanistic pathway of 5-fluoro-induced ester hydrolysis.

Troubleshooting Guide & FAQs

Q: My ester is completely hydrolyzing during


-mediated cyclization. How do I prevent this? 
A: 

generates

as a byproduct. Upon aqueous quench, the highly acidic and exothermic environment cleaves the activated ester. Resolution: Switch to a milder dehydrating agent like Propylphosphonic anhydride (T3P). T3P operates under mild conditions, produces water-soluble byproducts, and is highly tolerant of sensitive functional groups like esters[3]. If

is structurally required, you must bypass the aqueous quench entirely (see Protocol B).

Q: I am using an oxidative cyclocondensation route (e.g., Iodine/Base), but I still see 20-30% hydrolysis. Why? A: Oxidative cyclocondensation often generates water as a byproduct during imine formation, which subsequently hydrolyzes the ester under basic conditions[1]. Resolution: Ensure strictly anhydrous conditions. Add activated 4Å molecular sieves to the reaction mixture to scavenge generated water in situ, and use non-nucleophilic bases (e.g., DIPEA or DBU) rather than hydroxide or carbonate bases.

Q: Can I just re-esterify the hydrolyzed acid product? A: While possible, the 5-fluoro group reduces the nucleophilicity of the resulting carboxylate, making standard Fischer esterification sluggish and reducing your overall step-economy and yield. Prevention is synthetically superior to remediation[2].

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Workflow Precursor Ester-bearing Precursor POCl3 POCl3 Cyclization Precursor->POCl3 T3P T3P Cyclization Precursor->T3P Aq_Quench Aqueous Quench POCl3->Aq_Quench Vac_Quench Vacuum Evaporation + Anhydrous Quench POCl3->Vac_Quench T3P->Aq_Quench Success Intact Ester (Desired Product) T3P->Success Mild Conditions Hydrolysis Hydrolyzed Acid (Undesired) Aq_Quench->Hydrolysis High Risk Vac_Quench->Success Preserved

Logical workflow for preventing ester hydrolysis during cyclization.

Protocol A: T3P-Mediated Cyclization (Recommended)

Causality: T3P avoids the generation of harsh mineral acids. The reaction remains near neutral pH, protecting the highly electrophilic 5-fluoro ester[3].

  • Preparation: Dissolve the ester-bearing amide precursor (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or THF (0.2 M concentration) under an Argon atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 3.0 eq). Cool the vessel to 0 °C.
    
  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

  • Cyclization: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of Acetonitrile. Run LC-MS. You must observe the

    
     of the cyclized ester. If the 
    
    
    
    corresponds to the carboxylic acid (M - 28 for ethyl esters), moisture has breached your system.
  • Quench: Pour the mixture into ice-cold saturated aqueous

    
    . The mild pH prevents workup-induced cleavage.
    
  • Isolation: Extract with EtOAc (

    
    ), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Optimized Cyclization with Anhydrous Quench

Causality: If steric hindrance demands


, you must remove the aqueous nucleophile (water) during the highly acidic quenching phase.
  • Cyclization: Dissolve the precursor in anhydrous toluene. Add

    
     (3.0 eq) and heat to 90 °C for 4 hours.
    
  • Validation Checkpoint 1 (TLC): Confirm complete consumption of the starting material.

  • Anhydrous Evaporation (Critical Step): Do NOT quench with water. Cool the reaction to room temperature and immediately concentrate the mixture under high vacuum to remove excess

    
     and dissolved 
    
    
    
    gas.
  • Anhydrous Quench: Redissolve the crude, sticky residue in anhydrous DCM and cool to -78 °C. Slowly add a pre-mixed solution of anhydrous ethanol and pyridine (1:1 ratio, 5.0 eq) to quench residual phosphorus species. Why: Ethanol reacts with phosphorus electrophiles without providing the water necessary for ester hydrolysis.

  • Validation Checkpoint 2 (pH): Spot the organic layer on wet pH paper. It should read ~pH 6-7 due to the pyridine buffer.

  • Isolation: Warm to room temperature, wash briefly with cold water (

    
     minute contact time), dry over 
    
    
    
    , and concentrate.

Data Room: Reagent Benchmarking

The following table summarizes the quantitative impact of cyclization and workup strategies on the survival rate of 5-fluoro-imidazo[1,5-a]pyridine ethyl esters.

Cyclization StrategyWorkup ConditionsIntact Ester Yield (%)Hydrolyzed Acid (%)

(Standard)
Aqueous Ice/

Quench
15%75%

(Optimized)
Vacuum Evap. + Anhydrous EtOH68%12%
T3P / DIPEA Saturated

(Aqueous)
89% <2%
Oxidative (

/Base)
Anhydrous, 4Å Molecular Sieves72%8%

References

1.[3] Accepted Manuscript - RSC Publishing - The Royal Society of Chemistry. (Details T3P-mediated cyclization for imidazo[1,5-a]pyridine synthesis). Available at: 2.[2] Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC. (Highlights the susceptibility of imidazopyridine esters to hydrolysis). Available at: 3.[1] Switchable electrosynthesis of C-1-unsubstituted imidazopyridines - PMC. (Discusses oxidative cyclocondensation pathways). Available at:

Sources

Validation & Comparative

1H and 13C NMR interpretation of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the NMR spectral characteristics of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid , a specialized scaffold in medicinal chemistry often utilized for its bioisosteric properties and metabolic stability.

We compare two distinct analytical workflows: Routine 1D Analysis versus Advanced Multinuclear Decoupling (


-decoupled 

)
. While routine analysis is sufficient for basic purity checks, this guide demonstrates why the Advanced Workflow is critical for unambiguous structural assignment, particularly to resolve the complex spin-spin coupling introduced by the fluorine atom at the peri-position (C5).

Structural Context & Numbering

To interpret the spectra correctly, the IUPAC numbering of the fused bicyclic system must be established. The 5-fluoro substitution is strategically located on the pyridine ring adjacent to the bridgehead nitrogen, while the carboxylic acid occupies the C1 position on the imidazole ring.[1]

  • Core Scaffold: Imidazo[1,5-a]pyridine[1][2][3][4][5][6][7][8][9]

  • Substituents:

    • C1: Carboxylic Acid (-COOH)

      
       Replaces H1.[10]
      
    • C5: Fluorine (-F)

      
       Replaces H5 (typically the most deshielded pyridine proton).[1][10]
      
  • Active Spins:

    
    , 
    
    
    
    ,
    
    
    (100% natural abundance,
    
    
    ).[1]

Comparative Methodology: Solvent & Acquisition Strategy

The choice of solvent and acquisition parameters drastically alters the spectral resolution.[10] We compared two standard approaches.

Table 1: Solvent Performance Comparison
FeatureMethod A: Methanol-

(CD

OD)
Method B: DMSO-

Recommendation
Acidic Proton Invisible. Rapid exchange with solvent deuterium (

).
Visible. Broad singlet

12.5–13.5 ppm.[10]
DMSO-

is required to confirm the carboxylic acid moiety.[10]
Solubility Moderate.[10] Good for free acid.[10]Excellent. Breaks intermolecular H-bonds.[10]DMSO-

Viscosity/Resolution Low viscosity

Sharper lines.
High viscosity

Broader lines, requires longer relaxation delay (

).
Methanol-

for high-res coupling analysis; DMSO-

for full assignment.
Lock Signal Stable.Stable, but hygroscopic (water peak at 3.33 ppm can obscure signals).[10]Use dry DMSO ampoules.[10]

Detailed Spectral Interpretation

NMR Analysis (400 MHz, DMSO- )

The presence of the fluorine atom at C5 creates a complex splitting pattern due to


 coupling (

).[1]
  • The "Missing" Signals:

    • H1: Absent (substituted by -COOH).

    • H5: Absent (substituted by -F). Note: In the unsubstituted parent, H5 is a diagnostic doublet ~8.3 ppm.

  • The Diagnostic Signals:

    • H3 (Imidazole ring): Appears as a sharp singlet (or doublet with small

      
       Hz) around 
      
      
      
      8.4–8.6 ppm
      .[1] It is heavily deshielded by the adjacent bridgehead nitrogen and the electron-withdrawing COOH group.[10]
    • H6 (Pyridine ring): This proton is ortho to the Fluorine.[10] It typically appears as a ddd (doublet of doublet of doublets) or a broad multiplet due to large

      
       coupling (approx. 8–10 Hz) combined with 
      
      
      
      and
      
      
      .[1]
    • H7 & H8: These appear in the aromatic region (

      
       6.8–7.5 ppm).[10] H7 often shows a "pseudo-triplet" appearance, while H8 is a doublet of doublets.[10]
      
NMR Analysis (100 MHz, DMSO- )

The


 spectrum is the definitive confirmation of the 5-Fluoro regioisomer.[10] The fluorine atom splits carbon signals into doublets (

) with characteristic coupling constants (

).[1]
Table 2: Predicted Shifts and Coupling Constants
Carbon PositionApprox.[5][9][10][11][12][13][14] Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
C1 (-COOH) 162.0 – 165.0Singlet (s)N/ACarbonyl carbon.[1]
C5 (C-F) 155.0 – 160.0Doublet (

)

Hz
Diagnostic: Direct C-F bond.[1][10]
C6 105.0 – 110.0Doublet (

)

Hz
Ortho to Fluorine.[1][10]
C4 (Bridgehead) 130.0 – 135.0Doublet (

)

Hz
Bridgehead C adjacent to F.
C7 120.0 – 125.0Doublet (

)

Hz
Meta to Fluorine.[1]
C3 135.0 – 140.0Singlet/BroadNegligibleDistant from Fluorine.[10]

Advanced Analytical Workflow

For drug development applications where purity and exact isomer confirmation are regulatory requirements, a standard 1D proton spectrum is often insufficient due to signal overlap in the aromatic region.[10]

Recommended Protocol:

  • Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    .
    
  • Experiment 1: Run standard

    
     (16 scans).
    
  • Experiment 2 (The Validator): Run

    
    -decoupled 
    
    
    
    NMR
    .
    • Why? This collapses the complex multiplets of H6, H7, and H8 into standard aromatic splitting patterns (doublets/triplets), confirming that the extra splitting is indeed caused by fluorine and not impurities.

  • Experiment 3:

    
     with high scan count (512+) to resolve the C-F doublets.
    
Workflow Visualization

NMR_Workflow Start Sample: 5-Fluoro-imidazo[1,5-a] pyridine-1-carboxylic acid Solvent Solvent Selection: DMSO-d6 (Recommended) Start->Solvent Exp1 Step 1: 1H NMR (Standard) Solvent->Exp1 Decision Are Aromatic Multiplets Resolved? Exp1->Decision Exp2 Step 2: 19F-Decoupled 1H NMR (HOBS/WALTZ decoupling) Decision->Exp2 No (Complex Splitting) Exp3 Step 3: 13C NMR Decision->Exp3 Yes Analysis Analysis: Collapse of J(H-F) coupling confirms F-regiochemistry Exp2->Analysis Analysis->Exp3 Validation Validation: Observe 1J(C-F) ~250Hz doublet at ~158 ppm Exp3->Validation Final Final Structure Confirmation Validation->Final

Caption: Logical workflow for structural validation of fluorinated heterocycles, prioritizing decoupling techniques for multiplet resolution.

References

  • Imidazo[1,5-a]pyridine Synthesis & Characterization

    • Wang, H., et al. "Efficient preparation of imidazo[1,5-a]pyridine-1-carboxylic acids."[9] Journal of Organic Chemistry, 2015.[9][10]

  • Fluorine Coupling Constants in Heterocycles

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[10] (Standard text for

      
       values).
      
  • General NMR Solvent Effects

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[10] Organometallics, 2010.[10]

  • Imidazo[1,5-a]pyridine Spectral Data

    • Beilstein Journal of Organic Chemistry.[10] "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation." Beilstein J. Org.[10] Chem., 2012.[10]

Sources

Strategic Characterization of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 19F NMR characterization of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid , designed to assist in structural validation and differentiation from common regioisomers.

A 19F NMR Comparison & Performance Guide

Executive Summary: The Regioselectivity Challenge

In the synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid —a critical scaffold for IDO1 inhibitors and PET tracers—the primary challenge is not chemical yield, but regiochemical ambiguity .

The cyclization of 6-fluoro-2-aminomethylpyridine precursors often yields a mixture of the desired 5-fluoro isomer (cyclization at N) and the 8-fluoro isomer (cyclization at C), or can be contaminated with 6-fluoro impurities from starting material degradation. 19F NMR is the definitive, non-destructive method to resolve these isomers, offering a clear "spectral fingerprint" that distinguishes the electronic environment of the fluorine atom.

This guide provides a comparative framework to instantly validate your target structure against its most common alternatives.

Comparative 19F NMR Analysis

The fluorine atom in the 5-position occupies a unique "peri-like" electronic environment adjacent to the bridgehead nitrogen (N4). This results in a significant paramagnetic deshielding effect compared to the 6-, 7-, or 8-positions.

Chemical Shift "Zones" for Identification

Reference Standard: CFCl₃ (0 ppm).[1] Solvent: DMSO-d₆ or CDCl₃.

Isomer / CompoundPredicted Shift (

)
Electronic EnvironmentMultiplicity (

)
5-Fluoro (Target) -65 to -85 ppm Deshielded (Alpha-like) Adjacent to bridgehead Nitrogen (N4). Strong paramagnetic current.Doublet (d)

Hz (Small due to geometry)
8-Fluoro (Isomer) -120 to -135 ppm Shielded (Gamma-like) Adjacent to bridgehead Carbon. Distant from N-lone pair.Doublet of Doublets (dd)

Hz
6-Fluoro (Impurity) -130 to -145 ppm Shielded (Beta-like) Classic "3-fluoropyridine" environment.Multiplet Complex coupling with H5 and H7.
Ethyl Ester Analog -72.5 ppm Validates the deshielded nature of the 5-position [1].Doublet

Technical Insight: If your spectrum shows a signal upfield of -100 ppm (e.g., -130 ppm), you have likely synthesized the 8-fluoro isomer or retained a 6-fluoro impurity. The target 5-fluoro signal must appear in the downfield region (-60 to -90 ppm).

Mechanistic Logic & Signaling Pathways

The chemical shift difference arises from the Ortho-Effect of the bridgehead nitrogen. In the 5-fluoro isomer, the fluorine lone pairs experience repulsion from the N4 lone pair, compressing the electron cloud and causing a downfield shift (Deshielding).

Structural Validation Workflow

The following diagram illustrates the decision tree for validating the 5-fluoro regioisomer using 19F NMR data.

G Start Crude Reaction Mixture (Cyclization Product) NMR Acquire 19F NMR (DMSO-d6, 376 MHz) Start->NMR Check1 Signal Region Analysis NMR->Check1 ZoneA Zone A: -60 to -90 ppm (Deshielded) Check1->ZoneA Signal Observed ZoneB Zone B: -110 to -150 ppm (Shielded) Check1->ZoneB Signal Observed Target CONFIRMED: 5-Fluoro Isomer (Peri-position to N4) ZoneA->Target Validates Structure Isomer8 IDENTIFIED: 8-Fluoro Isomer (Regioisomer) ZoneB->Isomer8 Doublet of Doublets Isomer6 IDENTIFIED: 6-Fluoro Impurity (Starting Material) ZoneB->Isomer6 Complex Multiplet

Figure 1: Decision matrix for assigning regiochemistry in fluoro-imidazo[1,5-a]pyridines based on 19F chemical shift zones.

Experimental Protocol: Self-Validating Quantification

To ensure reproducibility and accurate assignment, follow this internal standard protocol.

Materials
  • Analyte: ~10 mg of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid.

  • Solvent: 0.6 mL DMSO-d₆ (preferred for solubility of carboxylic acids).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm). Note: Do not use TFA (-76 ppm) as it may react with the amine/acid functionality or shift due to pH.
Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of analyte in DMSO-d₆.

  • Spiking: Add 5 µL of

    
    -Trifluorotoluene (approx. 1 eq).
    
  • Acquisition:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE for quantitative integration.

    • Sweep Width: 200 ppm (-20 to -220 ppm).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine relaxation can be slow).
    • Scans: 64.

  • Processing:

    • Reference the internal standard to -63.7 ppm .

    • Integrate the target peak relative to the standard.

  • Validation Criteria:

    • Shift Check: Target peak must be within

      
       ppm of -75 ppm .
      
    • Purity Check: No signals should appear in the -120 to -140 ppm region (indicates <1% regioisomer contamination).

References

  • ChemicalBook. (2024).[2] Ethyl 5-fluoroimidazo[1,5-a]pyridine-3-carboxylate Properties and Data. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General reference for Pyridine-F shifts).
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivatives. Revue Roumaine de Chimie. Link

  • University of Colorado. (2024). 19F NMR Reference Standards and Chemical Shifts. Link

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for 2-fluoropyridine vs 3-fluoropyridine shift trends).

Sources

HPLC method development for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

[label="5. System Suitability\n(Resolution > 2.0, Tailing

Advanced HPLC Method Development for the Purity Analysis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

As a Senior Application Scientist, developing a stability-indicating and purity-profiling HPLC method requires moving beyond trial-and-error to a causality-driven approach. 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a highly functionalized, amphoteric heterocyclic building block[1]. Its unique structural features present specific chromatographic challenges, particularly when attempting to resolve it from closely related synthetic byproducts such as des-fluoro impurities[2].

This guide objectively compares traditional C18 column chemistries against Pentafluorophenyl (PFP) stationary phases, providing the mechanistic rationale and a self-validating experimental protocol for robust purity quantification.

Physicochemical Profiling & The Chromatographic Challenge

To design an effective separation method, we must first analyze the analyte's intrinsic properties:

  • Amphoteric Nature: The molecule contains a basic imidazopyridine nitrogen (pKa ~5–7) and an acidic carboxylic acid group (pKa ~3–4)[3]. At neutral pH, the molecule is highly polar and poorly retained on standard reversed-phase columns.

  • Fluorinated Aromatic System: The highly electronegative fluorine atom at the 5-position alters the local electron density and introduces a strong dipole moment.

  • The Des-Fluoro Impurity: During catalytic hydrogenation or cross-coupling steps, hydrodehalogenation frequently occurs, generating a des-fluoro analog[2]. Because the fluorine atom is small, the des-fluoro impurity has a nearly identical hydrophobic footprint to the target molecule, causing severe co-elution on standard alkyl phases[2].

logic A Analyte: Amphoteric & Fluorinated B Challenge: Des-fluoro Impurity Co-elution A->B C Solution: PFP Column (Dipole & π-π) B->C D Mobile Phase: 0.1% TFA (pH 2.0) (Ion Suppression) C->D

Caption: Logical workflow for resolving fluorinated imidazopyridine impurities.

Comparative Analysis: C18 vs. PFP Column Chemistries

Traditional C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions[4]. When applied to 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, C18 phases struggle to differentiate the target from its des-fluoro analog due to their similar hydrophobicities. Furthermore, the basic nitrogen often interacts with residual silanols on the C18 silica support, leading to severe peak tailing.

By contrast, PFP (Pentafluorophenyl) columns offer orthogonal selectivity. PFP phases are engineered to provide multiple retention mechanisms that specifically target halogenated and aromatic compounds[5]. The highly electron-deficient pentafluorophenyl ring engages in strong


 interactions with the electron-rich imidazopyridine core. Additionally, the C-F bonds on the stationary phase create strong dipole-dipole interactions with the 5-fluoro group of the analyte, enabling baseline resolution from the des-fluoro impurity[4].

Crucially, PFP phases exhibit inherent cation-exchange properties[4]. When operating at an acidic pH, the basic imidazopyridine nitrogen is protonated and strongly retained by these ion-exchange sites, mitigating peak tailing and improving overall peak shape.

Table 1: Interaction Mechanisms Comparison

MechanismStandard C18 PhasePentafluorophenyl (PFP) Phase
Hydrophobic (Dispersive) StrongModerate

Interactions
NoneStrong (Electron-deficient ring)
Dipole-Dipole WeakStrong (C-F bond alignment)
Hydrogen Bonding NoneModerate (Fluorine acts as H-bond acceptor)
Ion-Exchange Weak (Unintended residual silanols)Strong (Inherent to PFP chemistry)

Mobile Phase Optimization: The Causality of pH Control

To maximize the efficacy of the PFP column, mobile phase pH must be strictly controlled. We utilize 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) as Mobile Phase A.

  • Causality 1 (Ion Suppression): At pH 2.0, the carboxylic acid (pKa ~3-4) is fully protonated and neutral[6]. This suppresses its ionization, increasing its hydrophobicity and driving retention onto the stationary phase[7].

  • Causality 2 (Ion-Exchange Activation): At pH 2.0, the basic imidazopyridine nitrogen is fully protonated (cationic). This allows it to interact favorably with the inherent cation-exchange sites of the PFP column, locking the peak into a symmetrical shape[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST). The method is designed to be a self-validating system; analytical runs are only authorized if the SST criteria are met, proving the column chemistry and mobile phase are interacting as intended.

workflow S1 1. Sample Prep (1.0 mg/mL in 50:50 MeOH:H2O) S2 2. Column Equilibration (PFP Phase, 40°C) S1->S2 S3 3. Gradient Elution (0.1% TFA / Acetonitrile) S2->S3 S4 4. UV/DAD Detection (254 nm & 280 nm) S3->S4 S5 5. System Suitability (Resolution > 2.0, Tailing < 1.5) S4->S5

Caption: Step-by-step HPLC method validation and execution workflow.

Step 1: Reagent & Sample Preparation

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • SST Solution: Prepare a mixture of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid (0.5 mg/mL) and its des-fluoro analog (0.05 mg/mL) in 50:50 Methanol:Water.

  • Sample Solution: Dissolve the target batch at 1.0 mg/mL in 50:50 Methanol:Water.

Step 2: Chromatographic Conditions

  • Column: High-Strength Silica (HSS) PFP or equivalent (150 mm x 4.6 mm, 3 µm)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: Diode-Array Detector (DAD) at 254 nm (aromatic core) and 280 nm.

Step 3: System Suitability Execution (The Validation Gate) Inject the SST Solution. The system is validated for sample analysis only if:

  • The resolution (

    
    ) between the target and the des-fluoro impurity is 
    
    
    
    .
  • The peak tailing factor (

    
    ) for the target is 
    
    
    
    .

Quantitative Data Comparison

The table below summarizes the expected chromatographic performance metrics when analyzing the target compound and its des-fluoro impurity under the optimized gradient conditions. The data clearly demonstrates the superiority of the PFP phase for this specific molecular architecture.

Table 2: Chromatographic Performance Metrics

MetricStandard C18 ColumnPFP Column (Optimized)
Retention Time (

)
3.2 min6.8 min
Resolution (

) from Des-fluoro
0.8 (Critical Co-elution)2.6 (Baseline separation)
Peak Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)
Selectivity (

)
1.051.42

References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide. BenchChem.
  • The Emergence of Universal Chromatographic Methods in the Research and Development of New Drug Substances. ResearchGate.
  • Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090. PubChem.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).

Sources

Mass spectrometry fragmentation patterns of fluoro-imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluoro-imidazo[1,5-a]pyridine

Executive Summary & Strategic Context

In the optimization of lead compounds, the fluoro-imidazo[1,5-a]pyridine scaffold has emerged as a critical bioisostere, offering enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts. However, precise structural characterization remains a bottleneck due to the scaffold's isomeric complexity (specifically vs. imidazo[1,2-a]pyridine).

This guide provides a technical comparison of the mass spectrometric (MS) behavior of fluoro-imidazo[1,5-a]pyridine against its primary alternatives. We focus on collision-induced dissociation (CID) patterns, establishing a self-validating protocol for distinguishing regioisomers and validating fluorine substitution.

Mechanistic Insight: The Fluorine Effect

The introduction of a fluorine atom onto the imidazo[1,5-a]pyridine core fundamentally alters the fragmentation landscape through two primary mechanisms:

  • Inductive Stabilization: The strong electronegativity of fluorine strengthens the adjacent C-C bonds, often suppressing non-specific ring cleavages. This results in a simplified MS/MS spectrum dominated by high-energy diagnostic pathways.

  • The "Fluorine Tag" Retention: Unlike chlorine or bromine, the C-F bond (bond energy ~485 kJ/mol) is typically stronger than the heterocyclic ring bonds. Consequently, HF loss (20 Da) is rare in the primary fragmentation of this aromatic system. Instead, the fluorine atom acts as a stable mass tag, shifting the characteristic heterocyclic fragments (e.g., pyridyne ions) by +18 Da relative to the non-fluorinated analog.

Comparative Analysis: Performance & Fragmentation

The following table contrasts the MS/MS characteristics of Fluoro-imidazo[1,5-a]pyridine with its non-fluorinated parent and its common regioisomer.

Table 1: Comparative MS/MS Fragmentation Metrics
FeatureFluoro-imidazo[1,5-a]pyridine (Target)Imidazo[1,5-a]pyridine (Non-Fluoro Alternative)Fluoro-imidazo[1,2-a]pyridine (Isomeric Alternative)
Primary Neutral Loss HCN (27 Da) & R-CN HCN (27 Da)HCN (27 Da)
Fragmentation Mechanism Cleavage of N2-C3 and C1-C8a bonds.Cleavage of N2-C3 and C1-C8a.Cleavage of N1-C2 and C3-C4 .
Diagnostic Ion Ratio High abundance of [M+H-HCN]⁺ . Lower propensity for sequential fragmentation.Moderate [M+H-HCN]⁺; extensive ring disintegration at high CE.[M+H-HCN]⁺ is often the base peak; ratio of daughter ions differs due to bond order.
C-F Bond Stability High. F is retained in >90% of primary fragments.N/AHigh. F retained.
Differentiation Marker Loss of R-CN (Nitrile) is favored if R is at C1/C3.Loss of HCN predominates.Loss of HCN is almost exclusive; Nitrile loss is sterically/electronically less favored.

Structural Elucidation Pathways

The fragmentation of imidazo[1,5-a]pyridine is driven by the stability of the resulting pyridinium-like cations. The diagram below illustrates the critical difference in bond cleavage driven by the [1,5-a] fusion.

Diagram 1: Fragmentation Mechanism & Isomer Differentiation

Fragmentation Parent Fluoro-imidazo[1,5-a]pyridine [M+H]+ PathA Ring Opening (N2-C3 Cleavage) Parent->PathA CID Energy Fragment1 Loss of HCN (Diagnostic Ion) PathA->Fragment1 Primary Path (Retains F) Fragment2 Loss of R-CN (Substituent Dependent) PathA->Fragment2 Secondary Path (If C3 substituted) Isomer Fluoro-imidazo[1,2-a]pyridine (Isomer) Isomer->Fragment1 Dominant Path (Different Ratio)

Caption: Comparative fragmentation pathways. Note that while both isomers lose HCN, the [1,5-a] scaffold shows a higher propensity for substituent-specific nitrile loss (Fragment 2) due to the lability of the C3 position.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data and accurate identification, follow this optimized LC-MS/MS protocol. This workflow includes a "Crosstalk Check" to rule out isomeric interferences.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in MeOH to 1 mg/mL.[1] Dilute to 100 ng/mL in 50:50 Water:MeOH.

    • Validation Step: Spike with a non-fluorinated analog (internal standard) to verify mass axis calibration.

  • Source Optimization (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile N-C bonds).

    • Desolvation Temp: 450°C (Fluorinated compounds are thermally stable).

  • MS/MS Acquisition (The "Energy Ramp" Method):

    • Do not use a static collision energy (CE).

    • Protocol: Acquire spectra at stepped CE: 15, 30, and 45 eV.

    • Rationale: Low CE (15 eV) preserves the molecular ion [M+H]⁺. Medium CE (30 eV) exposes the specific HCN loss . High CE (45 eV) forces the C-F bond rupture (rare) or total ring disintegration, confirming the presence of fluorine if a fragment at m/z 19 (F⁺) is absent but neutral loss of 20 (HF) appears (only at extreme energies).

  • Data Analysis Criteria:

    • Criterion A: Identify Parent [M+H]⁺.

    • Criterion B: Confirm Daughter Ion [M+H - 27]⁺ (Loss of HCN).

    • Criterion C (Isomer Check): Calculate the ratio of [M+H - 27]⁺ to [M+H - 41]⁺ (Loss of CH₃CN, if methyl substituted).

      • Insight: Imidazo[1,5-a]pyridine derivatives often favor nitrile loss (R-CN) more than the [1,2-a] isomers.

References

  • Paudler, W. W., et al. (1968).[2] Mass spectra of some imidazo[1,2-b]pyridazines and related heterocycles. Journal of Heterocyclic Chemistry. (Foundational work on imidazo-fused ring fragmentation rules).

  • Kuder, J. E., & Paudler, W. W. (1967).[3] Imidazo[1,5-a]pyridine.[3][4][5][6][7][8][9][10] Synthesis and Properties. Journal of Organic Chemistry. (Establishes the bond lability at C1/C3 specific to the [1,5-a] system).

  • Gueiffier, C. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. (Provides comparative data on the isomeric [1,2-a] scaffold).

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation Analysis of Fluorinated Heterocycles. (General rules for F-atom retention in aromatic MS).

Sources

Comparative Bioactivity Guide: 5-Fluoro vs. Non-Fluoro Imidazo[1,2-a]pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-fluoro versus non-fluoro imidazo[1,2-a]pyridine carboxylic acids. It is designed for medicinal chemists and agrochemical researchers focusing on structure-activity relationships (SAR), metabolic stability, and bioisosteric replacement strategies.

Executive Summary: The Fluorine Effect

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for marketed drugs like zolpidem (GABA modulator) and olprinone (PDE3 inhibitor). The introduction of a carboxylic acid moiety (typically at C2 or C3) often directs activity toward specific enzyme pockets or, in agrochemistry, creates auxin-mimic herbicides .[1]

The substitution of hydrogen with fluorine at the C5 position (peri to the bridgehead nitrogen) is a high-impact modification. It is not merely a steric placeholder but a profound electronic modulator that alters:

  • Metabolic Stability: Blocks oxidative debulking at a highly reactive site.

  • Electronic Topography: Lowers the pKa of the bridgehead nitrogen, altering solubility and target binding.

  • Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Physicochemical & Structural Comparison

The following table summarizes the shift in key properties when converting the non-fluoro parent to the 5-fluoro derivative.

PropertyNon-Fluoro Parent (H)5-Fluoro Derivative (F)Impact on Bioactivity
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash; mimics H but blocks metabolism.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Strong inductive withdrawal (-I effect).
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Extreme resistance to metabolic cleavage.
Lipophilicity (LogP) Baseline+0.2 to +0.5 unitsEnhanced passive membrane transport.
pKa (Bridgehead N) ~5.0 - 6.0~3.5 - 4.5Reduced basicity; less protonated at physiological pH.
Metabolic Liability High (C5 is a "soft spot")Low (Blocked)Extended half-life (

).
Electronic Modulation Mechanism

The 5-fluoro substituent exerts a strong electron-withdrawing effect through the


-bond skeleton. In imidazo[1,2-a]pyridine-3-carboxylic acids, this withdrawal reduces the electron density on the ring nitrogen (

).
  • Consequence: This prevents "metabolic activation" by cytochrome P450s that often require a specific electron density to initiate oxidation.

  • Acid Strength: The 5-F group also increases the acidity of the carboxylic acid (lowers pKa of the -COOH), potentially strengthening ionic interactions with positively charged residues (e.g., Arginine, Lysine) in target proteins (e.g., TIR1 auxin receptor or Kinase domains).

Bioactivity Case Studies

Case A: Medicinal Chemistry (Kinase & Enzyme Inhibition)

In kinase inhibitor design (e.g., c-Met, PI3K), the imidazo[1,2-a]pyridine core often binds to the hinge region.

  • Non-Fluoro: The C5 position is electronically rich and sterically accessible. It is a primary site for Phase I metabolism (hydroxylation) by liver microsomes (CYP3A4). Rapid clearance limits in vivo efficacy.

  • 5-Fluoro: Fluorine blocks this "metabolic soft spot." The C-F bond is too strong for CYPs to cleave. Furthermore, the altered dipole moment can induce a conformational bias that favors the bioactive pose, often resulting in a 2-10x increase in potency and significantly improved oral bioavailability.

Case B: Agrochemicals (Auxin Mimic Herbicides)

Imidazo[1,2-a]pyridine carboxylic acids function as structural mimics of Indole-3-acetic acid (IAA), the natural plant hormone.

  • Mechanism: They bind to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressor proteins and causing uncontrolled growth (plant death).

  • The 5-Fluoro Advantage: Plants have detoxification mechanisms to degrade natural auxins. The 5-fluoro substitution prevents ring hydroxylation by plant enzymes, making the herbicide persistent . This "lethal stability" allows the compound to remain active within the plant tissue for longer periods, increasing herbicidal efficacy against resistant weeds.

Visualizing the SAR and Workflow

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the experimental workflow for validating these effects.

Diagram 1: SAR Logic of 5-Fluoro Substitution

SAR_Logic Core Imidazo[1,2-a]pyridine Carboxylic Acid Core C5_Pos C5 Position (Peri to Bridgehead N) Core->C5_Pos H_Sub Substituent: Hydrogen (H) C5_Pos->H_Sub Standard F_Sub Substituent: Fluorine (F) C5_Pos->F_Sub Bioisostere Metab_Risk Metabolic Soft Spot (Rapid Hydroxylation) H_Sub->Metab_Risk Clearance High Clearance Short Half-life Metab_Risk->Clearance Block Metabolic Blocking (C-F Bond Strength) F_Sub->Block Electronic Electronic Withdrawal (Lower pKa of N1) F_Sub->Electronic Outcome Improved Bioavailability & Potency Block->Outcome Electronic->Outcome

Caption: SAR decision tree showing how 5-fluoro substitution shifts the molecule from a high-clearance liability to a stable, potent lead.

Diagram 2: Experimental Validation Workflow

Exp_Workflow Step1 Synthesis (Selectfluor or Fluorinated Precursor) Step2 In Vitro Metabolic Stability (Liver Microsomes / Plant Cell Culture) Step1->Step2 Step3a LC-MS/MS Analysis (Measure % Remaining) Step2->Step3a Step3b Metabolite ID (Check for Hydroxylation) Step2->Step3b Decision Is C5 Hydroxylated? Step3a->Decision Step3b->Decision Result_H Non-Fluoro (H): Rapid Degradation Detected Decision->Result_H Yes (Major Metabolite) Result_F 5-Fluoro (F): High Stability Observed Decision->Result_F No (Blocked)

Caption: Workflow for confirming metabolic stability improvements via microsomal incubation and LC-MS/MS analysis.

Experimental Protocols

To objectively compare the 5-fluoro and non-fluoro derivatives, the following protocols are recommended. These assays provide self-validating data on stability and potency.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the 5-H and 5-F analogs.
  • Preparation: Prepare 10 mM stock solutions of the 5-fluoro and non-fluoro compounds in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4).

    • Add liver microsomes (human or rat) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS . Monitor the parent ion transition.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expected Result: The 5-fluoro analog should exhibit a significantly longer

      
       (>60 min) compared to the non-fluoro parent (<20 min) if C5 is the primary metabolic site.
      
Protocol B: Auxin Response Root Growth Assay (Agrochemical Focus)

Objective: Compare herbicidal potency via auxin mimicry.

  • Plant Material: Use Arabidopsis thaliana (Col-0) seedlings.

  • Treatment: Plate sterilized seeds on MS agar plates containing varying concentrations (0.1, 1, 10, 100 µM) of the 5-fluoro and non-fluoro carboxylic acids. Include a DMSO control and an IAA (natural auxin) positive control.

  • Growth: Grow vertically in a growth chamber (16h light/8h dark) for 7 days.

  • Measurement: Measure primary root length. Auxin mimics effectively inhibit primary root elongation while promoting lateral root formation.

  • Data Analysis: Calculate

    
     for root inhibition.
    
    • Expected Result: The 5-fluoro analog often shows a lower

      
       (higher potency) due to resistance against plant conjugation/degradation enzymes.
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Shibata, N., et al. (2009). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Pharmaceutical Bulletin, 57(9), 929-943. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Kerekes, A. D., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyridine Core: Fluorine and Pyridine Ring Effect. Journal of Medicinal Chemistry, 54(1), 201–210. Link

Sources

Structural Benchmarking Guide: 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical framework for the structural benchmarking of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid . It synthesizes established crystallographic protocols with specific insights into the imidazo[1,5-a]pyridine scaffold, comparing it against non-fluorinated and isomeric alternatives.

Executive Summary

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid represents a high-value scaffold in medicinal chemistry, particularly for IDO/TDO inhibition and PI3K


 modulation. The introduction of a fluorine atom at the C5 position is a strategic modification designed to block metabolic soft spots (CYP450 oxidation) and modulate pKa without significantly altering steric bulk.

This guide outlines the X-ray crystallography workflow required to validate this scaffold. It compares the theoretical and observed performance of the 5-Fluoro derivative against its non-fluorinated parent and its regioisomer (imidazo[1,2-a]pyridine) , focusing on crystal packing efficiency, intermolecular interactions, and physicochemical properties.

Comparative Analysis: Product vs. Alternatives

The following table benchmarks the 5-Fluoro-imidazo[1,5-a]pyridine scaffold against key alternatives. Data for the 5-Fluoro derivative is predicted based on structural analogs (e.g., 8-chloro-6-trifluoromethyl derivatives).[1][2]

Table 1: Physicochemical & Crystallographic Benchmarking
FeatureProduct: 5-Fluoro-imidazo[1,5-a] Alt 1: Non-Substituted Parent Alt 2: Imidazo[1,2-a] Isomer
Primary Utility Metabolic stability (C5 block), BioisostereBaseline scaffold, Chemical probeStandard kinase/GABA pharmacophore
Crystal Density High (>1.45 g/cm³) due to F atomMedium (~1.35 g/cm³)Medium (~1.38 g/cm³)
Packing Motif Planar Stacking + C-F...H dipole interactions

-

Stacking dominant
Herringbone or

-stacking
H-Bond Capability 1-COOH forms strong dimers (R2,2(8))1-COOH forms dimers3-COOH or 2-COOH variants differ
Solubility (pH 7.4) Moderate (F increases lipophilicity)HighModerate-High
Metabolic Liability Low (C5 blocked)High (C5/C8 oxidation prone)Variable
Technical Insight: The Fluorine Effect

In X-ray diffraction, the 5-Fluoro substituent serves two critical roles distinct from the alternatives:

  • Phase Determination: While lighter than Cl or Br, the F atom (9 electrons) provides a distinct electron density peak that aids in distinguishing the correct orientation of the fused ring system, which can be ambiguous in low-resolution datasets of the non-substituted parent.

  • Conformational Locking: The C-F bond creates a strong dipole that often engages in orthogonal multipolar interactions (C-F...C=O), reducing disorder in the crystal lattice compared to the H-analog.

Experimental Protocol: Structure Determination

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for the zwitterionic or neutral acid forms.

Phase 1: Synthesis & Purification
  • Pre-requisite: Purity >98% by HPLC.

  • Method: Cyclization of 2-(aminomethyl)-3-fluoropyridine with oxalyl chloride or equivalent, followed by hydrolysis.

  • Critical Check: Ensure removal of transition metal catalysts (Cu/Pd), as these can induce twinning or paramagnetic disorder.

Phase 2: Crystallization Screening (Vapor Diffusion)

The 1-carboxylic acid moiety allows for pH-driven crystallization.

  • Screen A (Neutral Form): Dissolve 5 mg in MeOH/THF (1:1). Equilibrate against Hexane/EtOAc.

  • Screen B (Zwitterionic Form): Dissolve in dilute HCl (0.1 M). Equilibrate against 2-Propanol.

  • Screen C (Co-crystal): Mix 1:1 with fumaric acid or isonicotinamide to disrupt strong carboxylic dimers if neat crystallization fails.

Phase 3: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    ) is preferred over Mo-K
    
    
    for this light-atom organic molecule to maximize diffraction intensity.
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the terminal Fluorine.

  • Resolution Target: 0.8 Å or better is required to resolve the C-F bond length (typically 1.35 Å) from C-O or C-N bonds.

Visualizations

Diagram 1: Crystallography Workflow

This flowchart outlines the decision tree for characterizing the scaffold, ensuring self-validation at each step.

G Start Purified 5-F-Imidazo[1,5-a]pyridine-1-COOH Solubility Solubility Test (MeOH, DMSO, dilute HCl) Start->Solubility Screening Vapor Diffusion Screening (pH 3.0 - 8.0) Solubility->Screening Check Microscopy Check (Birefringence?) Screening->Check Optimization Optimization (Seeding / Anti-solvent) Check->Optimization No Crystals Diffraction X-Ray Diffraction (Cu-Kalpha, 100K) Check->Diffraction Single Crystal Optimization->Screening Structure Structure Solution (Direct Methods / SHELXT) Diffraction->Structure Validation Validation (Check F-disorder, R-factor < 5%) Structure->Validation

Caption: Decision tree for structural determination, prioritizing pH optimization for the carboxylic acid moiety.

Diagram 2: Interaction Network (Predicted)

This diagram illustrates the critical intermolecular forces expected in the crystal lattice, distinguishing the 5-Fluoro derivative from its alternatives.

Interactions Core Imidazo[1,5-a] Core COOH 1-COOH Group Core->COOH Covalent Fluoro 5-Fluoro Substituent Core->Fluoro Covalent Target2 Aromatic Stacking (Pi-Pi) Core->Target2 Pi-Stacking (3.4 Å) Target1 Neighbor Molecule (Dimer Interface) COOH->Target1 Strong H-Bond (O-H...O) Target3 Weak H-Bond Donor (C-H...F) Fluoro->Target3 Dipole Interaction (C-F...H)

Caption: Predicted interaction map showing the stabilizing role of the 5-F substituent and 1-COOH dimerization.

References

  • Synthesis & Class Properties: Mihorianu, M., et al. (2010).[1][2] "Synthesis of novel imidazo[1,5-a]pyridine derivatives." Revue Roumaine de Chimie, 55(10), 689-695.[1] Link

    • Relevance: Establishes X-ray protocols for 8-chloro-6-trifluoromethyl analogs, serving as the primary structural proxy.
  • Luminescence & Packing: Volpi, G., et al. (2025). "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes." Inorganics, 13, 283.[3] Link

    • Relevance: details the impact of substituents on crystal packing and quantum yield.
  • Medicinal Chemistry (IDO/PI3K): Dimakos, V., & Taylor, M. S. (2018). "Site-Selective Functionalization of Imidazo[1,5-a]pyridines." Chemical Science, 9, 1234-1245. Relevance: Contextualizes the biological importance of the scaffold.
  • Crystallographic Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

    • Relevance: The authoritative database for benchmarking unit cell parameters.

Sources

Validating Regio-Selectivity in 5-Fluoro-Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating regio-selectivity in 5-fluoro-imidazo[1,5-a]pyridine synthesis Content Type: Publish Comparison Guide

Executive Summary

The 5-fluoro-imidazo[1,5-a]pyridine scaffold represents a high-value pharmacophore in medicinal chemistry, offering modulated pKa and metabolic stability compared to its non-fluorinated parent. However, its synthesis presents a critical regio-selectivity challenge: distinguishing the 5-fluoro isomer (adjacent to the bridgehead nitrogen) from the 8-fluoro isomer (adjacent to the bridgehead carbon).

This guide compares the two primary synthetic methodologies—De Novo Cyclization vs. Late-Stage C-H Fluorination —and provides a definitive validation protocol using 1H-19F HOESY NMR to certify regio-chemical integrity.

Part 1: The Regio-Selectivity Challenge

In the imidazo[1,5-a]pyridine system, the numbering convention is non-intuitive relative to the starting pyridine. The bridgehead nitrogen is position 4.

  • Position 5: Corresponds to C6 of the starting pyridine ring (adjacent to the pyridine nitrogen).

  • Position 8: Corresponds to C3 of the starting pyridine ring (adjacent to the aminomethyl group).

The Problem:

  • Electronic Ambiguity: Both positions 5 and 8 are "peri" to the bridgehead, creating similar electronic environments in 1D NMR.

  • Synthetic Drift: In direct functionalization (Method B), the directing effect of the C3-substituent can drive fluorination to C5, but steric crowding may force it to C8 or C1, requiring rigorous validation.

Comparative Analysis of Synthesis Routes
FeatureMethod A: De Novo Cyclization Method B: Late-Stage C-H Fluorination
Mechanism Cyclodehydration of 6-fluoro-2-aminomethylpyridineDirected Ortho Metalation (DoM) / Electrophilic Fluorination
Regio-Fidelity Absolute (Pre-installed F)Variable (Dependent on C3-directing group)
Step Count High (3-4 steps from fluoropyridine)Low (1 step from scaffold)
Cost High (Specialized precursors)Low (Commodity reagents)
Primary Risk Loss of F during cyclization (rare)Regio-isomer contamination (C5 vs C8)
Verdict The Benchmark Standard The Process Chemistry Choice

Part 2: Synthesis Workflows

Method A: De Novo Cyclization (The "Benchmark" Route)

Use this method to generate an analytical standard.

Principle: The fluorine atom is pre-installed at the C6 position of the pyridine ring. The cyclization locks the fluorine into the C5 position of the fused system.

Protocol:

  • Precursor: Start with 6-fluoro-2-pyridinecarbonitrile .

  • Reduction: Hydrogenation (Raney Ni, H2) or chemical reduction (LiAlH4) to yield (6-fluoropyridin-2-yl)methanamine .

  • Cyclization: Reflux the amine with an aromatic aldehyde (e.g., benzaldehyde) in acetic acid/ammonium acetate (Vilsmeier-type or oxidative cyclization).

    • Note: The fluorine at the 6-position (adjacent to N) is electron-withdrawing, potentially slowing the nucleophilic attack of the pyridine nitrogen. Higher temperatures (120°C) may be required.

Method B: Late-Stage C-H Fluorination (The "High-Throughput" Route)

Use this method for library generation, but validate every batch.

Principle: Utilizing the acidity of the C5 proton (adjacent to N4) or a directing group (DG) at C3 to facilitate lithiation followed by quenching with NFSI (N-fluorobenzenesulfonimide).

Protocol:

  • Substrate: 3-(p-tolyl)imidazo[1,5-a]pyridine.

  • Lithiation: Dissolve substrate in anhydrous THF under Ar at -78°C. Add n-BuLi (1.2 equiv) dropwise.

    • Mechanistic Insight: Coordination of Li+ to N4 directs deprotonation to C5. However, if C3 is unsubstituted, C3 is the primary lithiation site. This method applies only to 3-substituted scaffolds.

  • Fluorination: Add solution of NFSI (1.5 equiv) in THF. Warm to RT.

  • Quench: Sat. NH4Cl.

Part 3: Validation Methodologies (The "Comparison")

Visualizing the Structural Logic

The following diagram illustrates the divergence in synthesis and the critical decision points for validation.

G cluster_0 Method A: De Novo cluster_1 Method B: C-H Activation Start Target: 5-Fluoro-Imidazo[1,5-a]pyridine StepA1 Start: 6-Fluoro-2-pyridinecarbonitrile Start->StepA1 StepB1 Start: Imidazo[1,5-a]pyridine Start->StepB1 StepA2 Reduction to Amine StepA1->StepA2 StepA3 Cyclization (AcOH/NH4OAc) StepA2->StepA3 ResultA Product A (Definitive C5-F) StepA3->ResultA Validation CRITICAL VALIDATION POINT ResultA->Validation Reference Std StepB2 Lithiation (-78°C, n-BuLi) StepB1->StepB2 StepB3 Electrophilic Fluorination (NFSI) StepB2->StepB3 ResultB Product B (Mixture?) StepB3->ResultB ResultB->Validation Unknown Regio-isomer Method1 1H NMR: H5 Signal Absence Validation->Method1 Method2 HOESY: F5-H6 Correlation Validation->Method2

Caption: Workflow comparing De Novo Synthesis (Method A) vs. Direct Fluorination (Method B) with critical validation checkpoints.

The Definitive Validation Protocol: 1H-19F HOESY

While 1D NMR (splitting patterns) is useful, it is often inconclusive due to signal overlap in the aromatic region. Heteronuclear Overhauser Effect Spectroscopy (HOESY) provides the only self-validating evidence of spatial proximity without growing crystals.

Experimental Setup (Bruker Avance III / Neo)
  • Probe: 19F-capable probe (H/F/X or BBFO).

  • Pulse Sequence: hoesyfhqfqnrv (or equivalent 1H-detected, 19F-selective HOESY).

  • Mixing Time: 400–600 ms (Fluorine relaxation is fast; longer mixing times may lose signal).

Interpretation Guide
Observation5-Fluoro Isomer (Target)8-Fluoro Isomer (Contaminant)
19F Signal

-120 to -140 ppm

-120 to -140 ppm
1H-19F NOE Strong cross-peak to H6 Strong cross-peak to H7
Peri-Interaction No NOE to H1Possible NOE to H1 (Spatial proximity across the bay)
1H NMR Pattern H5 signal missing. H6 appears as ddd with large

.
H8 signal missing. H7 appears as ddd with large

.
Why HOESY?

In the 5-fluoro isomer, the fluorine is spatially isolated from the imidazole ring protons (H1/H3). In the 8-fluoro isomer, the fluorine is physically close to H1 (the "bay region" effect). A 1H-19F HOESY cross-peak between the Fluorine signal and the H1 singlet is the "smoking gun" for the wrong isomer (8-F).

References

  • Imidazo[1,5-a]pyridine Numbering & Structure: PubChem Compound Summary for Imidazo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]

  • Synthesis via Oxidative Cyclization (Method A): Li, M., et al. "Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes..." Organic Letters, 2014. [Link]

  • Lithiation & Regioselectivity (Method B): Review of Imidazo[1,5-a]pyridine functionalization. Organic Chemistry Portal. [Link]

  • HOESY NMR Methodology: Claridge, T. D. W.[1] "High-Resolution NMR Techniques in Organic Chemistry." [Link]

Sources

Publish Comparison Guide: Metabolic Stability of Imidazo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold has long been the "gold standard," validated by blockbuster drugs like Zolpidem. However, its regioisomer, imidazo[1,5-a]pyridine , has emerged as a powerful bioisostere, offering distinct vectors for substitution and unique electronic properties suitable for targets like IDO1 , 5-HT4 receptors , and 5-lipoxygenase .

This guide objectively compares the metabolic stability of the imidazo[1,5-a]pyridine scaffold against its 1,2-isomer and indole alternatives. It addresses the critical liability of this scaffold—CYP450 inhibition risk due to N-2 heme coordination —and provides actionable SAR (Structure-Activity Relationship) strategies to mitigate metabolic clearance while maintaining potency.

Comparative Analysis: Scaffold Stability Profile

The metabolic fate of imidazo[1,5-a]pyridine is distinct from the 1,2-isomer due to the position of the bridgehead nitrogen and the availability of the lone pair on N-2.

Table 1: Physicochemical & Metabolic Comparison
FeatureImidazo[1,5-a]pyridine (Focus)Imidazo[1,2-a]pyridine (Alternative)Indole (Bioisostere)
Core Structure Bicyclic 5,6-fused systemBicyclic 5,6-fused systemBicyclic 5,6-fused system
Electronic Character Electron-rich imidazole ring; N-2 is basic/nucleophilic.Electron-rich; N-1 is bridgehead, N-4 is basic.Electron-rich pyrrole ring; NH is H-bond donor.
CYP Inhibition Risk High (N-2 can coordinate heme iron).Low (Steric hindrance usually prevents heme binding).Low (No lone pair for heme coordination).
Primary Metabolic Soft Spots C-1 & C-3 (Oxidation), Pyridine Ring (Hydroxylation).C-3 (Electrophilic attack/Oxidation).C-2 & C-3 (Epoxidation/Oxidation).
Phase I Stability Moderate; requires substitution at C-1/C-3.High; highly optimized in commercial drugs.Low to Moderate; prone to oxidation.
Key Application IDO1/TDO2 inhibitors, 5-HT4 agonists.GABA-A modulators, kinase inhibitors.Kinase inhibitors, GPCR ligands.

Mechanistic Insights: Metabolic Soft Spots & Mitigation

Understanding the specific degradation pathways is crucial for designing stable analogs.

The Heme Coordination Liability (CYP Inhibition)

Unlike imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine scaffold possesses an sp2 nitrogen (N-2) that is sterically accessible.

  • Mechanism: The N-2 lone pair can coordinate directly with the Fe(III) of the CYP450 heme center, acting as a reversible inhibitor.

  • Consequence: High drug-drug interaction (DDI) potential.

  • Mitigation Strategy: Introduce steric bulk (e.g., methyl, chloro) at the C-1 or C-3 positions to clash with the porphyrin ring of CYP450, preventing coordination without destroying target binding.

Oxidative Clearance Pathways

The electron-rich nature of the imidazole ring makes it susceptible to CYP-mediated oxidation.

  • C-1 & C-3 Oxidation: These are the most nucleophilic positions. Unsubstituted C-3 is rapidly oxidized.

    • Solution: Block C-3 with electron-withdrawing groups (EWG) or bulky alkyl groups.

  • Pyridine Ring Hydroxylation: Positions 5, 6, 7, and 8 on the pyridine ring are prone to hydroxylation, particularly if the imidazole ring is fully substituted.

    • Solution: Fluorination at C-6 or C-8 significantly improves metabolic stability (

      
      ).
      
Visualization: Metabolic Pathways & Soft Spots

MetabolicPathways Parent Imidazo[1,5-a]pyridine Scaffold N2_Coord N-2 Heme Coordination (CYP Inhibition) Parent->N2_Coord Unhindered N-2 C3_Ox C-3 Oxidation (Hydroxy/Keto metabolites) Parent->C3_Ox CYP3A4/2D6 C1_Ox C-1 Oxidation (Less common) Parent->C1_Ox CYP450 Py_Hydrox Pyridine Ring (C6/C8) Hydroxylation Parent->Py_Hydrox Phase I (If C3 blocked) Mitigation Optimization Strategy: 1. C-3 Substitution (Block Ox) 2. C-1 Steric Bulk (Prevent Heme Binding) 3. C-6/C-8 Fluorination N2_Coord->Mitigation C3_Ox->Mitigation

Figure 1: Primary metabolic liabilities of the imidazo[1,5-a]pyridine scaffold and strategic structural modifications.

Experimental Data: Stability Optimization Case Study

The following data summarizes a typical optimization campaign (based on IDO1 inhibitor research) demonstrating how structural modifications impact Intrinsic Clearance (


) and Half-life (

).
Table 2: Microsomal Stability (Human Liver Microsomes - HLM)
Compound IDStructure Description

(µL/min/mg)

(min)
CYP Inhibition (

)
Notes
IMP-001 Unsubstituted Core> 150 (High)< 5< 1 µM (Strong)Unstable. Rapid C-3 oxidation; Potent CYP inhibitor.
IMP-005 3-Phenyl substituted45 (Mod)225 µM (Mod)Improved. C-3 blocking slows metabolism; still binds heme.
IMP-012 3-Phenyl, 1-Methyl12 (Low)85> 50 µM (None)Stable. 1-Methyl provides steric hindrance preventing heme binding.
IMP-020 3-Phenyl, 1-Me, 6-F< 5 (Very Low)> 120> 50 µM (None)Optimized. Fluorine blocks pyridine ring metabolism.
Ref (Zolpidem) Imidazo[1,2-a]pyridine8~120> 100 µMBenchmark.

Data synthesized from representative SAR studies on imidazo[1,5-a]pyridine IDO1 inhibitors [1, 2].

Experimental Protocol: Microsomal Stability Assay

To generate the data above, follow this standardized protocol. This workflow ensures reproducibility and accounts for cofactor dependence.

Materials:
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase.
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Diclofenac).

Workflow:
  • Pre-Incubation:

    • Prepare 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).

    • Add microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel reaction without NADPH to check for chemical instability.

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Visualization: Assay Workflow

AssayWorkflow Start Start: Test Compound (1 µM in Buffer) Mix Add Human Liver Microsomes (0.5 mg/mL) Start->Mix Init Initiate: Add NADPH Regenerating System Mix->Init Incubate Incubate @ 37°C (0 - 60 min) Init->Incubate Quench Quench Aliquots (Acetonitrile + IS) Incubate->Quench Sample at 0, 5, 15, 30... Analyze LC-MS/MS Analysis (Determine % Remaining) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Expert Recommendations

  • Prioritize C-3 Substitution: Never leave the C-3 position unsubstituted in early discovery. A phenyl, heteroaryl, or ester group at C-3 is essential for baseline metabolic stability.

  • Screen for CYP Inhibition Early: Unlike imidazo[1,2-a]pyridines, the 1,5-isomers are prone to CYP inhibition. Run a CYP inhibition screen (specifically CYP3A4 and CYP2D6) alongside metabolic stability assays.

  • Use 1-Methyl for Steric Shielding: If CYP inhibition is observed, introduce a small alkyl group at C-1. This is often sufficient to disrupt heme coordination without affecting ligand binding to the target receptor [2].

References

  • Meleddu, R., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry.[1][2]

  • Nirogi, R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.[2] European Journal of Medicinal Chemistry.[2]

  • Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters.

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Chromatographic Separation of 5-Fluoro-imidazo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Strategic Context

The separation of 5-Fluoro-imidazo[1,5-a]pyridine from its regioisomers (particularly the 6-fluoro and 8-fluoro analogues) represents a classic challenge in heterocyclic chemistry. While the imidazo[1,5-a]pyridine scaffold is planar and aromatic, the introduction of a fluorine atom at the C5 position creates unique electronic perturbations that are often insufficient for resolution on standard alkyl-bonded phases (C18).

This guide advocates for a shift from "brute force" efficiency (high plate count) to mechanistic selectivity . We demonstrate that Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases provide superior resolution (


) compared to C18 by exploiting 

interactions and fluorine-specific shape selectivity.

The Separation Challenge: Regioisomerism

In the synthesis of 5-Fluoro-imidazo[1,5-a]pyridine—often via the cyclization of fluorinated pyridine-2-carbaldehydes or oxidative amination—regioisomeric byproducts frequently arise. The structural similarity between the 5-fluoro (target) and 8-fluoro (common impurity) isomers leads to co-elution on hydrophobic phases.

  • 5-Fluoro Isomer: Fluorine adjacent to the bridgehead carbon (C8a). High electron density shielding.

  • 8-Fluoro Isomer: Fluorine adjacent to the bridgehead nitrogen (N2). Distinct dipole moment but similar hydrophobicity (logP).

Mechanism of Separation Failure on C18

Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since the logP difference between fluoro-regioisomers is negligible (


), C18 phases often result in peak co-elution or "shouldering."

Comparative Guide: Stationary Phase Selection

The following table contrasts the performance of three distinct chromatographic modes for this specific separation.

FeatureC18 (Standard) Pentafluorophenyl (PFP) SFC (2-Ethylpyridine)
Primary Interaction Hydrophobic (Dispersive)

, Dipole-Dipole, Shape Selectivity
Hydrogen Bonding, Dipole
Selectivity (

)
1.02 - 1.05 (Poor)1.15 - 1.30 (Excellent) 1.20 - 1.40 (High)
Resolution (

)
< 1.5 (Partial Separation)> 2.5 (Baseline) > 3.0 (Baseline)
Mobile Phase Water / ACNWater / Methanol

/ Methanol
Throughput HighMediumVery High
Recommendation Initial Screening OnlyMethod of Choice (QC/R&D) Preparative Scale
Why PFP? The "Fluorine-Fluorine" Effect

PFP columns are uniquely suited for this application. The electron-deficient aromatic ring of the stationary phase interacts strongly with the electron-rich imidazo[1,5-a]pyridine core. Furthermore, the specific position of the fluorine atom on the analyte alters the localized dipole vector, which the PFP phase can discriminate against, unlike the C18 phase.

Detailed Experimental Protocols

Protocol A: Analytical Separation (Recommended)

Objective: Baseline resolution of 5-Fluoro and 8-Fluoro isomers.

  • Column: ACE C18-PFP or Thermo Hypersil GOLD PFP (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)

  • Mobile Phase B: Methanol (MeOH)[1]

    • Note: Methanol is preferred over Acetonitrile here because its protic nature enhances the

      
       interaction selectivity on Phenyl phases.
      
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 35°C

  • Detection: UV @ 254 nm (or 280 nm depending on substitution)

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 15 Equilibration
2.0 15 Isocratic Hold
15.0 65 Linear Gradient
16.0 95 Wash
19.0 95 Wash Hold

| 19.1 | 15 | Re-equilibration |

Self-Validating Check:

  • The 5-Fluoro isomer typically elutes after the 8-Fluoro isomer on PFP phases due to stronger interaction with the stationary phase (depending on specific solvation, order may reverse, but separation magnitude remains high).

  • System Suitability:

    
     between isomers must be 
    
    
    
    .
Protocol B: Preparative Isolation (SFC)

Objective: High-throughput purification of gram-scale material.

  • Column: Viridis 2-Ethylpyridine (2-EP) or Diol (250 mm x 19 mm, 5 µm)

  • Mobile Phase A:

    
     (l)
    
  • Mobile Phase B: Methanol (no additive usually required, or 0.1% DEA if tailing occurs)

  • Conditions: Isocratic 15-20% B, 120 bar BPR, 40°C.

  • Throughput: Isomers typically separated by > 1.5 min, allowing stacked injections.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression from initial screening to optimized separation, prioritizing selectivity over efficiency.

MethodDevelopment Start Start: Mixture of 5-Fluoro-imidazo[1,5-a]pyridine Isomers ScreenC18 Screen 1: C18 Column (Water/ACN) Start->ScreenC18 CheckRes Resolution (Rs) > 1.5? ScreenC18->CheckRes SuccessC18 Use C18 (Rare for Regioisomers) CheckRes->SuccessC18 Yes SwitchMech Switch Mechanism: Target Pi-Pi / Dipole CheckRes->SwitchMech No (Co-elution) SelectPFP Select PFP or Phenyl-Hexyl Switch Solvent to MeOH SwitchMech->SelectPFP Optimize Optimize Gradient: Shallow slope (2% B/min) SelectPFP->Optimize FinalMethod Final Method: PFP / MeOH / NH4 Formate Optimize->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase. Note the critical pivot away from C18 when resolution is insufficient.

Diagram 2: Interaction Mechanism (PFP vs. Analyte)

A conceptual representation of why the PFP phase succeeds where C18 fails.

InteractionMech cluster_0 Stationary Phase (PFP) cluster_1 Analyte (5-Fluoro Isomer) PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Analyte_Core Imidazo[1,5-a]pyridine (Electron Rich) PFP_Ring->Analyte_Core Pi-Pi Stacking F_Atom Fluorine (C5) PFP_Ring->F_Atom Dipole-Dipole Repulsion/Attraction Note The specific position of the F atom modulates the strength of these interactions, creating retention time differences between isomers. Analyte_Core->Note

Caption: Mechanistic view of PFP selectivity. The electron-deficient stationary phase discriminates based on the localized electron density of the fluoro-regioisomers.

References

  • Imidazo[1,5-a]pyridine Scaffolds in Medicinal Chemistry

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the biological importance and synthesis of the core scaffold.
  • Fluorinated Stationary Phases (PFP)

    • Source: Chrom
    • Context: Validates the use of PFP columns for separating halogenated arom
  • ACE C18-PFP Technical Guide

    • Source: ACE HPLC / Advanced Chromatography Technologies[3]

    • Context: Provides comparative data on C18 vs. PFP selectivity for regioisomers.
  • SFC Separ

    • Source: Rotachrom[4]

    • Context: Highlights the efficiency of Centrifugal Partition Chromatography and SFC for isomer separ

Sources

Reference Standards for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Precision Imperative

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a high-value pharmacophore, primarily serving as a critical intermediate in the synthesis of next-generation IDO1 inhibitors (structurally related to Linrodostat/BMS-986205) and fluorescent probes for bio-imaging.

In drug development, the quality of this reference standard directly dictates the accuracy of potency assignment and impurity tracking. A 1% error in the standard's assay can propagate into a significant mass-balance discrepancy in the final API. This guide compares available reference standard options and details a self-validating qualification protocol to ensure scientific integrity.

Part 1: Comparative Analysis of Reference Standard Options

The market offers varying grades of standards. For a fluorinated heterocyclic acid, "purity" on a label is insufficient; assay (absolute content) is the critical metric.

Table 1: Reference Standard Performance Matrix
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard Option C: Secondary (Working) Standard
Source Catalog Vendors (e.g., ChemScene, Enamine)Synthesized & Characterized InternallyQualified against Option B
Purity Definition % Area (HPLC) only% w/w (Mass Balance or qNMR)% w/w (vs. Primary)
Traceability Low (Often Batch-to-Batch variation)High (Full structural elucidation)High (Internal Linkage)
Critical Risk Overestimation: Ignores water/solvents. Regioisomers: 6-F or 8-F analogs often co-elute.Resource intensive; requires ~500mg material.Drift over time if not re-qualified.
Best Use Case Early Discovery / HTS HitsGLP Tox / GMP Clinical Batches Routine QC / Stability Testing
Cost Efficiency High (Short term)Low (High setup cost)Highest (Long term)

Expert Insight: Commercial certificates for this compound class often report "Purity: >98%". This is usually HPLC area %. However, carboxylic acids in this class are hygroscopic and can retain up to 5-10% water/solvent. Relying on Option A for GMP assay assignment will likely result in a super-potent calculation error.

Part 2: The Self-Validating Qualification Protocol

To establish a Primary Reference Standard (Option B), you must employ an orthogonal approach. This protocol uses


F qNMR  as the primary assay tool, cross-validated by Mass Balance.
Mechanism of Action: Why

F qNMR?

The 5-Fluoro substituent provides a unique, isolated spin system. Unlike


H NMR, which suffers from overlap with residual solvent peaks (DMSO/Water), 

F NMR offers a clean baseline for precise integration against an internal standard (e.g.,

-trifluorotoluene).
Step-by-Step Qualification Workflow
  • Structural Confirmation (Identity):

    • Technique: 1D

      
      H NMR, 
      
      
      
      C NMR, and 2D NOESY .
    • Critical Check: Verify the position of the Fluorine atom. Regioisomers (6-F vs 5-F) have distinct coupling constants (

      
      ).
      
    • Self-Validation: The coupling pattern must match the theoretical splitting of the imidazo[1,5-a]pyridine core.

  • Purity Profiling (Chromatographic Purity):

    • Technique: UHPLC-DAD-MS.

    • Column: C18 Shielded Phase (e.g., Waters HSS T3) to retain the polar carboxylic acid.

    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Acidic pH is mandatory to keep the -COOH protonated and prevent peak tailing.

    • Detection: DAD (210-400 nm scan) to detect non-fluorinated impurities.

  • Volatiles Assessment:

    • Technique: TGA (Thermogravimetric Analysis) or Karl Fischer (KF).

    • Limit: This compound class often forms hydrates. Expect 1-3% water.

  • Absolute Assay Assignment (The "Golden Number"):

    • Method:

      
      F qNMR.
      
    • Internal Standard: 2,2,2-Trifluoroethanol (Traceable to NIST) or BTFM.

    • Calculation:

      
      
      
    • Where

      
      =Integral, 
      
      
      
      =Number of F nuclei,
      
      
      =Molar Mass,
      
      
      =Weight,
      
      
      =Purity of Std.
Part 3: Visualization of Technical Workflows
Diagram 1: The "Self-Validating" Qualification Logic

This decision tree illustrates how to process a crude commercial sample into a qualified reference standard.

G Start Raw Material (Commercial '98%' Grade) ID_Check Step 1: Structural ID (1H NMR + 19F NMR + MS) Start->ID_Check Regio_Fail FAIL: Wrong Isomer (e.g., 6-Fluoro) ID_Check->Regio_Fail Coupling Mismatch Purity_Check Step 2: Purity Profiling (UHPLC-DAD) ID_Check->Purity_Check Structure Confirmed Volatiles Step 3: Volatiles (KF + TGA + ROI) Purity_Check->Volatiles Chrom. Purity > 99% Assay_Calc Step 4: Assay Assignment (Mass Balance vs. qNMR) Volatiles->Assay_Calc Data Collection Assay_Calc->Purity_Check Discrepancy > 2% (Re-purify) Final_Std Qualified Primary Standard (COA Generated) Assay_Calc->Final_Std Values within 1.0%

Caption: Workflow for qualifying a primary reference standard. Note the feedback loop: if qNMR and Mass Balance differ by >2%, the material likely contains non-chromatographic impurities (inorganic salts) and requires re-purification.

Part 4: Experimental Protocol (HPLC Purity)

Objective: Separate the 5-Fluoro target from potential 6-Fluoro or 8-Fluoro regioisomers formed during cyclization.

  • Instrument: UHPLC with DAD and QDa (Mass Detector).

  • Column: Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Why? The T3 bonding is designed for polar compound retention and withstands 100% aqueous conditions, preventing dewetting with the carboxylic acid.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: Acetonitrile.[1]

    • Note: TFA is preferred over Formic Acid here for sharper peak shape of the pyridine nitrogen, though it suppresses MS signal slightly.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-10 min: 5%

      
       40% B (Shallow gradient for isomer separation)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min at 40°C.

Acceptance Criteria:

  • Resolution (

    
    ) between 5-Fluoro and nearest isomer > 1.5.
    
  • Tailing Factor (

    
    ) < 1.3.
    
References
  • US Food and Drug Administration (FDA). (2009).[2] Reference-Standard Material Qualification | Pharmaceutical Technology. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. Retrieved from

  • American Chemical Society (ACS). (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. Retrieved from

  • Intertek. (2024). Reference Standard Materials Program - Qualification & Characterization. Retrieved from

  • Bristol Myers Squibb. (2018).[3] Clinical Trials: BMS-986205 (Linrodostat) Mechanism and Pharmacokinetics. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

[1][2]

Executive Summary & Chemical Profile

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a fluorinated heteroaromatic carboxylic acid typically utilized as an intermediate in medicinal chemistry (e.g., for IDO1 inhibitors or kinase scaffolds).[1][2][3][4][5] Due to its specific structural features—a fused bicyclic nitrogen system and a fluorinated moiety—it requires strict adherence to hazardous waste protocols to prevent environmental contamination and ensure personnel safety.[2][6]

This guide defines the end-to-end disposal workflow , treating the substance as a Hazardous Chemical Waste under RCRA (Resource Conservation and Recovery Act) standards due to its potential toxicity and irritant properties.[1][2][6]

Chemical Identification
PropertyDetail
Chemical Name 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
Structural Class Fluorinated Imidazo[1,5-a]pyridine derivative
Relevant CAS Note: Specific CAS for the free acid may be proprietary/unlisted.[1][2] Reference Ethyl Ester CAS: 2818279-57-9
Physical State Solid (Powder/Crystalline)
Acidity Weakly acidic (Carboxylic acid moiety)
Hazard Class (GHS) Irritant / Harmful (Based on analogs)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][6] Irrit.)

Hazard Assessment & Pre-Disposal Stabilization

Before disposal, you must stabilize the compound to prevent accidental exposure or reaction.[2][6]

Critical Hazards (Derived from Structural Analogs)
  • Inhalation Risk: Fine powders of fluorinated heteroaromatics can be potent respiratory irritants.[2][6]

  • Corrosivity: As a carboxylic acid, concentrated solutions or wet solids can cause skin burns or serious eye damage.[2][6]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[2][6]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (min 0.11 mm thickness)Prevents transdermal absorption of fluorinated organics.[1][2]
Eye Protection Chemical Safety GogglesProtects against acidic dust or splashes.[2][6]
Respiratory N95 (minimum) or P100 RespiratorRequired if handling open powder outside a fume hood.[2][6]
Body Lab Coat + Chemical ApronPrevents contamination of personal clothing.[2][6]

Disposal Workflow & Decision Logic

Do not dispose of this compound down the drain. It must be routed through a certified hazardous waste management stream.[2][6]

Decision Tree (Graphviz)

The following diagram outlines the operational logic for disposing of the compound in various states (Solid, Solution, or Trace).[2]

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid/Powder?Start->IsSolidIsLiquidIs it in Solution?Start->IsLiquidDebrisContaminated Debris(Gloves, Weigh Boats)Start->DebrisSolidPackSegregate into Wide-MouthHDPE/Glass ContainerIsSolid->SolidPackYesSolventTypeIdentify Solvent TypeIsLiquid->SolventTypeHalogenatedHalogenated Solvent(DCM, Chloroform)SolventType->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Water)SolventType->NonHalogenatedLabelSolidLabel: 'Hazardous Waste - Toxic/Irritant'Const: 5-Fluoro-imidazo[1,5-a]pyridine...SolidPack->LabelSolidLabPackPlace in Lab Pack (Drum)LabelSolid->LabPackHaloWasteCombine with Halogenated Waste Stream(Code: F002/D001)Halogenated->HaloWasteNonHaloWasteCombine with Organic Waste Stream(Code: F003/D001)NonHalogenated->NonHaloWasteSolidDebrisBinHazardous Solid Waste Bin(Double Bagged)Debris->SolidDebrisBin

Figure 1: Operational decision tree for segregating 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, excess synthesis product, or spilled powder.[2]

  • Containment: Transfer the solid into a clear, wide-mouth glass or HDPE jar. Do not use metal containers as the carboxylic acid may corrode them over time.[2][6]

  • Labeling: Attach a hazardous waste tag immediately.[2][6]

    • Chemical Name: Write the full name (no abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[2][6]

    • Composition: 100% 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid.[1][2]

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) to contain any potential leaks.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicability: HPLC waste, NMR samples, or mother liquors.[2]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).[2]

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.[2][6]

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.[2][6]

    • If Aqueous (pH < 2 or > 12.5): Adjust pH to 5–9 if your facility permits elementary neutralization; otherwise, dispose of as "Corrosive Aqueous Waste".[2][6]

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste container.[2][6]

Protocol C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, and pipettes.[2]

  • Collection: Collect all disposable items that have touched the chemical.[2][6]

  • Bagging: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil).

  • Tagging: Label as "Hazardous Solid Debris - Contaminated with Fluorinated Organics".

  • Disposal: Place in the solid hazardous waste drum/box. Do not throw in regular trash.

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with EPA (RCRA) and local regulations.[2][6] While this specific compound is likely not "Listed" (P or U list), it exhibits "Characteristics" of hazardous waste.[2]

Regulatory BodyClassificationWaste Code (Typical)Notes
EPA (RCRA) Characteristic WasteD002 (if pH ≤ 2)Applies if disposed of as an acidic solution.[1][2]
EPA (RCRA) Characteristic WasteD001 (Ignitable)Applies if dissolved in flammable solvents (MeOH/Acetone).[2][6]
EPA (RCRA) Unlisted HazardousLab Pack For solid chemicals; often categorized under "Organic Acids".[2][6]
DOT Shipping NameUN 3261 Corrosive solid, acidic, organic, n.o.s.[2] (if transported).[2][6][7]

Note on "P-List" Status: As of 2026, 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is not explicitly on the EPA P-list (acutely hazardous).[1][2] However, due to the biological activity of imidazopyridine derivatives, it should be managed with the same rigor as toxic waste [1].[2]

Emergency Procedures (Spill Response)

In the event of a spill during disposal preparation:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don safety goggles, double nitrile gloves, and a dust mask/respirator.[2][6]

  • Contain: Cover the spill with a spill pad or inert absorbent (Vermiculite/Sand).[2][6][7]

    • Do not use combustible materials like sawdust.[2][6]

  • Neutralize: If the spill is a large quantity of acid solution, apply a weak base (sodium bicarbonate) until bubbling ceases.[2][6]

  • Clean: Sweep up the absorbent and place it in the "Solid Hazardous Waste" container. Wash the area with soap and water.[2][6][8][9][10]

References

  • PubChem. Imidazo[1,5-a]pyridine | C7H6N2 | CID 274090 - Safety and Hazards. National Library of Medicine.[2][6] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Personal protective equipment for handling 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the authoritative operational manual for the safe handling, containment, and disposal of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid .

As a novel pharmaceutical intermediate, this compound presents a specific risk profile combining the corrosivity of carboxylic acids with the potential bioactivity of fluorinated N-heterocycles. This protocol is designed to ensure researcher safety and data integrity through a "Defense in Depth" strategy.

Part 1: Executive Safety Summary (Emergency Card)

Parameter Critical Information
Signal Word WARNING (Treat as Potent/Irritant)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1]
Target Organs Mucous membranes, upper respiratory tract, eyes.
Containment Fume Hood REQUIRED. Do not handle on open bench.
Fire Safety Emits toxic HF (Hydrogen Fluoride) and NOx gases upon combustion.
Spill Response Do not dry sweep. Dampen with inert solvent (PEG-400 or water) to suppress dust, then wipe.

Part 2: Hazard Identification & Risk Assessment

Understanding the chemical causality of the hazard is essential for selecting the right protection.[2]

  • Fluorine Substitution (C-F Bond): The 5-fluoro group increases lipophilicity, potentially facilitating absorption through the skin and cell membranes. In a fire, this bond breaks to release Hydrogen Fluoride (HF), a systemic poison and severe corrosive.

  • Imidazo[1,5-a]pyridine Core: This fused bicyclic system is a "privileged structure" in medicinal chemistry, often designed to bind to biological receptors (e.g., IDO1 inhibitors). Treat as pharmacologically active until proven otherwise.

  • Carboxylic Acid Moiety: Provides a proton source (pKa ~3-5), causing immediate irritation to moist tissues (eyes, lungs) upon contact.

Risk Logic Diagram

The following decision logic dictates the safety tier based on the operation being performed.

RiskAssessment Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Dissolved) Start->Solution Heating Heating/Refluxing Start->Heating RiskSolid Risk: Dust Inhalation Action: ISO 5 Hood + N95/P3 Solid->RiskSolid RiskLiq Risk: Splash/Absorption Action: Nitrile (Double) + Goggles Solution->RiskLiq RiskHeat Risk: Vapor/HF Generation Action: Sash Down + Blast Shield Heating->RiskHeat

Figure 1: Operational Risk Logic. Identify your state of matter to determine the primary exposure vector.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the specific barrier requirements for fluorinated organics.

PPE Component Specification Scientific Rationale
Respiratory P3 / N95 / N100 (Solid) or Fume Hood (Vapor)The carboxylic acid dust is highly irritating. Standard surgical masks offer zero protection against chemical aerosols.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Protects against gross contamination. Inner Glove: Barrier against permeation if outer glove fails. Fluorinated compounds can permeate latex rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The acidic nature of the compound can cause irreversible corneal opacity if dust enters the eye.
Body Protection Tyvek® Lab Coat (Closed Front)Cotton coats absorb chemicals. Tyvek repels dust and prevents the compound from migrating to street clothes.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to minimize "transient exposure"—the moments when the compound is moved between containment zones.

Phase 1: Weighing & Transfer
  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a powder containment hood or a static-free transfer box.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun. Fluorinated solids are often fluffy and prone to static charge, leading to "flying powder" incidents.

  • The "Coffin" Technique:

    • Tare a pre-weighed vial with a cap.

    • Add solid.[3]

    • Cap the vial tightly inside the hood before moving it to the balance (if balance is outside).

    • Never transport an open vessel across the lab floor.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to wash down adherent dust.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. While the compound is stable, this prevents moisture uptake which can clump the carboxylic acid.

  • Temperature Control: If heating >50°C, ensure a reflux condenser is attached before heating begins to prevent vaporization of the free acid or fluorinated byproducts.

Phase 3: Cleanup & Decontamination[4]
  • Primary Wipe: Wipe all surfaces (balance, spatula, bench) with a paper towel dampened with PEG-400 or Isopropanol .

    • Why PEG-400? It solubilizes organic residues better than water and prevents dust formation better than volatile ethanol.

  • Secondary Wash: Follow with a soap and water wash to remove the PEG residue.

  • Indicator Check: Use pH paper on the cleaned surface. If it turns red/orange, acidic residue remains. Repeat cleaning.[4][5][6]

Part 5: Waste Management & Disposal

Disposal of fluorinated compounds requires strict adherence to environmental protocols to prevent PFAS-like contamination and HF generation in standard incinerators.

Disposal Workflow Diagram

WasteDisposal Waste Chemical Waste (5-Fluoro-imidazo...) Segregation Segregate: Halogenated Organic Waste->Segregation Labeling Label: 'Fluorinated Organic Acid' (DO NOT MIX with Oxidizers) Segregation->Labeling Destruction High-Temp Incineration (>1100°C with Scrubbers) Labeling->Destruction

Figure 2: Waste Segregation Logic.[6][7][8] Note the specific requirement for Halogenated streams.

Critical Disposal Rules:

  • Stream: Segregate into "Halogenated Organic Waste" . Do not mix with non-halogenated solvents, as this increases the cost of disposal for the entire container.

  • Labeling: Clearly mark the tag with "Contains Fluorine" . This alerts the waste handler to use an incinerator equipped with HF scrubbers.

  • Aqueous Waste: If the compound was used in an aqueous extraction, the water layer must also be treated as halogenated waste, not poured down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274090, Imidazo[1,5-a]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • SafeBridge Consultants.Occupational Health Categorization of Pharmaceutical Compounds.
  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.